2-amino-N-cyclopentylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-cyclopentylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11-8-4-3-7-10(11)12(15)14-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVOXPMLASKJCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361382 | |
| Record name | 2-amino-N-cyclopentylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142141-37-5 | |
| Record name | 2-amino-N-cyclopentylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-amino-N-cyclopentylbenzamide
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-amino-N-cyclopentylbenzamide, a valuable scaffold in medicinal chemistry and drug development. The document delves into two primary synthetic strategies: the direct amidation of isatoic anhydride and a two-step approach involving the formation and subsequent reduction of a nitroaromatic intermediate. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the methodologies. All procedures are substantiated with references to authoritative sources to ensure scientific integrity and reproducibility.
Introduction: Significance of the 2-Aminobenzamide Scaffold
The 2-aminobenzamide moiety is a privileged scaffold in medicinal chemistry, serving as a cornerstone for a diverse range of biologically active compounds. Its inherent structural features, including a primary aromatic amine and an amide linkage, allow for versatile derivatization and interaction with various biological targets. N-substituted 2-aminobenzamides have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a cyclopentyl group at the amide nitrogen introduces a lipophilic and conformationally constrained element, which can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. This guide focuses on the practical synthesis of 2-amino-N-cyclopentylbenzamide, providing a robust foundation for its further exploration in drug discovery programs.
Comparative Analysis of Synthetic Strategies
Two principal routes for the synthesis of 2-amino-N-cyclopentylbenzamide are presented herein. The choice between these methods will depend on factors such as the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
| Feature | Route 1: Isatoic Anhydride Amidation | Route 2: Nitrobenzamide Reduction |
| Starting Materials | Isatoic Anhydride, Cyclopentylamine | 2-Nitrobenzoic Acid, Cyclopentylamine |
| Number of Steps | One | Two |
| Key Transformation | Ring-opening amidation with decarboxylation | Amide formation followed by nitro group reduction |
| Byproducts | Carbon dioxide | Varies with reducing agent (e.g., tin salts) |
| Advantages | High atom economy, often simpler workup | Readily available starting materials |
| Disadvantages | Isatoic anhydride can be moisture-sensitive | Two-step process, potential for side reactions during reduction |
Synthetic Route 1: Direct Amidation of Isatoic Anhydride
This is the most direct and efficient method for the preparation of N-substituted 2-aminobenzamides.[1][2] Isatoic anhydride serves as a convenient precursor to an in-situ generated acylating agent.
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine, cyclopentylamine, acts as the nucleophile, attacking one of the carbonyl carbons of the isatoic anhydride. This leads to the opening of the anhydride ring to form an unstable carbamic acid intermediate. Subsequent decarboxylation of this intermediate readily affords the desired 2-amino-N-cyclopentylbenzamide with the evolution of carbon dioxide gas.[3]
Experimental Protocol
This protocol is adapted from analogous procedures for the synthesis of N-alkyl-2-aminobenzamides.[1][4]
Materials:
-
Isatoic anhydride (1.0 eq)
-
Cyclopentylamine (1.1 eq)
-
Dimethylformamide (DMF) or an alternative high-boiling solvent
-
Deionized water
-
Ether or Ethyl Acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isatoic anhydride (1.0 eq) and DMF (approximately 5-10 mL per gram of isatoic anhydride).
-
Begin stirring the suspension and slowly add cyclopentylamine (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 120 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water. The product should precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or dichloromethane/petroleum ether, to yield pure 2-amino-N-cyclopentylbenzamide.
Synthetic Route 2: Reduction of 2-nitro-N-cyclopentylbenzamide
This two-step route provides an alternative to the use of isatoic anhydride. It involves the initial synthesis of 2-nitro-N-cyclopentylbenzamide, followed by the reduction of the nitro group to the corresponding amine.
Step 1: Synthesis of 2-nitro-N-cyclopentylbenzamide
This step typically involves a Schotten-Baumann reaction, where 2-nitrobenzoyl chloride is reacted with cyclopentylamine in the presence of a base to neutralize the HCl byproduct.[5][6]
Materials:
-
2-Nitrobenzoyl chloride (1.0 eq)
-
Cyclopentylamine (1.1 eq)
-
Triethylamine (1.2 eq) or aqueous Sodium Hydroxide
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve cyclopentylamine (1.1 eq) and triethylamine (1.2 eq) in DCM in a round-bottom flask under an inert atmosphere and cool in an ice bath.
-
Slowly add a solution of 2-nitrobenzoyl chloride (1.0 eq) in DCM to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-nitro-N-cyclopentylbenzamide.
-
Purify the product by recrystallization or column chromatography.
Step 2: Reduction of the Nitro Group
The reduction of the nitro group to a primary amine can be achieved through various methods, with catalytic hydrogenation being a clean and efficient option.
Catalytic hydrogenation involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen. The nitro group is reduced in a stepwise manner on the surface of the catalyst, first to a nitroso group, then to a hydroxylamine, and finally to the amine.
Materials:
-
2-nitro-N-cyclopentylbenzamide (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 2-nitro-N-cyclopentylbenzamide in methanol or ethanol in a hydrogenation vessel.
-
Carefully add the Pd/C catalyst to the solution.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature until the reaction is complete (as monitored by TLC or the cessation of hydrogen uptake).
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to afford the crude 2-amino-N-cyclopentylbenzamide.
-
If necessary, purify the product by recrystallization.
Characterization Data
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₂H₁₆N₂O |
| Molecular Weight | 204.27 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Expected to be in the range of 100-150 °C |
| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm), NH₂ protons (broad singlet), NH proton (doublet or triplet), cyclopentyl protons (multiplets, δ 1.0-4.5 ppm) |
| ¹³C NMR | Carbonyl carbon (δ ~168 ppm), aromatic carbons (δ 115-150 ppm), cyclopentyl carbons (δ 20-60 ppm) |
| IR (cm⁻¹) | N-H stretching (3200-3500), C=O stretching (~1640), aromatic C-H stretching (~3050), aliphatic C-H stretching (2850-2950) |
| MS (m/z) | Molecular ion peak [M]⁺ at 204, and characteristic fragmentation patterns |
Conclusion
This technical guide has detailed two reliable and scalable synthetic routes for the preparation of 2-amino-N-cyclopentylbenzamide. The direct amidation of isatoic anhydride offers an efficient one-step process, while the reduction of a 2-nitro-N-cyclopentylbenzamide precursor provides a viable alternative. The choice of method will be guided by laboratory-specific considerations. The provided protocols, mechanistic insights, and comparative analysis serve as a valuable resource for chemists engaged in the synthesis and exploration of novel benzamide derivatives for drug discovery and development.
References
-
NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. (n.d.). Retrieved from [Link]
-
2-Amino-N-cyclohexylbenzamide. PubChem. (n.d.). Retrieved from [Link]
-
The reaction of isatoic anhydride with aldehydes and amines. ResearchGate. (n.d.). Retrieved from [Link]
- Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide. Google Patents. (n.d.).
-
Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on... ResearchGate. (n.d.). Retrieved from [Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. (2011, November 25). Retrieved from [Link]
-
Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. ResearchGate. (n.d.). Retrieved from [Link]
-
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]
-
2-Nitrobenzoyl chloride. PubChem. (n.d.). Retrieved from [Link]
-
Schotten–Baumann reaction. Grokipedia. (n.d.). Retrieved from [Link]
-
Synthesis of Step 1. 2-Amino-N-phenylbenzamide. PrepChem.com. (n.d.). Retrieved from [Link]
-
Isatoic Anhydride. IV. Reactions with Various Nucleophiles. (n.d.). Retrieved from [Link]
-
p-Nitrobenzoyl chloride. Organic Syntheses. (n.d.). Retrieved from [Link]
-
Schotten Baumann Reaction. BYJU'S. (2019, November 17). Retrieved from [Link]
Sources
- 1. 2-Amino-N-methylbenzamide [webbook.nist.gov]
- 2. Cyclopentanone(120-92-3) 13C NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-N-cyclohexylbenzamide | C13H18N2O | CID 577661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-BENZYLBENZAMIDE(1485-70-7) IR Spectrum [chemicalbook.com]
- 6. Benzamide, n-benzyl-2-(methylamino)-, [webbook.nist.gov]
"2-amino-N-cyclopentylbenzamide chemical properties"
An In-Depth Technical Guide to 2-amino-N-cyclopentylbenzamide: Properties, Synthesis, and Therapeutic Potential
Executive Summary
This technical guide provides a comprehensive analysis of 2-amino-N-cyclopentylbenzamide, a derivative of the therapeutically significant 2-aminobenzamide scaffold. While specific literature on this exact molecule is sparse, its chemical properties, synthesis, and potential biological activities can be robustly inferred from extensive research into its structural class. This document serves as a foundational resource for researchers, chemists, and drug development professionals interested in this compound. We will explore its physicochemical properties, detail a reliable and efficient synthetic protocol via the ring-opening of isatoic anhydride, predict its spectroscopic profile, and discuss its potential as a lead compound in medicinal chemistry, particularly in the context of histone deacetylase (HDAC) inhibition. The insights provided are grounded in the established structure-activity relationships of the 2-aminobenzamide pharmacophore, offering a strong rationale for its further investigation.
Introduction: The 2-Aminobenzamide Scaffold
The 2-aminobenzamide core is a privileged scaffold in medicinal chemistry, renowned for its role as a key pharmacophore in a multitude of biologically active agents.[1] Its primary significance stems from the ortho-amino group and the adjacent amide, which together form an effective bidentate zinc-binding group (ZBG). This structural motif is crucial for the potent inhibitory activity of several drugs targeting zinc-containing metalloenzymes, most notably histone deacetylases (HDACs).[1] Dysregulation of HDACs is a hallmark of many cancers, making HDAC inhibitors a vital class of anticancer therapeutics.[1]
2-amino-N-cyclopentylbenzamide incorporates this active core and introduces a cyclopentyl moiety on the amide nitrogen. This lipophilic, alicyclic group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. It can enhance membrane permeability, modulate solubility, and provide a distinct steric profile for interaction with the target protein's binding pocket, potentially improving potency and selectivity compared to other derivatives.
Sources
An In-Depth Technical Guide to 2-Amino-N-cyclopentylbenzamide (CAS 142141-37-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-amino-N-cyclopentylbenzamide (CAS 142141-37-5), a molecule of interest in medicinal chemistry and drug discovery. Given the limited publicly available experimental data for this specific compound, this document synthesizes information from closely related analogs and established synthetic methodologies to provide a robust framework for its synthesis, characterization, and potential applications. All data derived from analogous compounds are clearly indicated.
Molecular Profile and Physicochemical Properties
2-Amino-N-cyclopentylbenzamide belongs to the 2-aminobenzamide class of compounds, which are recognized as important pharmacophores in drug discovery. The core structure consists of a benzamide scaffold with an amino group at the ortho position and a cyclopentyl group attached to the amide nitrogen.
Table 1: Physicochemical Properties of 2-Amino-N-cyclopentylbenzamide and Related Analogs
| Property | 2-Amino-N-cyclopentylbenzamide (Predicted) | 2-Amino-N-cyclohexylbenzamide[1] | N-Cyclopentylbenzamide[2] |
| CAS Number | 142141-37-5 | 56814-11-0 | 53226-42-9 |
| Molecular Formula | C₁₂H₁₆N₂O | C₁₃H₁₈N₂O | C₁₂H₁₅NO |
| Molecular Weight | 204.27 g/mol | 218.29 g/mol | 189.25 g/mol |
| XLogP3-AA | 2.1 (Predicted) | 2.4 | 2.5 |
| Hydrogen Bond Donors | 2 | 2 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 | 1 |
| Rotatable Bond Count | 2 | 2 | 2 |
Note: Predicted values are generated using computational models and should be confirmed experimentally.
Synthesis and Purification
The synthesis of N-substituted 2-aminobenzamides is commonly achieved through the reaction of isatoic anhydride with a corresponding amine.[3] This method is efficient and proceeds via the nucleophilic attack of the amine on the anhydride, leading to the opening of the heterocyclic ring and subsequent decarboxylation to yield the desired 2-aminobenzamide.
Synthetic Workflow
The proposed synthesis of 2-amino-N-cyclopentylbenzamide follows a well-established one-pot reaction pathway.
Caption: Proposed synthetic workflow for 2-amino-N-cyclopentylbenzamide.
Detailed Experimental Protocol (Representative)
This protocol is adapted from established procedures for the synthesis of analogous 2-aminobenzamide derivatives.[3]
Materials:
-
Isatoic anhydride (1.0 eq)
-
Cyclopentylamine (1.1 eq)
-
Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve isatoic anhydride in a minimal amount of DMF.
-
Slowly add cyclopentylamine to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from an ethanol/water mixture to afford pure 2-amino-N-cyclopentylbenzamide.
Analytical Characterization
Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound. The following are expected spectral data based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the cyclopentyl ring, and the amine and amide protons. The aromatic protons will likely appear as a multiplet in the range of 6.5-7.5 ppm. The methine proton of the cyclopentyl group adjacent to the nitrogen will be a multiplet further downfield compared to the other cyclopentyl protons. The amine (NH₂) protons will likely appear as a broad singlet, and the amide (NH) proton will be a doublet or triplet depending on coupling with the adjacent cyclopentyl proton.
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (around 168-172 ppm), the aromatic carbons (115-150 ppm), and the carbons of the cyclopentyl ring (20-60 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching (amine and amide): Two bands for the primary amine (around 3400-3200 cm⁻¹) and one for the secondary amide.
-
C=O stretching (amide): A strong absorption band around 1640-1680 cm⁻¹.
-
C-N stretching: Around 1200-1350 cm⁻¹.
-
Aromatic C-H stretching: Above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. For 2-amino-N-cyclopentylbenzamide (C₁₂H₁₆N₂O), the expected molecular ion peak [M]⁺ would be at m/z = 204.27. Fragmentation patterns can provide further structural information. For the analogous 2-amino-N-cyclohexylbenzamide, prominent fragments are observed at m/z values of 120, 119, 92, and 75.[1]
Potential Biological Activity and Applications in Drug Development
The 2-aminobenzamide scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.
Histone Deacetylase (HDAC) Inhibition
2-Aminobenzamide derivatives are a well-established class of histone deacetylase (HDAC) inhibitors.[4] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, including cancer. The 2-amino group of the benzamide moiety is known to chelate the zinc ion in the active site of class I HDACs.[5]
Caption: Putative binding mode of 2-amino-N-cyclopentylbenzamide in an HDAC active site.
The cyclopentyl group likely occupies a hydrophobic pocket at the rim of the active site, contributing to the binding affinity and selectivity of the inhibitor.
Antiproliferative Activity
Numerous studies have reported the antiproliferative activity of N-substituted benzamide derivatives against various cancer cell lines.[6][7] The mechanism of action can be multifaceted, including the induction of cell cycle arrest and apoptosis, often linked to their HDAC inhibitory activity.
Other Potential Applications
Derivatives of 2-aminobenzamide have also been investigated for a range of other therapeutic applications, including as antimicrobial and anti-inflammatory agents.[3]
Conclusion
2-Amino-N-cyclopentylbenzamide (CAS 142141-37-5) is a promising scaffold for the development of novel therapeutics, particularly in the area of oncology through HDAC inhibition. While specific experimental data for this compound remains scarce, this guide provides a comprehensive framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and data from closely related analogs. Further experimental investigation is warranted to fully elucidate the physicochemical properties and pharmacological profile of this compound.
References
-
PubChem. (n.d.). 2-Amino-N-cyclohexylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-Cyclopentylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
- Kamal, A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(4), 5114-5133.
- Nawrocka, W., et al. (2004).
- Ibrahim, H. S., et al. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. International Journal of Molecular Sciences, 23(1), 369.
- Chilin, A., et al. (2013). 2-Cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides: Synthesis, antiproliferative activity, and mechanism of action. European Journal of Medicinal Chemistry, 67, 228-238.
- Xu, W., et al. (2018). Design, synthesis and biological screening of 2-aminobenzamides as selective HDAC3 inhibitors with promising anticancer effects. European Journal of Medicinal Chemistry, 157, 104-115.
-
ResearchGate. (n.d.). Examples of previously reported 2-aminobenzamides and their inhibitory activity towards different HDAC subtypes. Retrieved from [Link]
- Google Patents. (n.d.). CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide.
-
Kamal, A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(4), 5114-5133. [Link]
Sources
- 1. 2-Amino-N-cyclohexylbenzamide | C13H18N2O | CID 577661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(2-aminophenyl)benzamide | C13H12N2O | CID 759408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 4. Cyclopentylamine(1003-03-8) 1H NMR spectrum [chemicalbook.com]
- 5. N-cyclopentyl-N-methyl-benzamide - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. N-BENZYLBENZAMIDE(1485-70-7) IR Spectrum [chemicalbook.com]
An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-amino-N-cyclopentylbenzamide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The benzamide chemical scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2][3] This technical guide focuses on the potential mechanism of action of a specific analogue, 2-amino-N-cyclopentylbenzamide. While direct experimental data for this compound is not extensively available in public literature, this document synthesizes information from closely related structures to propose a well-grounded, hypothesized mechanism of action. We will explore potential interactions with key biological targets, suggest detailed experimental protocols for validation, and provide a framework for future research and development. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of novel benzamide derivatives.
Introduction: The Versatility of the Benzamide Scaffold
Benzamides are a class of organic compounds characterized by a carboxamide attached to a benzene ring.[1] This structural motif has proven to be a highly versatile pharmacophore, leading to the development of drugs with diverse therapeutic applications, including antipsychotic, antiemetic, antidepressant, and analgesic properties.[1][2][4][5] The pharmacological profile of a benzamide derivative is heavily influenced by the nature and position of substituents on both the phenyl ring and the amide nitrogen.[1][6]
The "2-amino" substitution on the benzamide core is of particular interest as it introduces a key hydrogen bond donor and can significantly modulate the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for various biological targets.[7][8] The N-cyclopentyl group introduces a lipophilic and conformationally constrained moiety that can enhance binding to hydrophobic pockets within target proteins.
Hypothesized Mechanism of Action of 2-amino-N-cyclopentylbenzamide
Based on the known biological activities of structurally similar compounds, we propose a multi-target mechanism of action for 2-amino-N-cyclopentylbenzamide, centered around its potential interaction with receptors in the central nervous system and its ability to modulate inflammatory pathways.
Primary Hypothesized Target: Sigma (σ) and Mu (μ)-Opioid Receptors
Research on the closely related compound, 2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide, has demonstrated its activity as a sigma (σ) receptor antagonist and a mu (μ)-opioid receptor agonist.[9] This dual activity suggests a potential for 2-amino-N-cyclopentylbenzamide to exhibit both analgesic and neuropsychiatric effects.[9]
-
Sigma (σ) Receptor Antagonism: Sigma receptors are a unique class of intracellular proteins implicated in a variety of cellular functions and are targets for psychotropic drugs. Antagonism at these receptors could contribute to potential anxiolytic or antipsychotic effects.
-
Mu (μ)-Opioid Receptor Agonism: The μ-opioid receptor is the primary target for opioid analgesics like morphine. Agonism at this receptor leads to a reduction in the perception of pain.[9] The ability to modulate these receptors could offer an alternative to traditional opioids, potentially with a different side-effect profile.[9]
The proposed interaction is likely driven by the formation of hydrogen bonds via the 2-amino group and hydrophobic interactions from the N-cyclopentyl and phenyl moieties within the respective receptor binding pockets.[9]
Secondary Hypothesized Target: Ion Channel Modulation and Anti-inflammatory Effects
Studies on 2-amino-N-phenethylbenzamides, developed for the treatment of Irritable Bowel Syndrome (IBS), have revealed a mechanism involving the reduction of ion channel permeability and anti-inflammatory actions.[10]
-
Ion Channel Permeability: By reducing the permeability of ionic channels, 2-amino-N-cyclopentylbenzamide could exert a local anesthetic and smooth muscle relaxant effect, which would be beneficial in conditions characterized by visceral hypersensitivity and cramping.[10]
-
Anti-inflammatory Action: The anti-inflammatory potential of related benzamides has been demonstrated through the inhibition of pro-inflammatory markers like interleukin-1β (IL-1β) and the stimulation of neuronal nitric oxide synthase (nNOS).[10] This suggests that 2-amino-N-cyclopentylbenzamide could have therapeutic applications in inflammatory conditions.
The following diagram illustrates the hypothesized dual-pathway mechanism of action:
Caption: Hypothesized dual mechanism of action of 2-amino-N-cyclopentylbenzamide.
Experimental Validation Protocols
To validate the hypothesized mechanisms of action, a series of in vitro and ex vivo experiments are proposed.
Receptor Binding Assays
Objective: To determine the binding affinity of 2-amino-N-cyclopentylbenzamide to human sigma (σ) and mu (μ)-opioid receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from HEK293 cells stably expressing either the human σ-1 receptor or the human μ-opioid receptor.
-
Radioligand Binding:
-
For σ-1 receptors, use [³H]-(+)-pentazocine as the radioligand.
-
For μ-opioid receptors, use [³H]-DAMGO as the radioligand.
-
-
Competition Assay: Incubate the membrane preparations with a fixed concentration of the radioligand and increasing concentrations of 2-amino-N-cyclopentylbenzamide.
-
Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the Ki (inhibition constant) values by non-linear regression analysis of the competition binding curves.
Functional Assays
Objective: To characterize the functional activity of 2-amino-N-cyclopentylbenzamide at the μ-opioid receptor.
Methodology:
-
[³⁵S]GTPγS Binding Assay:
-
Use membranes from CHO cells expressing the human μ-opioid receptor.
-
Incubate membranes with GDP, [³⁵S]GTPγS, and varying concentrations of 2-amino-N-cyclopentylbenzamide.
-
Measure the stimulation of [³⁵S]GTPγS binding as an indicator of G-protein activation.
-
-
cAMP Inhibition Assay:
-
Use HEK293 cells co-expressing the μ-opioid receptor and a cAMP-sensitive reporter gene (e.g., CRE-luciferase).
-
Treat cells with forskolin to stimulate cAMP production.
-
Co-treat with increasing concentrations of 2-amino-N-cyclopentylbenzamide and measure the inhibition of the forskolin-induced signal.
-
Ex Vivo Smooth Muscle Contraction Assay
Objective: To evaluate the spasmolytic activity of 2-amino-N-cyclopentylbenzamide on isolated smooth muscle tissue.
Methodology:
-
Tissue Preparation: Isolate segments of guinea pig ileum and mount them in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Contraction Induction: Induce contractions with a known spasmogen, such as acetylcholine or histamine.
-
Compound Application: Once stable contractions are achieved, add increasing concentrations of 2-amino-N-cyclopentylbenzamide to the organ bath.
-
Measurement: Record the isometric tension of the muscle strips using a force transducer.
-
Data Analysis: Calculate the EC₅₀ value for the relaxation of smooth muscle contraction.
Anti-inflammatory Marker Expression Analysis
Objective: To assess the effect of 2-amino-N-cyclopentylbenzamide on the expression of key inflammatory and anti-inflammatory markers.
Methodology:
-
Cell Culture: Use a suitable cell line, such as RAW 264.7 macrophages or intestinal epithelial cells (e.g., Caco-2).
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Compound Treatment: Co-treat the cells with LPS and varying concentrations of 2-amino-N-cyclopentylbenzamide.
-
Gene Expression Analysis (qPCR): Extract total RNA and perform quantitative real-time PCR to measure the mRNA levels of IL-1β and nNOS.
-
Protein Expression Analysis (ELISA/Western Blot): Analyze cell supernatants for secreted IL-1β protein levels using ELISA, and cell lysates for nNOS protein expression by Western blotting.
The following diagram outlines the proposed experimental workflow:
Caption: Proposed experimental workflow for validating the mechanism of action.
Data Presentation and Interpretation
The quantitative data generated from the proposed experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Receptor Binding Affinity
| Compound | σ-1 Receptor Ki (nM) | μ-Opioid Receptor Ki (nM) |
| 2-amino-N-cyclopentylbenzamide | Experimental Value | Experimental Value |
| Positive Control 1 | Known Value | N/A |
| Positive Control 2 | N/A | Known Value |
Table 2: Functional Activity at μ-Opioid Receptor
| Compound | [³⁵S]GTPγS Binding EC₅₀ (nM) | cAMP Inhibition IC₅₀ (nM) |
| 2-amino-N-cyclopentylbenzamide | Experimental Value | Experimental Value |
| Agonist Control | Known Value | Known Value |
Table 3: Spasmolytic and Anti-inflammatory Activity
| Compound | Smooth Muscle Relaxation EC₅₀ (µM) | IL-1β Inhibition IC₅₀ (µM) | nNOS Upregulation (Fold Change) |
| 2-amino-N-cyclopentylbenzamide | Experimental Value | Experimental Value | Experimental Value |
| Spasmolytic Control | Known Value | N/A | N/A |
| Anti-inflammatory Control | N/A | Known Value | Known Value |
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit hypothesized, overview of the potential mechanism of action of 2-amino-N-cyclopentylbenzamide, drawing upon the established pharmacology of structurally related compounds. The proposed multi-target engagement of CNS receptors and peripheral inflammatory pathways suggests a promising therapeutic potential for this molecule in a range of disorders, including chronic pain, neuropsychiatric conditions, and inflammatory diseases.
The experimental protocols outlined herein offer a clear path forward for the empirical validation of these hypotheses. Future research should focus on a full in vitro and in vivo characterization of the compound's pharmacological profile, including pharmacokinetic and toxicological studies, to fully elucidate its therapeutic potential and pave the way for further drug development efforts. The broader class of benzamides continues to be a rich source of novel therapeutic agents, and a thorough investigation of compounds like 2-amino-N-cyclopentylbenzamide is a critical step in unlocking their full potential.[1][2]
References
- Benchchem. (n.d.). 2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide.
- MDPI. (2024, July 18). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment.
- Smolecule. (2023, August 26). 2,3-dichloro-N-[1-[cyclopentyl(methyl)amino]-1-oxopropan-2-yl]benzamide.
- MDPI. (n.d.). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.
- Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- EXCLI Journal. (2025, January 3). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS.
- MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents.
- ResearchGate. (n.d.). Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on....
- PubChem. (n.d.). N-cyclopentylbenzamide.
- PubChem. (n.d.). 2-Amino-N-cyclohexylbenzamide.
- ResearchGate. (2000, September 1). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones.
- PubMed. (n.d.). Pharmacological classification of benzamides.
- Pharmaguideline. (n.d.). Benzamides: Sulpiride.
- PMC - NIH. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
- PMC - NIH. (n.d.). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides.
- PubMed. (2021, April 15). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities.
- Taylor & Francis. (n.d.). Benzamide – Knowledge and References.
- Benchchem. (n.d.). 5-Amino-N-cyclopropylmethyl-2-methyl-benzamide.
- PMC - NIH. (n.d.). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants.
- PubMed. (n.d.). Consensus on the use of substituted benzamides in psychiatric patients.
- Benchchem. (n.d.). 5-amino-N-cyclopropyl-2-(methylamino)benzamide.
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]
- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological classification of benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide (CAS 1161014-56-7) [benchchem.com]
- 10. mdpi.com [mdpi.com]
The Therapeutic Potential of 2-amino-N-cyclopentylbenzamide Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the identification and exploration of "privileged scaffolds" – molecular frameworks capable of interacting with multiple biological targets – remains a cornerstone of efficient drug discovery. The 2-aminobenzamide core is one such scaffold, demonstrating a remarkable versatility that has led to its incorporation into a diverse array of therapeutic agents.[1][2] This technical guide delves into a specific, yet promising, subset of this chemical family: 2-amino-N-cyclopentylbenzamide derivatives . By combining the established pharmacophoric features of the 2-aminobenzamide moiety with the unique properties of the N-cyclopentyl group, these compounds present a compelling area of investigation for researchers and drug development professionals. This document aims to provide an in-depth exploration of their synthesis, known and potential biological activities, and the experimental methodologies crucial for their evaluation.
The Architectural Logic: Deconstructing the 2-amino-N-cyclopentylbenzamide Scaffold
The therapeutic potential of this molecular architecture arises from the synergistic contribution of its constituent parts:
-
The 2-Aminobenzamide Core: This moiety is a well-established zinc-binding group, a feature critical for the inhibition of zinc-dependent enzymes like histone deacetylases (HDACs).[1][2] The ortho-amino group and the adjacent amide functionality can form a bidentate chelation with the zinc ion in the active site of these enzymes.[1][2] Beyond HDAC inhibition, the 2-aminobenzamide scaffold has been explored for a range of other biological activities, including anticonvulsant and antimicrobial effects.[1]
-
The N-Cyclopentyl Group: The incorporation of a cyclopentyl ring on the amide nitrogen introduces several key physicochemical properties. Cyclopentyl groups can enhance metabolic stability and improve the pharmacokinetic profile of a molecule.[3] Furthermore, the non-planar, puckered nature of the cyclopentyl ring can provide a degree of conformational rigidity, influencing how the molecule interacts with its biological target. This can lead to improved potency and selectivity. The use of N-cyclopentylbenzamide derivatives has been noted in the development of treatments for psychotic and cognitive disorders, highlighting the neurological relevance of this substituent.[4]
This strategic combination of a proven pharmacophore with a modulator of physicochemical and conformational properties makes the 2-amino-N-cyclopentylbenzamide scaffold a promising starting point for the design of novel therapeutics.
Synthetic Pathways: From Precursors to Products
A robust and versatile synthetic strategy is paramount for the exploration of any chemical scaffold. For 2-amino-N-cyclopentylbenzamide derivatives, the most direct and widely adopted method involves the reaction of isatoic anhydride with cyclopentylamine.[5][6] This approach is favored for its operational simplicity and generally good yields.
General Synthesis of 2-amino-N-cyclopentylbenzamide
The reaction proceeds via the nucleophilic attack of cyclopentylamine on one of the carbonyl groups of isatoic anhydride, leading to the opening of the anhydride ring and the formation of an intermediate, which upon decarboxylation, yields the desired 2-amino-N-cyclopentylbenzamide.
Caption: General Synthetic Pathway for 2-amino-N-cyclopentylbenzamide.
Step-by-Step Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isatoic anhydride (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol.
-
Amine Addition: To the stirred solution, add cyclopentylamine (1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is usually complete within 2-4 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography to yield the pure 2-amino-N-cyclopentylbenzamide.
This robust synthesis allows for the facile production of the core scaffold, which can then be further functionalized to create a library of derivatives for structure-activity relationship (SAR) studies.
Biological Activities and Therapeutic Applications
While specific studies on 2-amino-N-cyclopentylbenzamide derivatives are emerging, the broader classes of 2-aminobenzamides and N-cyclopentylbenzamides have been investigated for a multitude of biological activities.
Anticancer Activity
The most prominent therapeutic application of 2-aminobenzamide derivatives is in oncology, primarily as Histone Deacetylase (HDAC) inhibitors .[1][2]
-
Mechanism of Action as HDAC Inhibitors: HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones.[2] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. The 2-aminobenzamide moiety acts as a zinc-binding group, chelating the zinc ion in the active site of HDAC enzymes, thereby inhibiting their activity.[1][2] This leads to the re-expression of tumor suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.
Caption: Proposed Mechanism of Action as HDAC Inhibitors.
-
Other Anticancer Mechanisms: Beyond HDAC inhibition, related benzamide scaffolds have shown anticancer activity through other mechanisms, such as the inhibition of tubulin polymerization.[7] This suggests that 2-amino-N-cyclopentylbenzamide derivatives could also be investigated for their effects on the cytoskeleton and cell division.
Experimental Protocol: In Vitro Anticancer Evaluation (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., HCT116 for colon cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[8]
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of the 2-amino-N-cyclopentylbenzamide derivative in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations. Replace the medium in the 96-well plates with the compound-containing medium.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity
The 2-aminobenzamide scaffold has been identified in compounds with antimicrobial properties.[5] The mechanism of action can vary, but it often involves the inhibition of essential bacterial or fungal enzymes.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Bacterial/Fungal Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus).[5]
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in a suitable broth.
-
Compound Dilution: Serially dilute the 2-amino-N-cyclopentylbenzamide derivative in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Kinase Inhibitory Activity
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer. Various aminobenzamide and related heterocyclic derivatives have been investigated as kinase inhibitors.[8] The 2-amino group can act as a hydrogen bond donor, a key interaction in many kinase inhibitor binding modes.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for a specific kinase like EGFR)
-
Reagents: Obtain the purified recombinant kinase, a suitable substrate peptide, and ATP.
-
Reaction Setup: In a 96-well plate, combine the kinase, the 2-amino-N-cyclopentylbenzamide derivative at various concentrations, and the substrate peptide in a reaction buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Structure-Activity Relationship (SAR): A Roadmap for Optimization
Systematic modification of the 2-amino-N-cyclopentylbenzamide scaffold is crucial for optimizing its biological activity and drug-like properties. Key areas for modification and their potential impact are outlined below:
| Modification Site | Potential Impact on Biological Activity |
| Substituents on the Benzene Ring | Can modulate electronic properties, solubility, and metabolic stability. Electron-withdrawing or -donating groups can influence the acidity of the amino group and the zinc-binding affinity in HDAC inhibitors. |
| Modifications of the 2-Amino Group | Acylation or alkylation of the amino group can alter its hydrogen bonding capacity and steric profile, potentially shifting the target profile from HDACs to other enzymes like kinases. |
| Stereochemistry of the Cyclopentyl Ring | If substituents are introduced on the cyclopentyl ring, their stereochemistry can significantly impact the binding affinity and selectivity for the target protein. |
| Bioisosteric Replacement of the Cyclopentyl Ring | Replacing the cyclopentyl ring with other cyclic or acyclic moieties can fine-tune the compound's lipophilicity, conformational flexibility, and overall pharmacokinetic profile. |
graph TD { A[Core Scaffold: 2-amino-N-cyclopentylbenzamide] --> B{SAR-driven Optimization}; B --> C[Substituents on Benzene Ring]; B --> D[Modification of 2-Amino Group]; B --> E[Stereochemistry of Cyclopentyl Ring]; B --> F[Bioisosteric Replacements]; C --> G[Improved Potency & Selectivity]; D --> G; E --> G; F --> G; G --> H[Lead Compound];subgraph "Chemical Space Exploration" C; D; E; F; end subgraph "Desired Outcomes" G; H; end
A[style="fill:#4285F4, font-color:#FFFFFF"] H[style="fill:#34A853, font-color:#FFFFFF"]B[shape=diamond, style="filled", fillcolor="#FBBC05"] }
Caption: Structure-Activity Relationship (SAR) Workflow.
Future Directions and Concluding Remarks
The 2-amino-N-cyclopentylbenzamide scaffold represents a compelling starting point for the development of novel therapeutics. While its potential as an HDAC inhibitor is strongly suggested by the extensive research on related 2-aminobenzamides, the unique properties imparted by the N-cyclopentyl group warrant further investigation into a broader range of biological targets.
Key areas for future research include:
-
Synthesis and screening of a focused library of 2-amino-N-cyclopentylbenzamide derivatives against a panel of cancer cell lines and relevant enzymes (HDACs, kinases).
-
In-depth mechanistic studies to elucidate the precise molecular targets and pathways modulated by active compounds.
-
Optimization of pharmacokinetic properties through systematic SAR studies to identify candidates with favorable ADME profiles for in vivo evaluation.
-
Exploration of therapeutic potential beyond oncology , including in areas such as neurodegenerative disorders and infectious diseases.
This technical guide provides a foundational framework for researchers and drug development professionals to embark on the exploration of this promising chemical space. The convergence of a privileged scaffold with a functionally important substituent creates a rich field of opportunities for the discovery of next-generation therapeutics.
References
-
Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. [Link]
-
Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [Link]
-
2-Aminobenzothiazoles in anticancer drug design and discovery. PMC - PubMed Central. [Link]
-
Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents. NIH. [Link]
-
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Publishing. [Link]
-
Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on... ResearchGate. [Link]
-
Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. NIH. [Link]
- US9493432B2 - Cyclopentylbenzamide derivatives and their use for the treatment of psychotic and cognitive disorders - Google Patents.
-
Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives. PubMed. [Link]
-
Benzylidene 2-aminoimidazolones derivatives: synthesis and in vitro evaluation of anti-tumor carcinoma activity. PubMed. [Link]
-
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC - PubMed Central. [Link]
- CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide - Google Patents.
-
(PDF) Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. ResearchGate. [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]
-
Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors. ResearchGate. [Link]
-
2-AMINOPYRIDINE SUBSTITUTED HETEROCYCLES AS INHIBITORS OF CELLULAR PROLIFERATION - Patent 1590341. EPO. [Link]
-
2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. MDPI. [Link]
-
Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors. PubMed. [Link]
- US3758690A - And use of such n-cyclopropyl compounds as hypotensives pharmaceutical compositions containing n-cyclopropyl-1-amino indanes - Google Patents.
-
Design, synthesis, and in vitro antiproliferative and kinase inhibitory effects of pyrimidinylpyrazole derivatives terminating with arylsulfonamido or cyclic sulfamide substituents. PubMed. [Link]
-
Special Issue : Design and Study of Kinase Inhibitors. MDPI. [Link]
- CN100591667C - N-amino-1,2-cyclopentane dicarboximide and its preparation method - Google Patents.
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. [Link]
-
isatoic anhydride condensation - Powered by XMB 1.9.11. Sciencemadness Discussion Board. [Link]
-
Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. PMC - NIH. [Link]
- US3133924A - Amino-substituted cyclobutane carboxamides - Google Patents.
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. PubMed. [Link]
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PubMed. [Link]
-
Synthesis, Crystal Structure, and Antibacterial Activity of N-(2-Chlorobenzyl)-3-methylbut-2-enamide. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. [Link]
-
Synthesis and Anticancer Evaluation of Some Novel 5-Amino[1][7][8]Triazole Derivatives. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9493432B2 - Cyclopentylbenzamide derivatives and their use for the treatment of psychotic and cognitive disorders - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-amino-N-cyclopentylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-N-cyclopentylbenzamide is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. Its structure, featuring an aromatic amine, an amide linkage, and a cycloalkyl group, suggests a molecular profile that could interact with various biological targets. A thorough understanding of its physicochemical properties is paramount for any research and development endeavor, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This guide provides a comprehensive overview of the predicted and experimentally determinable physicochemical properties of 2-amino-N-cyclopentylbenzamide, offering both theoretical insights and practical, field-proven methodologies for its characterization.
I. Chemical Identity and Structure
A precise understanding of the molecular structure is the foundation for evaluating its physicochemical properties.
The chemical structure of 2-amino-N-cyclopentylbenzamide is characterized by a benzamide core with an amino group at the 2-position of the phenyl ring and a cyclopentyl group attached to the amide nitrogen.
| Identifier | Value |
| IUPAC Name | 2-amino-N-cyclopentylbenzamide |
| Molecular Formula | C₁₂H₁₆N₂O |
| Canonical SMILES | C1CCC(C1)NC(=O)C2=CC=CC=C2N |
| InChI | InChI=1S/C12H16N2O/c13-11-8-4-3-7-10(11)12(15)14-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,13H2,(H,14,15) |
| Molecular Weight | 204.27 g/mol |
digraph "2-amino-N-cyclopentylbenzamide" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Atom nodes N1 [label="N", pos="0,1.5!"]; C1 [label="C", pos="1,1.5!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="0.75,-1!"]; C4 [label="C", pos="-0.75,-1!"]; C5 [label="C", pos="-1.5,0!"]; C6 [label="C", pos="-1,1.5!"]; N2 [label="N", pos="-2,2.5!"]; C7 [label="C", pos="2,2.5!"]; O1 [label="O", pos="2,-2.5!"]; N3 [label="N", pos="3,0!"]; C8 [label="C", pos="4,0!"]; C9 [label="C", pos="4.5,1.5!"]; C10 [label="C", pos="3.5,2.5!"]; C11 [label="C", pos="2.5,1.5!"];
// Edges for the benzene ring edge [style=solid]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Edges for the substituents C6 -- N2; C1 -- C7; C7 -- O1 [style=double]; C7 -- N3; N3 -- C8;
// Edges for the cyclopentyl group C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C8;
// Hydrogen atoms (implied) }
Caption: 2D Chemical Structure of 2-amino-N-cyclopentylbenzamide.
II. Predicted Physicochemical Properties
In the absence of direct experimental data, computational models provide valuable initial estimates of a compound's physicochemical properties. These predictions are useful for guiding experimental design and prioritizing compounds in a drug discovery pipeline. The following properties have been predicted using established algorithms and comparison with structurally similar compounds.
| Property | Predicted Value | Significance in Drug Development |
| logP (Octanol/Water Partition Coefficient) | 2.5 ± 0.5 | Lipophilicity; affects absorption, membrane permeability, and protein binding. |
| Aqueous Solubility (logS) | -3.0 ± 0.7 | Bioavailability; crucial for oral drug delivery and formulation. |
| pKa (Acid Dissociation Constant) | Basic (amine): 3.5 ± 0.5; Acidic (amide): 16.0 ± 1.0 | Ionization state at physiological pH; influences solubility, permeability, and receptor interaction. |
| Hydrogen Bond Donors | 2 | Potential for intermolecular interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 | Potential for intermolecular interactions with biological targets. |
| Rotatable Bonds | 2 | Molecular flexibility; influences binding affinity and conformation. |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | A surrogate for membrane permeability. |
Note: These values are in-silico predictions and require experimental verification.
III. Experimental Determination of Physicochemical Properties
The following section details the standard, robust protocols for the experimental determination of the key physicochemical properties of 2-amino-N-cyclopentylbenzamide. Adherence to these methodologies ensures data integrity and reproducibility.
A. Melting Point Determination
The melting point is a fundamental physical property indicative of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad range often indicates the presence of impurities.
Protocol: Capillary Melting Point Method [1][2]
-
Sample Preparation: Ensure the 2-amino-N-cyclopentylbenzamide sample is completely dry and finely powdered.
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of approximately 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Rapid Heating (Optional): For an unknown compound, a rapid heating run can be performed to approximate the melting point.
-
Slow Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) when the temperature is within 20 °C of the expected melting point.[1]
-
Observation and Recording: Record the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the compound.[1]
B. Aqueous Solubility Determination
Aqueous solubility is a critical determinant of a drug's bioavailability. The following protocol is based on the OECD Guideline 105 for Testing of Chemicals.[3][4][5]
Protocol: Shake-Flask Method (OECD 105) [3][5]
-
Preparation of Saturated Solution: Add an excess amount of 2-amino-N-cyclopentylbenzamide to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the solution to remove any undissolved particles.
-
Quantification: Analyze the concentration of 2-amino-N-cyclopentylbenzamide in the clear aqueous phase using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The aqueous solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Caption: Experimental workflow for solubility determination.
C. pKa Determination
The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH. For 2-amino-N-cyclopentylbenzamide, the aromatic amine is expected to be the primary basic center.
Protocol: Potentiometric Titration [6][7][8]
-
Sample Preparation: Dissolve a precisely weighed amount of 2-amino-N-cyclopentylbenzamide in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low). A typical concentration is around 1 mM.[6][7]
-
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) for a basic pKa, or a strong base (e.g., 0.1 M NaOH) for an acidic pKa.[6][7] Add the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.[9] Alternatively, the first or second derivative of the titration curve can be used to accurately determine the equivalence point.[9]
D. logP (Octanol/Water Partition Coefficient) Determination
The logP value is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME properties. The shake-flask method is the gold standard for its determination, as outlined in OECD Guideline 107.[10]
Protocol: Shake-Flask Method (OECD 107) [10]
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of 2-amino-N-cyclopentylbenzamide in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the octanol stock solution to a known volume of pre-saturated water in a separatory funnel. The volume ratio of the two phases should be adjusted based on the expected logP.
-
Equilibration: Shake the funnel for a sufficient time to allow for complete partitioning of the compound between the two phases.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Determine the concentration of 2-amino-N-cyclopentylbenzamide in both the n-octanol and the aqueous phases using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Caption: Workflow for experimental logP determination.
IV. Conclusion
The physicochemical properties of 2-amino-N-cyclopentylbenzamide are critical to its potential as a lead compound in drug discovery. This guide has provided a framework for understanding and determining these properties, combining in-silico predictions with established, robust experimental protocols. While computational methods offer valuable initial insights, the experimental verification of properties such as melting point, solubility, pKa, and logP is essential for accurate compound characterization and the successful progression of any research and development program. The methodologies outlined herein represent the standards in the field and will enable researchers to generate high-quality, reliable data for 2-amino-N-cyclopentylbenzamide.
References
-
PubChem. 2-Amino-N-butylbenzamide. National Center for Biotechnology Information. [Link]
-
PubChem. N-cyclopentylbenzamide. National Center for Biotechnology Information. [Link]
-
Chemaxon. Calculators & Predictors. [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). [Link]
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022). [Link]
-
University of Calgary. Melting point determination. [Link]
-
FILAB. Solubility testing in accordance with the OECD 105. [Link]
-
SciSpace. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (1995). [Link]
-
Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]
-
National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. [Link]
-
PubChem. N-Cyclopentyl-2-[(4-methyl-1-oxopentyl)amino]benzamide. National Center for Biotechnology Information. [Link]
-
Situ Biosciences. OECD 105 - Water Solubility. [Link]
-
European Chemicals Agency. A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline. [Link]
-
Scymaris. Water Solubility. [Link]
-
Westlab Canada. Measuring the Melting Point. (2023). [Link]
-
East Stroudsburg University. Potentiometric Titration of an Unknown Weak Acid. [Link]
-
ACS Publications. Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. (2020). [Link]
-
Pure. OECD GUIDELINES FOR TESTING CHEMICALS. (2009). [Link]
-
Virtual Computational Chemistry Laboratory. On-line Software. [Link]
-
World Health Organization. 1.2.1. MELTING TEMPERATURE AND MELTING RANGE Draft proposal for inclusion in The International Pharmacopoeia. (2023). [Link]
-
SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]
-
ResearchGate. High-throughput determination of octanol/water partition coefficients using a shake-flask method and novel two-phase solvent system. [Link]
-
PubChem. 2-amino-N,N-dimethylpropanamide. National Center for Biotechnology Information. [Link]
-
IUCLID. E.4.10. [4.9] Solubility in organic solvents / fat solubility. [Link]
-
Molinspiration Cheminformatics. Molinspiration. [Link]
-
PubChem. 2-Amino-N-methylpropanamide. National Center for Biotechnology Information. [Link]
-
Oxford Academic. VOLPES: an interactive web-based tool for visualizing and comparing physicochemical properties of biological sequences. (2019). [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. westlab.com [westlab.com]
- 3. filab.fr [filab.fr]
- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 5. Water Solubility | Scymaris [scymaris.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
Introduction: The Benzamide Scaffold in Medicinal Chemistry
An In-depth Technical Guide to the Structural Analogs of 2-amino-N-cyclopentylbenzamide: Synthesis, Structure-Activity Relationships, and Therapeutic Potential
The benzamide moiety is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents.[1] Its derivatives are known to exhibit a diverse range of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1] The core structure, consisting of a benzene ring attached to an amide group, offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific subclass: 2-amino-N-cyclopentylbenzamide and its structural analogs. The presence of the amino group at the ortho position and a cyclopentyl ring on the amide nitrogen introduces specific steric and electronic features that are pivotal for biological activity. Understanding the interplay between these structural components is crucial for designing next-generation therapeutic agents with enhanced potency and selectivity.
Part 1: Synthesis Strategies for 2-Aminobenzamide Analogs
The synthesis of 2-aminobenzamide derivatives can be achieved through several reliable pathways. The choice of method often depends on the availability of starting materials, desired scale, and the specific substitutions required on the aromatic ring or the amide nitrogen.
Primary Synthetic Route: Ring Opening of Isatoic Anhydride
One of the most common and efficient methods for synthesizing 2-aminobenzamide derivatives involves the reaction of isatoic anhydride (ISA) with a suitable amine.[2][3] This method is often high-yielding and can be performed under both conventional heating and microwave-assisted conditions, the latter being a time-efficient and environmentally friendly alternative.[2]
The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl groups of the isatoic anhydride, leading to the opening of the heterocyclic ring and subsequent decarboxylation to yield the desired 2-aminobenzamide product.
Alternative Synthetic Pathways
While the ISA route is prevalent, other methods offer flexibility for creating diverse analogs. A review of synthetic approaches highlights several viable starting materials[4]:
-
From o-Aminobenzoic Acids: Direct amidation of o-aminobenzoic acid with an amine using coupling agents.
-
From o-Aminobenzoyl Halides: Acylation of an amine with a more reactive o-aminobenzoyl halide.[5]
-
From Quinazolinones: Ring-opening reactions of quinazolinone precursors.
These alternative routes can be particularly useful when specific functional groups on the starting materials are incompatible with the conditions of the isatoic anhydride method.
Part 2: Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-aminobenzamide analogs is highly dependent on their three-dimensional structure and the nature of their functional groups. SAR studies are essential to understand how modifications to the core scaffold influence therapeutic efficacy.
-
Phenyl Ring Modifications (R1): Substituting the benzamide ring can dramatically alter activity. For example, in a study of bis-benzamides, a nitro group at the N-terminus was found to be essential for biological activity.[6] The addition of electron-withdrawing or electron-donating groups can influence the molecule's interaction with target proteins and affect its overall lipophilicity, thereby impacting cell permeability and metabolic stability.
-
N-Amide Substituent Variations (R2): The cyclopentyl group in the parent molecule provides a balance of hydrophobicity and a defined conformational constraint.
-
Cyclic vs. Acyclic: Replacing the cyclopentyl ring with other cyclic (e.g., cyclohexyl) or acyclic alkyl groups can modulate potency.[7] For instance, studies on related benzamides have shown that varying alkyl groups can lead to potent compounds with IC50 values in the nanomolar range for antiproliferative activity.[6]
-
Aromatic Substituents: Analogs with N-phenethyl groups have been synthesized and shown to have potential as spasmolytic agents for treating Irritable Bowel Syndrome (IBS).[8]
-
-
2-Amino Group Modifications (R3): The primary amino group at the ortho position is a critical pharmacophore. It can act as a hydrogen bond donor, which is often crucial for anchoring the molecule within a receptor's binding site.[9]
-
Intramolecular Hydrogen Bonding: This amino group can form an intramolecular hydrogen bond with the amide carbonyl oxygen, influencing the molecule's conformation and potentially creating "closed" pharmacophore sites that can reduce certain biological activities, such as antimicrobial effects.[2]
-
N-Alkylation: N-methylation of amino groups in other complex molecules has been shown to influence stability against degradation, a strategy that could be applied here.[10]
-
Part 3: Biological Activities and Therapeutic Landscape
Structural analogs of 2-amino-N-cyclopentylbenzamide have been investigated for a multitude of therapeutic applications, leveraging the versatility of the benzamide scaffold.
| Therapeutic Area | Biological Activity | Key Structural Features | Mechanism of Action (Hypothesized) | References |
| Oncology | Antiproliferative, Cytotoxic | Varies; piperazinyl nuclei, N,N-dimethylaminopropyl side chains | DNA binding and intercalation, Inhibition of AR-coactivator interaction | [6][11][12][13] |
| Infectious Disease | Antibacterial, Antifungal | Specific substitutions on the benzamide ring | Disruption of microbial cell processes | [2][3][14] |
| Pain & Neurology | Analgesic, Anticonvulsant | Piperidine propionamide derivatives | Sigma-1 receptor (σ1R) antagonism, Mu-opioid receptor (MOR) agonism | [1][15] |
| Gastroenterology | Antispasmodic (for IBS) | N-phenethylbenzamide structure | Musculotropic action, potential modulation of nNOS expression | [8] |
Anticancer Potential
Many benzamide derivatives show promise as anticancer agents.[1][11] The mechanism often involves the inhibition of key cellular processes. For example, pentacyclic benzimidazole derivatives, which share structural similarities, exhibit potent antiproliferative activity by interacting with nucleic acids through a mix of intercalation and binding.[12] The nature and length of side chains significantly impact cellular uptake and nuclear targeting.[12]
Antimicrobial Activity
A series of 2-aminobenzamide derivatives synthesized from isatoic anhydride were tested against various bacterial and fungal strains.[2][3] One particular compound showed excellent antifungal activity against Aspergillus fumigatus, even more potent than the standard drug Clotrimazole, demonstrating the potential of this scaffold in developing new anti-infective agents.[2]
Part 4: Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols provide detailed, self-validating methodologies for the synthesis and biological evaluation of 2-aminobenzamide analogs.
Protocol 1: Microwave-Assisted Synthesis of a 2-Aminobenzamide Analog
This protocol is adapted from methodologies for synthesizing 2-aminobenzamide derivatives from isatoic anhydride.[2][3]
Objective: To synthesize 2-amino-N-cyclopentylbenzamide.
Materials:
-
Isatoic anhydride (1.0 eq)
-
Cyclopentylamine (1.05 eq)
-
1,4-Dioxane (solvent)
-
Microwave synthesis reactor
-
Thin Layer Chromatography (TLC) plate (Silica gel)
-
Filtration apparatus
Procedure:
-
Reactant Preparation: In a microwave-safe reaction vessel, dissolve isatoic anhydride (1.0 eq) in a minimal amount of 1,4-dioxane.
-
Amine Addition: Add cyclopentylamine (1.05 eq) to the solution. Seal the vessel.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at 120°C for 15-20 minutes. Causality: Microwave energy rapidly and uniformly heats the reaction mixture, significantly reducing reaction time compared to conventional methods.
-
Reaction Monitoring: After cooling, spot a small aliquot of the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate) to monitor the consumption of starting material.
-
Product Isolation: Cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials or impurities.
-
Drying & Characterization: Dry the purified product under vacuum. Characterize the final compound using NMR (¹H, ¹³C), IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Antiproliferative Sulforhodamine B (SRB) Assay
This protocol is a standard method for evaluating the cytotoxic effects of novel compounds on cancer cell lines.[5]
Objective: To determine the IC50 (half-maximal inhibitory concentration) of a synthesized analog against a human cancer cell line (e.g., HeLa).
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well microtiter plate at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add the synthesized analog to the wells at a range of concentrations (e.g., 0.1 to 100 µM). Include a negative control (vehicle only) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48 hours.
-
Cell Fixation: Discard the medium and fix the cells by adding cold trichloroacetic acid (TCA). Incubate at 4°C for 1 hour. Causality: TCA precipitates proteins, fixing the cells to the plate and preventing cell loss during subsequent washing steps.
-
Staining: Remove the TCA and wash the plates with water. Add Sulforhodamine B (SRB) solution and incubate at room temperature for 30 minutes. Causality: SRB is a bright pink aminoxanthene dye that stoichiometrically binds to basic amino acid residues in cellular proteins under acidic conditions, providing a measure of total biomass.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance of each well at ~515 nm using a microplate reader.
-
Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the resulting dose-response curve.
Conclusion and Future Directions
The 2-amino-N-cyclopentylbenzamide scaffold and its analogs represent a promising and versatile class of compounds with significant therapeutic potential across multiple disease areas. The synthetic accessibility, particularly via the isatoic anhydride route, allows for the rapid generation of diverse chemical libraries for screening. Future research should focus on leveraging SAR insights to design analogs with improved potency, selectivity, and pharmacokinetic profiles. Elucidating the precise molecular targets and signaling pathways for the most active compounds will be critical for their advancement into preclinical and clinical development.
References
- 2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide - Benchchem. (URL: )
-
Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC. (2014-03-21). (URL: [Link])
-
Alicyclic β- and γ-Amino Acids: Useful Scaffolds for the Stereocontrolled Access to Amino Acid-Based Carbocyclic Nucleoside Analogs - NIH. (URL: [Link])
-
A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. - MDPI. (URL: [Link])
-
2-Amino-N-cyclohexylbenzamide | C13H18N2O | CID 577661 - PubChem. (URL: [Link])
- Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google P
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central. (2021-01-15). (URL: [Link])
-
A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PubMed Central. (URL: [Link])
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Semantic Scholar. (2016-11-28). (URL: [Link])
-
Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - MDPI. (URL: [Link])
- An In-depth Technical Guide to the Synthesis of 2-Amino-N-cyclohexyl-N-methylbenzylamine from 2-aminobenzaldehyde - Benchchem. (URL: )
-
Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - MDPI. (URL: [Link])
- Synthesis of 2-aminobenzophenones - Google P
-
2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment - MDPI. (2024-07-18). (URL: [Link])
-
Chemical Properties and Biological Activities of Cyclopentenediones: A Review. (2025-08-08). (URL: [Link])
-
Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on... - ResearchGate. (URL: [Link])
-
BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY - CyberLeninka. (URL: [Link])
-
Structure Activity Relationships - Drug Design Org. (URL: [Link])
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES - PubMed. (URL: [Link])
- A Comparative Guide to the Structure-Activity Relationship of 2-Chlorobenzamide Analogs as Potential Therapeutic Agents - Benchchem. (URL: )
-
Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed. (2014-03-21). (URL: [Link])
-
Structure−Activity Relationships of Analogues with Aromatic Amino Acids... - ResearchGate. (URL: [Link])
-
2-amino-N-benzylbenzamide | C14H14N2O | CID 230755 - PubChem. (URL: [Link])
-
A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - MDPI. (2022-12-04). (URL: [Link])
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-N-cyclohexylbenzamide | C13H18N2O | CID 577661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 10. researchgate.net [researchgate.net]
- 11. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cyberleninka.ru [cyberleninka.ru]
- 15. 2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide (CAS 1161014-56-7) [benchchem.com]
An In-Depth Technical Guide to the Prospective In Vitro Activity of 2-amino-N-cyclopentylbenzamide
Foreword: Charting the Unexplored Potential of a Novel Benzamide Derivative
In the landscape of contemporary drug discovery, the benzamide scaffold represents a privileged structure, a testament to its versatile pharmacophoric features that have given rise to a multitude of clinically significant agents.[1][2] This guide ventures into the prospective in vitro activities of a specific, yet lesser-explored derivative: 2-amino-N-cyclopentylbenzamide . While direct empirical data for this precise molecule is not yet prevalent in publicly accessible literature, this document serves as a robust, technically grounded framework for its investigation. By synthesizing established methodologies and drawing parallels from structurally related 2-aminobenzamide analogues, we will delineate a comprehensive strategy for elucidating its biological potential. This paper is crafted for the discerning researcher, scientist, and drug development professional, offering not just protocols, but the strategic rationale that underpins them.
The Benzamide Core: A Foundation of Diverse Bioactivity
The benzamide moiety is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and neurological activities.[1][2][3] The versatility of this scaffold lies in the amenability of its aromatic ring and amide linkage to a variety of substitutions, which allows for the fine-tuning of its physicochemical properties and biological target interactions. The "2-amino" substitution, in particular, is a key feature in many bioactive molecules, potentially contributing to target engagement through hydrogen bonding.[4]
This guide will focus on the systematic in vitro evaluation of 2-amino-N-cyclopentylbenzamide, a compound distinguished by the presence of a cyclopentyl group on the amide nitrogen. This lipophilic moiety can significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with hydrophobic pockets in target proteins.
Postulated Mechanisms of Action and Therapeutic Targets
Drawing insights from the established activities of analogous benzamide and 2-aminobenzamide derivatives, we can hypothesize several promising avenues for the in vitro investigation of 2-amino-N-cyclopentylbenzamide.
Antimicrobial Potential
Numerous 2-aminobenzamide derivatives have demonstrated significant antimicrobial properties.[5] The proposed mechanism often involves the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication. The structural features of 2-amino-N-cyclopentylbenzamide suggest it could be a promising candidate for antimicrobial screening.
Anti-inflammatory Effects
Recent studies on 2-amino-N-phenethylbenzamides have revealed potent anti-inflammatory and spasmolytic activities, suggesting a potential role in treating conditions like Irritable Bowel Syndrome (IBS).[6] The mechanism may involve the modulation of inflammatory pathways, such as the inhibition of interleukin-1β (IL-1β) expression and the stimulation of neuronal nitric oxide synthase (nNOS).[6]
Anticancer Activity
The benzamide scaffold is present in several approved anticancer drugs. The antiproliferative activity of benzamide derivatives can be attributed to various mechanisms, including the inhibition of histone deacetylases (HDACs), disruption of microtubule dynamics, or interference with DNA replication and repair.[7][8][9]
A Rigorous Framework for In Vitro Evaluation: Experimental Protocols
To systematically investigate the hypothesized bioactivities of 2-amino-N-cyclopentylbenzamide, a tiered approach to in vitro screening is recommended. The following protocols are designed to provide a comprehensive preliminary assessment of the compound's potential.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 2-amino-N-cyclopentylbenzamide against a panel of clinically relevant bacterial and fungal strains.
Methodology: Broth Microdilution Assay
-
Preparation of Inoculum: Grow bacterial and fungal strains overnight in appropriate broth media. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.
-
Compound Dilution: Prepare a stock solution of 2-amino-N-cyclopentylbenzamide in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth media to achieve a range of test concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microbes only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
-
Determination of MBC: To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Data Presentation: Antimicrobial Activity of 2-amino-N-cyclopentylbenzamide
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Data to be determined | Data to be determined |
| Escherichia coli | Data to be determined | Data to be determined |
| Pseudomonas aeruginosa | Data to be determined | Data to be determined |
| Candida albicans | Data to be determined | Data to be determined |
Anti-inflammatory Activity Assessment
Objective: To evaluate the potential of 2-amino-N-cyclopentylbenzamide to inhibit protein denaturation, a hallmark of inflammation.
Methodology: Albumin Denaturation Assay [10]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA), 4.5 mL of phosphate-buffered saline (pH 6.3), and 0.5 mL of varying concentrations of 2-amino-N-cyclopentylbenzamide.
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixtures at 57°C for 3 minutes.
-
Absorbance Measurement: After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.
-
Calculation of Inhibition: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Data Presentation: Anti-inflammatory Activity of 2-amino-N-cyclopentylbenzamide
| Concentration (µg/mL) | % Inhibition of Protein Denaturation |
| 10 | Data to be determined |
| 50 | Data to be determined |
| 100 | Data to be determined |
| 250 | Data to be determined |
| 500 | Data to be determined |
In Vitro Cytotoxicity Screening
Objective: To assess the cytotoxic potential of 2-amino-N-cyclopentylbenzamide against a panel of human cancer cell lines.
Methodology: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 2-amino-N-cyclopentylbenzamide and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation of IC50: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Data Presentation: Cytotoxicity of 2-amino-N-cyclopentylbenzamide
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | Data to be determined |
| HeLa (Cervical Cancer) | Data to be determined |
| A549 (Lung Cancer) | Data to be determined |
| Normal Fibroblasts | Data to be determined |
Visualizing Experimental Workflows and Potential Pathways
To enhance the clarity and understanding of the proposed investigations, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that 2-amino-N-cyclopentylbenzamide might modulate based on its structural analogues.
Figure 1: A generalized workflow for the synthesis, characterization, and in vitro screening of 2-amino-N-cyclopentylbenzamide.
Figure 2: A hypothetical anti-inflammatory signaling pathway potentially modulated by 2-amino-N-cyclopentylbenzamide, based on activities of related compounds.
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit prospective, framework for the in vitro evaluation of 2-amino-N-cyclopentylbenzamide. The proposed experimental protocols are robust, well-established, and grounded in the known activities of structurally related benzamide derivatives. The successful execution of these assays will generate a foundational dataset that will illuminate the therapeutic potential of this novel compound.
Positive results from these initial screens would warrant further, more mechanistic studies, such as enzyme inhibition assays, receptor binding studies, and gene expression analysis, to elucidate the precise molecular targets and pathways of action. Ultimately, this systematic approach will pave the way for the rational design and development of new therapeutic agents based on the 2-amino-N-cyclopentylbenzamide scaffold.
References
- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI.
- 2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide. Benchchem.
- Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC - NIH.
- 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Tre
- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
- Synthesis, Characterization and in vitro Anti-bacterial Activity of “2-chloro-N-{[(2-chlorophenyl) amino] sulfinyl}.
- 2-Amino-N-cyclohexylbenzamide | C13H18N2O | CID 577661. PubChem.
- In Vitro Evaluation of Novel Benzamide Compounds: A Technical Guide. Benchchem.
- Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on...
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
- Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents.
- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF.
- Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiprolifer
- (PDF) Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity.
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide (CAS 1161014-56-7) [benchchem.com]
- 5. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Unlocking the Therapeutic Potential of 2-amino-N-cyclopentylbenzamide: A Technical Guide for Drug Discovery Professionals
Foreword: The Promise of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the identification and exploration of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. The 2-aminobenzamide core is a prime example of such a scaffold, demonstrating a remarkable versatility that has led to its incorporation into a wide array of therapeutic agents. This technical guide delves into the untapped potential of a specific, yet promising derivative: 2-amino-N-cyclopentylbenzamide . While this particular molecule may be novel or less-studied, a comprehensive analysis of its structural components allows us to build a robust hypothesis regarding its potential therapeutic applications, guiding future research and development efforts.
This document is intended for researchers, scientists, and drug development professionals. It will not only explore the theoretical underpinnings of 2-amino-N-cyclopentylbenzamide's potential but will also provide actionable, field-proven insights into the experimental validation of these hypotheses. We will dissect the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.
The Architectural Blueprint: Deconstructing 2-amino-N-cyclopentylbenzamide
The therapeutic potential of 2-amino-N-cyclopentylbenzamide can be logically inferred by examining its two primary structural motifs: the 2-aminobenzamide core and the N-cyclopentyl substituent .
-
The 2-Aminobenzamide Core: A Versatile Pharmacophore The 2-aminobenzamide moiety is a well-established pharmacophore with a diverse range of biological activities.[1] Its significance is particularly pronounced in the field of oncology, where it functions as a key zinc-binding group in histone deacetylase (HDAC) inhibitors.[1] The dysregulation of HDACs is a hallmark of many cancers, making them a critical therapeutic target.[1] Beyond oncology, 2-aminobenzamide derivatives have shown promise as antimicrobial, anticonvulsant, and anti-inflammatory agents.[2]
-
The N-cyclopentyl Substituent: A Modulator of Physicochemical Properties The attachment of a cyclopentyl group to the amide nitrogen is anticipated to significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Cycloalkyl groups, such as cyclopentyl, are known to increase lipophilicity, which can enhance membrane permeability and oral bioavailability. Furthermore, the size and conformation of the cycloalkyl ring can play a crucial role in receptor binding and target selectivity. While direct analogues are sparse, the broader class of N-cycloalkyl benzamides has been explored for applications in treating psychotic and cognitive disorders.[3]
Potential Therapeutic Applications: A Data-Driven Extrapolation
Based on the known activities of its constituent parts, we can hypothesize several promising therapeutic avenues for 2-amino-N-cyclopentylbenzamide.
Oncology: A New Frontier in HDAC Inhibition
The most compelling potential application for 2-amino-N-cyclopentylbenzamide lies in its role as a histone deacetylase (HDAC) inhibitor for cancer therapy.
Mechanism of Action: HDAC enzymes play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. The 2-aminobenzamide moiety is a known zinc-binding group that can chelate the zinc ion in the active site of HDAC enzymes, thereby inhibiting their activity.[1] This leads to histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.
Structure-Activity Relationship (SAR) Insights: The general structure of 2-aminobenzamide-based HDAC inhibitors consists of a cap group, a linker, and the zinc-binding 2-aminobenzamide group.[1] In 2-amino-N-cyclopentylbenzamide, the cyclopentyl group can be considered part of the "capping group," which often interacts with the rim of the HDAC active site. The nature of this capping group can significantly influence potency and isoform selectivity.
Table 1: Comparative Analysis of 2-Aminobenzamide-Based HDAC Inhibitors
| Compound | Capping Group | Linker | Zinc-Binding Group | Target HDACs | Antiproliferative Activity (IC50) | Reference |
| Entinostat (MS-275) | Pyridyl | Amide | 2-Aminobenzamide | Class I HDACs | Varies by cell line | [4] |
| Mocetinostat (MGCD0103) | Quinoxaline | Amide | 2-Aminobenzamide | Class I HDACs | Varies by cell line | [5] |
| Chidamide | Pyridyl | Amide | Fluoro-substituted 2-Aminobenzamide | Class I HDACs | Varies by cell line | [5] |
| Hypothetical: 2-amino-N-cyclopentylbenzamide | Cyclopentyl | (Direct) | 2-Aminobenzamide | Predicted Class I HDACs | To be determined | N/A |
Experimental Validation Workflow:
Caption: Experimental workflow for validating the anticancer potential of 2-amino-N-cyclopentylbenzamide.
Central Nervous System (CNS) Disorders: A Novel Modulator of Neurological Pathways
The lipophilic nature of the N-cyclopentyl group suggests that 2-amino-N-cyclopentylbenzamide may possess good blood-brain barrier permeability, making it a candidate for treating CNS disorders. Indeed, certain cyclopentylbenzamide derivatives have been investigated for the treatment of psychotic and cognitive disorders.[3]
Potential Mechanisms of Action: The precise neurological targets would need to be elucidated through extensive screening. However, based on the activities of other benzamide derivatives, potential mechanisms could include:
-
Dopamine and Serotonin Receptor Modulation: Many antipsychotic and antidepressant drugs act on these receptor systems.
-
Enzyme Inhibition: As seen with HDACs, other enzymes within the CNS could be targeted.
Antimicrobial Applications: A Scaffold for New Antibiotics
Several studies have highlighted the antimicrobial properties of 2-aminobenzamide derivatives.[2] The emergence of antibiotic-resistant strains of bacteria necessitates the development of new chemical entities with novel mechanisms of action.
Proposed Mechanism of Action: The exact antimicrobial mechanism of 2-aminobenzamides is not fully elucidated but may involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. The N-cyclopentyl group could enhance the compound's ability to penetrate bacterial cell walls.
Experimental Protocols: A Guide to Practical Implementation
To facilitate the investigation of 2-amino-N-cyclopentylbenzamide, this section provides detailed, step-by-step methodologies for its synthesis and the evaluation of its potential therapeutic activities.
Synthesis of 2-amino-N-cyclopentylbenzamide
A plausible synthetic route for 2-amino-N-cyclopentylbenzamide involves the reaction of isatoic anhydride with cyclopentylamine.[2]
Caption: Proposed synthesis of 2-amino-N-cyclopentylbenzamide from isatoic anhydride and cyclopentylamine.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask, add isatoic anhydride (1 equivalent) and a suitable solvent such as dimethylformamide (DMF).
-
Addition of Amine: Slowly add cyclopentylamine (1.1 equivalents) to the reaction mixture at room temperature with stirring.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. Purify the crude product by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
In Vitro HDAC Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available kits and published literature.[6]
Materials:
-
HeLa nuclear extract (as a source of HDACs)
-
HDAC substrate (e.g., Boc-Lys(Ac)-pNA)
-
Assay buffer
-
Developer solution
-
Trichostatin A (TSA) or Sodium Butyrate (as a positive control inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Dilute the nuclear extract, HDAC substrate, and developer solution in assay buffer to the desired concentrations. Prepare a serial dilution of 2-amino-N-cyclopentylbenzamide and the positive control inhibitor.
-
Reaction Incubation: To each well of the 96-well plate, add the diluted nuclear extract, followed by the test compound or control. Initiate the reaction by adding the HDAC substrate.
-
Incubate: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop Reaction and Develop Signal: Add the developer solution to each well to stop the reaction and generate a colorimetric signal.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC50 value.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol is based on the broth microdilution method.[7][8]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
2-amino-N-cyclopentylbenzamide
-
Standard antibiotic (e.g., ciprofloxacin) as a positive control
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum: Grow the bacterial strains in MHB to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Serial Dilution of Test Compound: Prepare a two-fold serial dilution of 2-amino-N-cyclopentylbenzamide in MHB in the wells of a 96-well plate.
-
Inoculation: Add the adjusted bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.
Concluding Remarks and Future Directions
2-amino-N-cyclopentylbenzamide represents a molecule of significant, albeit underexplored, therapeutic potential. By leveraging our understanding of the 2-aminobenzamide pharmacophore and the physicochemical contributions of the N-cyclopentyl group, we have constructed a strong, data-driven rationale for its investigation in oncology, CNS disorders, and infectious diseases. The experimental protocols provided herein offer a clear and robust framework for the synthesis and biological evaluation of this promising compound.
Future research should focus on a comprehensive screening of 2-amino-N-cyclopentylbenzamide against a panel of HDAC isoforms to determine its selectivity profile. Furthermore, its efficacy in various cancer cell lines and animal models should be established. For CNS applications, initial studies should focus on its ability to cross the blood-brain barrier and its binding affinity for key neurological receptors. In the realm of antimicrobial research, its spectrum of activity against a broad range of pathogenic bacteria and fungi should be determined.
The journey from a hypothetical molecule to a clinically approved therapeutic is long and arduous. However, by building upon a foundation of sound scientific principles and rigorous experimental validation, the potential of 2-amino-N-cyclopentylbenzamide to address unmet medical needs can be fully realized.
References
- Google Patents. (n.d.). Cyclopentylbenzamide derivatives and their use for the treatment of psychotic and cognitive disorders.
-
EpigenTek. (2022, April 19). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link]
- Khan, K. M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3678–3693.
- El-Sayed, M. A., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry, 16(8), 569-588.
- Wojnicz, D., & Tichaczek-Goska, D. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
- Suzuki, T., et al. (1999). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry, 42(15), 3001–3003.
- Tiwari, R., et al. (2017). Design, Synthesis and Biological Evaluation of Benzamide and Phenyltetrazole Derivatives With Amide and Urea Linkers as BCRP Inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(22), 5030-5035.
- Li, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4068.
- Reddy, D. S., & Clossen, B. L. (2017). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Pharmacology, 77, 4.49.1-4.49.17.
- Southeast Asian Fisheries Development Center, Aquaculture Department. (2011). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
- Wagner, T., et al. (2020). Examples of previously reported 2-aminobenzamides and their inhibitory activity towards different HDAC subtypes.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Pre-clinical compounds MS-275 and MGCD0103. (2020).
- Abcam. (n.d.). HDAC Activity/Inhibition Assay Kit (Colorimetric).
- Khan, K. M., et al. (2015). Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. RSC Advances, 5(118), 97589-97598.
- Kramer, J. S., et al. (2019). Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Omega, 4(23), 20206-20213.
- BenchChem. (n.d.).
- Kumar, P., et al. (2013). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents.
- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- Bio-protocol. (n.d.).
- Osayemwenre, E., & Olubunmi, A. (2011). Nucleophilic reaction of cyclopentylamine on phthalimide derivatives: Synthesis and antinociceptive activity of products. Tropical Journal of Pharmaceutical Research, 10(5), 629-635.
- Herold, J., et al. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Molecules, 26(16), 4983.
- Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services.
- Al-Hussain, S. A., et al. (2023). Design, synthesis, biological evaluation and in silico study of N-(Pyrimidin-2-yl)alkyl/arylamide derivatives as quorum sensing inhibitors against Pseudomonas aeruginosa. Journal of Biomolecular Structure and Dynamics, 1-14.
- BMG LABTECH. (2024, July 30).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. US9493432B2 - Cyclopentylbenzamide derivatives and their use for the treatment of psychotic and cognitive disorders - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity [mdpi.com]
- 6. epigentek.com [epigentek.com]
- 7. protocols.io [protocols.io]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-Amino-N-phenethylbenzamides: A Novel Dual-Action Therapeutic Candidate for Irritable Bowel Syndrome
Foreword: Addressing the Unmet Needs in IBS Therapy
Irritable Bowel Syndrome (IBS) remains a significant challenge in gastroenterology, characterized by chronic abdominal pain, discomfort, and altered bowel habits.[1] Current therapeutic strategies often provide symptomatic relief but are hampered by side effects and incomplete efficacy. Mebeverine, a widely used antispasmodic, offers relief from abdominal cramps but its systemic use can lead to adverse effects such as skin reactions, dizziness, and headaches.[1][2] This underscores a critical need for novel therapeutic agents with improved efficacy and a better safety profile. The following guide delves into the promising class of 2-amino-N-phenethylbenzamides, which have recently emerged as potent dual-action candidates for IBS treatment, exhibiting both spasmolytic and anti-inflammatory properties in preclinical models.[1][3]
Rationale and Synthesis of 2-Amino-N-phenethylbenzamides
Design Rationale
The development of 2-amino-N-phenethylbenzamides was predicated on the hypothesis that modifying the structure of existing antispasmodics could yield compounds with a more targeted and multifaceted mechanism of action.[1] By leveraging in silico modeling, a series of 2-amino-N-phenethylbenzamide derivatives were designed to optimize their potential spasmolytic activity while minimizing the side effects associated with current treatments.[1][3]
Synthesis Workflow
The synthesis of 2-amino-N-phenethylbenzamides is achieved through a straightforward and efficient process involving the ring-opening of isatoic anhydride.[3] This method allows for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Caption: Synthesis of 2-amino-N-phenethylbenzamides.
Detailed Synthesis Protocol
The following protocol outlines the synthesis of the parent compound, 2-amino-N-phenethylbenzamide (designated as compound 3 ), and its acylated derivatives (4a-d ).[3]
Step 1: Synthesis of 2-Amino-N-phenethylbenzamide (3)
-
To a solution of isatoic anhydride in a suitable solvent, add an equimolar amount of 2-phenylethylamine.
-
Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-amino-N-phenethylbenzamide (3 ).
Step 2: Synthesis of N-Acylated Derivatives (4a-d)
-
Dissolve 2-amino-N-phenethylbenzamide (3 ) in an appropriate solvent.
-
Add a suitable acylating agent (e.g., an acid chloride or anhydride) and a base (e.g., triethylamine) to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Perform an aqueous work-up to remove the base and any water-soluble byproducts.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting diamide derivatives (4a-d ) by column chromatography or recrystallization.
Preclinical Evaluation of Spasmolytic Activity
The primary therapeutic goal for many IBS patients is the alleviation of abdominal pain and cramping, which arise from smooth muscle spasms. The spasmolytic potential of the newly synthesized 2-amino-N-phenethylbenzamides was assessed using an ex vivo model of smooth muscle contractility.[3]
Experimental Protocol: Ex Vivo Smooth Muscle Contractility Assay
-
Tissue Preparation: Isolate smooth muscle strips from the gastric corpus of rats.
-
Organ Bath Setup: Mount the muscle strips in an organ bath containing Krebs-Ringer bicarbonate buffer, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Isometric Tension Recording: Connect the muscle strips to isometric force transducers to record changes in muscle tension.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes.
-
Induction of Contraction: Induce sustained contractions using a contractile agent such as acetylcholine (ACh).
-
Compound Administration: Once a stable contraction is achieved, add the test compounds (2-amino-N-phenethylbenzamides or mebeverine as a positive control) in a cumulative concentration-dependent manner.
-
Data Analysis: Measure the relaxation of the pre-contracted muscle strips and express it as a percentage of the maximal contraction induced by ACh.
Spasmolytic Efficacy
The synthesized compounds demonstrated a significant relaxation effect on pre-contracted smooth muscle tissue, comparable to that of mebeverine.[3] Notably, unlike mebeverine, these compounds did not interfere with the serotonin or Ca²⁺-dependent signaling pathways of contractile activity, suggesting a different and potentially more selective mechanism of action.[2][3]
| Compound | Concentration | Relaxation Effect (% of Mebeverine) |
| 3 | 5 x 10⁻⁵ M | Similar to Mebeverine |
| 4a | 5 x 10⁻⁵ M | Similar to Mebeverine |
| 4b | 5 x 10⁻⁵ M | Similar to Mebeverine |
| 4c | 5 x 10⁻⁵ M | Similar to Mebeverine |
| 4d | 5 x 10⁻⁵ M | Similar to Mebeverine |
| Data synthesized from findings reported in recent literature.[3] |
Preclinical Evaluation of Anti-inflammatory Activity
Growing evidence suggests that low-grade inflammation plays a role in the pathophysiology of IBS.[4] Therefore, the anti-inflammatory potential of the 2-amino-N-phenethylbenzamides was investigated through both in vitro and ex vivo assays.[3]
In Vitro Protocol: Inhibition of Albumin Denaturation
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound and a solution of bovine serum albumin.
-
Induction of Denaturation: Induce denaturation by heating the mixture at a specific temperature (e.g., 72°C) for a set time.
-
Measurement of Turbidity: After cooling, measure the turbidity of the solution spectrophotometrically.
-
Calculation of Inhibition: Calculate the percentage inhibition of denaturation by comparing the turbidity of the test samples with a control sample containing no test compound. Diclofenac sodium or acetylsalicylic acid can be used as positive controls.
Ex Vivo Protocol: Modulation of Inflammatory Markers
-
Tissue Culture: Culture smooth muscle preparations (as described in section 2.1).
-
Compound Incubation: Incubate the tissue preparations with the test compounds for a specified duration.
-
Immunohistochemistry: Fix, section, and perform immunohistochemical staining for interleukin-1β (IL-1β) and neuronal nitric oxide synthase (nNOS).
-
Microscopy and Analysis: Analyze the stained sections using microscopy to quantify the expression levels of IL-1β and nNOS in smooth muscle cells and neurons of the myenteric plexus.
Anti-inflammatory Efficacy
Several of the synthesized compounds exhibited potent anti-inflammatory activity.[1][3] Four of the derivatives showed superior activity in preventing albumin denaturation compared to established anti-inflammatory drugs.[3] Furthermore, compounds 4b and 4c demonstrated the ability to suppress the expression of the pro-inflammatory cytokine IL-1β while stimulating the expression of nNOS, which is involved in smooth muscle relaxation.[1]
| Compound | In Vitro Anti-inflammatory Activity (Albumin Denaturation) | Ex Vivo IL-1β Expression | Ex Vivo nNOS Expression |
| 4a | - | Stimulated | Suppressed |
| 4b | Superior to controls | Suppressed | Stimulated |
| 4c | Superior to controls | Suppressed | Stimulated |
| 4d | Superior to controls | Not specified | Not specified |
| Data synthesized from findings reported in recent literature.[1][3] |
Proposed Mechanism of Action
The preclinical data suggest that 2-amino-N-phenethylbenzamides operate through a dual mechanism of action, addressing both the motility and inflammatory aspects of IBS.
Sources
- 1. 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Aminosalicylates and other anti-inflammatory compounds for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 2-amino-N-cyclopentylbenzamide
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative determination of 2-amino-N-cyclopentylbenzamide. The method is developed for accuracy, precision, and specificity, making it suitable for quality control and research applications in pharmaceutical development. The protocol herein provides a comprehensive guide, from sample preparation to data analysis, and is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]
Introduction
2-amino-N-cyclopentylbenzamide is an organic compound featuring a benzamide structure, which is a common scaffold in many pharmaceutical compounds. Its chemical structure, containing both an aromatic amine and an amide linkage, necessitates a reliable analytical method for its quantification in various stages of drug development and manufacturing. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic compounds due to its sensitivity, specificity, and reproducibility.[3][4]
The primary challenge in the HPLC analysis of amine-containing compounds is often poor peak shape due to the interaction of the basic amine group with residual silanols on the silica-based stationary phase. This method addresses this by using a buffered mobile phase to ensure consistent ionization of the analyte, leading to symmetrical peaks and reliable quantification. This document provides a detailed, step-by-step protocol for the analysis of 2-amino-N-cyclopentylbenzamide, along with a comprehensive validation study that demonstrates the method's fitness for its intended purpose.
Analyte Properties
-
Molecular Formula: C₁₂H₁₆N₂O
-
Molecular Weight: 204.27 g/mol (calculated)
-
Chemical Structure:
-
Features a primary aromatic amine and a secondary amide. The amine group is basic, and its pKa is estimated to be around 3-4, similar to other aminobenzamides.
-
The benzamide moiety contains a chromophore that allows for UV detection. The UV absorbance maxima are expected in the range of 240-250 nm and around 280-290 nm, which is characteristic of aminobenzamide structures.[6]
-
-
Solubility: Expected to be soluble in organic solvents like methanol and acetonitrile and sparingly soluble in water. Its solubility in aqueous solutions is pH-dependent, with increased solubility at acidic pH due to the protonation of the amino group.[7]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: For accurate weighing of standards and samples.
-
pH Meter: For mobile phase buffer preparation.
-
Volumetric glassware: Calibrated for accurate solution preparation.
-
Syringe filters: 0.45 µm PTFE or nylon for sample filtration.
Reagents and Standards
-
2-amino-N-cyclopentylbenzamide: Reference standard of known purity.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.[8]
-
Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade.
-
Phosphoric Acid (H₃PO₄): Analytical grade.
-
Water: HPLC grade or purified to 18.2 MΩ·cm.
Chromatographic Conditions
The selection of a C18 stationary phase provides a versatile platform for the retention of the moderately nonpolar 2-amino-N-cyclopentylbenzamide. The mobile phase composition, particularly the acidic pH, is critical for protonating the primary amine, which minimizes peak tailing and ensures reproducible retention.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM Potassium Phosphate buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B to 40% A / 60% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Protocols
Mobile Phase Preparation
-
Mobile Phase A (25 mM KH₂PO₄, pH 3.0):
-
Weigh 3.4 g of KH₂PO₄ and dissolve in 1 L of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 with phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Mobile Phase B (Acetonitrile):
-
Use HPLC grade acetonitrile directly.
-
Standard Solution Preparation
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of 2-amino-N-cyclopentylbenzamide reference standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 70% A / 30% B) to concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment. A typical working standard for assay purposes would be 50 µg/mL.
-
Sample Preparation
For the analysis of the pure drug substance:
-
Accurately weigh approximately 25 mg of the 2-amino-N-cyclopentylbenzamide sample into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol.
-
Further dilute with the mobile phase (70% A / 30% B) to a final concentration of approximately 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[3]
Method Validation
The developed method was validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][9]
System Suitability
Before each validation run, a system suitability test is performed by injecting the working standard solution (50 µg/mL) six times. The acceptance criteria must be met before proceeding with the analysis.[10][11][12][13]
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Specificity
Specificity was evaluated by analyzing a blank (mobile phase), a placebo (if applicable), and a spiked sample. The chromatograms should demonstrate that there are no interfering peaks at the retention time of 2-amino-N-cyclopentylbenzamide.
Linearity
The linearity of the method was assessed by analyzing seven concentrations of the reference standard ranging from 1 µg/mL to 100 µg/mL. The calibration curve is generated by plotting the peak area against the concentration.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Accuracy
Accuracy was determined by the recovery of spiked samples at three concentration levels (80%, 100%, and 120% of the nominal concentration of 50 µg/mL).
| Parameter | Acceptance Criteria |
| Mean Recovery | 98.0% to 102.0% |
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision): Six replicate injections of the 100% concentration (50 µg/mL) were performed on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability study was repeated on a different day by a different analyst.
| Parameter | Acceptance Criteria |
| %RSD for Repeatability | ≤ 2.0% |
| %RSD for Intermediate Precision | ≤ 2.0% |
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic parameters:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.1 units)
-
Detection wavelength (± 2 nm)
The system suitability parameters should remain within the acceptance criteria for all variations.
Visualizations
Caption: Experimental workflow for the HPLC-UV analysis of 2-amino-N-cyclopentylbenzamide.
Caption: Logical flow of the method validation process based on ICH Q2(R2) guidelines.
Conclusion
The HPLC-UV method described in this application note provides a reliable and robust means for the quantitative analysis of 2-amino-N-cyclopentylbenzamide. The method is straightforward, utilizing common reagents and instrumentation, and has been validated to meet the stringent requirements of the pharmaceutical industry as outlined in the ICH Q2(R2) guidelines. This validated method is well-suited for routine quality control testing and for use in research and development settings.
References
-
PubChem. (n.d.). 2-Amino-N-cyclohexylbenzamide. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
-
MDPI. (n.d.). Identification of Six Phytotoxic Compounds as Plant Growth Inhibitors from Afzelia xylocarpa Leaves. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental UV spectra of 2-aminobenzimidazole (a) in water and (b) in ethanol. Retrieved from [Link]
- Google Patents. (n.d.). Additives for reversed-phase HPLC mobile phases.
-
International Journal of Research and Applied Science & Engineering Technology. (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. Retrieved from [Link]
-
ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]
-
Agilent. (n.d.). Evaluating System Suitability. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]
-
PubChem. (n.d.). N-cyclopentylbenzamide. Retrieved from [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of the mobile phase composition on the separation and detection of intact proteins by reversed-phase liquid chromatography - electro spray mass spectrometry. Retrieved from [Link]
-
Eurachem. (n.d.). ICH Q2(R2) & Q14 Guidelines and impact on validation in OMCL Laboratories. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of N-cyclopentyl-N-methyl-benzamide. Retrieved from [Link]
-
Waters. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Retrieved from [Link]
-
Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. Retrieved from [Link]
-
PubChem. (n.d.). 2-amino-N-benzylbenzamide. Retrieved from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Making sure you're not a bot! [helda.helsinki.fi]
- 5. 2-Amino-N-cyclohexylbenzamide | C13H18N2O | CID 577661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. intuitionlabs.ai [intuitionlabs.ai]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 12. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Utilization of 2-amino-N-cyclopentylbenzamide in Combinatorial Chemistry
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective use of 2-amino-N-cyclopentylbenzamide as a versatile building block in combinatorial chemistry. This document outlines its chemical properties, key applications in the synthesis of privileged scaffolds, and detailed, field-proven protocols for the generation of diverse molecular libraries.
Introduction: The Strategic Value of 2-amino-N-cyclopentylbenzamide
2-amino-N-cyclopentylbenzamide is an anthranilamide derivative that serves as an excellent starting point for the combinatorial synthesis of various heterocyclic compounds, most notably quinazolinones. Quinazolinones are recognized as a "privileged structure" in medicinal chemistry due to their ability to bind to a wide range of biological targets, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The presence of a primary aromatic amine and an amide functionality within the same molecule allows for a variety of chemical transformations, making it an ideal scaffold for generating libraries of drug-like molecules.
The N-cyclopentyl group offers several advantages:
-
Modulation of Physicochemical Properties: The lipophilic nature of the cyclopentyl group can enhance membrane permeability and influence the overall solubility and metabolic stability of the final compounds.
-
Vectorial Diversity: The cyclopentyl group provides a distinct steric and conformational profile that can be exploited for specific interactions with biological targets.
-
Synthetic Handle: While not explored in these protocols, the cyclopentyl ring could be further functionalized to introduce additional diversity.
This guide will focus on two primary applications of 2-amino-N-cyclopentylbenzamide in combinatorial chemistry: the synthesis of 2,3-disubstituted quinazolinone libraries and its use in Ugi-type multicomponent reactions.
Core Application: Combinatorial Synthesis of 2,3-Disubstituted Quinazolinone Libraries
The synthesis of quinazolinones from 2-aminobenzamides is a well-established and robust method for generating diverse libraries.[3][4] The general approach involves the condensation of the 2-aminobenzamide with an aldehyde to form a dihydroquinazolinone intermediate, which can then be oxidized to the aromatic quinazolinone. Alternatively, a one-pot reaction with an orthoester can directly yield the quinazolinone.
Solution-Phase Parallel Synthesis (Microwave-Assisted)
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields, making it highly suitable for the rapid generation of compound libraries.[5][6]
Rationale for Microwave-Assisted Synthesis:
-
Speed: Reactions that might take hours under conventional heating can often be completed in minutes.[5]
-
Efficiency: Microwave heating can lead to higher yields and cleaner reaction profiles.
-
Reproducibility: Modern microwave reactors offer precise temperature and pressure control, ensuring high reproducibility across a library of compounds.
Experimental Protocol: Microwave-Assisted Synthesis of a 2,3-Disubstituted Quinazolinone Library
This protocol describes the parallel synthesis of a library of 2,3-disubstituted quinazolinones from 2-amino-N-cyclopentylbenzamide and a diverse set of aldehydes and orthoesters.
Materials and Reagents:
-
2-amino-N-cyclopentylbenzamide
-
A library of diverse aldehydes (e.g., aromatic, heteroaromatic, aliphatic)
-
A library of diverse orthoesters (e.g., triethyl orthoformate, triethyl orthoacetate)
-
p-Toluenesulfonic acid (p-TSA) or another suitable catalyst[7]
-
Ethanol (anhydrous)
-
Microwave reactor tubes (e.g., 10 mL)
-
Automated liquid handler (optional, for high-throughput setup)
-
Parallel purification system (e.g., preparative HPLC-MS)
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of 2-amino-N-cyclopentylbenzamide (e.g., 0.5 M in ethanol).
-
Prepare stock solutions of each aldehyde and orthoester (e.g., 0.6 M in ethanol).
-
Prepare a stock solution of the catalyst, p-TSA (e.g., 0.1 M in ethanol).
-
-
Reaction Setup (in an array of microwave tubes):
-
To each microwave tube, add 1.0 mL of the 2-amino-N-cyclopentylbenzamide stock solution (0.5 mmol).
-
Add 1.0 mL of a unique aldehyde or orthoester stock solution to each tube (0.6 mmol, 1.2 equivalents).
-
Add 0.5 mL of the p-TSA stock solution (0.05 mmol, 10 mol%).
-
Seal the tubes with crimp caps.
-
-
Microwave Irradiation:
-
Place the tubes in the microwave reactor.
-
Irradiate the reaction mixtures at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). Optimization may be required for different classes of aldehydes/orthoesters.
-
-
Work-up and Purification:
-
After cooling, the crude reaction mixtures can be directly analyzed by LC-MS to assess conversion.
-
For purification, the solvent is typically removed in vacuo, and the residue is redissolved in a suitable solvent (e.g., DMSO/methanol).
-
Purification is performed using a high-throughput preparative HPLC-MS system.[8][9]
-
Data Presentation: Representative Aldehydes and Expected Outcomes
| Aldehyde/Orthoester | R Group | Expected Product Structure | Notes |
| Benzaldehyde | Phenyl | 2-phenyl-3-cyclopentylquinazolin-4(3H)-one | Aromatic aldehydes generally give good yields. |
| 4-Chlorobenzaldehyde | 4-Chlorophenyl | 2-(4-chlorophenyl)-3-cyclopentylquinazolin-4(3H)-one | Electron-withdrawing groups are well-tolerated. |
| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 2-(4-methoxyphenyl)-3-cyclopentylquinazolin-4(3H)-one | Electron-donating groups are also well-tolerated. |
| Furfural | 2-Furyl | 2-(furan-2-yl)-3-cyclopentylquinazolin-4(3H)-one | Heteroaromatic aldehydes are suitable substrates. |
| Triethyl orthoacetate | Methyl | 2-methyl-3-cyclopentylquinazolin-4(3H)-one | Orthoesters provide access to 2-alkyl substituted quinazolinones. |
Diagram: Microwave-Assisted Quinazolinone Synthesis Workflow
Caption: Workflow for parallel microwave-assisted synthesis of a quinazolinone library.
Solid-Phase Synthesis
Solid-phase synthesis offers the advantage of simplified purification, as excess reagents and by-products can be washed away from the resin-bound product.[10][11]
Rationale for Solid-Phase Synthesis:
-
Ease of Purification: Simple filtration and washing steps are sufficient for purification between reaction steps.
-
High Throughput: Amenable to automation and split-and-pool techniques for generating very large libraries.
-
Driving Reactions to Completion: Excess reagents can be used to drive reactions to completion, with easy removal.
Experimental Protocol: Solid-Phase Synthesis of a Quinazolinone Library
This protocol outlines the synthesis of a 2-substituted quinazolinone library on a solid support.
Materials and Reagents:
-
Rink Amide resin (or other suitable solid support)
-
2-Fluorobenzoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Cyclopentylamine
-
A library of diverse aldehydes
-
Potassium permanganate (KMnO₄)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
Step-by-Step Protocol:
-
Loading of the Scaffold:
-
Swell Rink Amide resin in DMF.
-
Couple 2-fluorobenzoic acid to the resin using DIC and HOBt in DMF. Monitor the reaction using a Kaiser test.
-
-
Amidation:
-
Treat the resin with a solution of cyclopentylamine in DMF to displace the fluorine and form the polymer-supported 2-amino-N-cyclopentylbenzamide.[10]
-
-
Condensation with Aldehydes (Split-and-Pool or Parallel Synthesis):
-
Wash the resin thoroughly.
-
In separate reaction vessels, treat aliquots of the resin with a solution of a unique aldehyde and an acid catalyst (e.g., p-TSA) in a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP). Heat as necessary.
-
-
Oxidation:
-
Wash the resin.
-
Treat the resin with a solution of KMnO₄ in a suitable solvent system (e.g., aqueous pyridine) to oxidize the dihydroquinazolinone to the quinazolinone.[10]
-
-
Cleavage and Deprotection:
-
Wash and dry the resin.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to release the final products from the solid support.
-
-
Work-up and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product with cold diethyl ether.
-
Purify the individual compounds using preparative HPLC-MS.
-
Diagram: Solid-Phase Quinazolinone Synthesis Workflow
Caption: General workflow for the solid-phase synthesis of a quinazolinone library.
Application in Multicomponent Reactions: The Ugi Reaction
The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry for the rapid generation of complex molecules from simple starting materials.[4][12] It involves the reaction of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold. 2-amino-N-cyclopentylbenzamide can serve as the amine component in this reaction.
Rationale for Using the Ugi Reaction:
-
High Diversity: Four points of diversity can be introduced in a single step.
-
Atom Economy: The reaction is highly convergent, with the only byproduct being water.
-
Speed and Simplicity: Ugi reactions are often rapid and can be performed as one-pot procedures.[4]
Experimental Protocol: Ugi Reaction for a Combinatorial Library
This protocol describes the synthesis of a library of α-acylamino amides using 2-amino-N-cyclopentylbenzamide as the amine component.
Materials and Reagents:
-
2-amino-N-cyclopentylbenzamide
-
A library of diverse aldehydes or ketones
-
A library of diverse carboxylic acids
-
A library of diverse isocyanides
-
Methanol (or another suitable polar solvent like trifluoroethanol)
Step-by-Step Protocol:
-
Reaction Setup (in a multi-well plate or an array of vials):
-
To each well/vial, add a solution of 2-amino-N-cyclopentylbenzamide in methanol (e.g., 0.1 mmol).
-
Add a solution of a unique aldehyde/ketone in methanol (e.g., 0.1 mmol).
-
Add a solution of a unique carboxylic acid in methanol (e.g., 0.1 mmol).
-
Stir the mixture for a short period (e.g., 30 minutes) to allow for imine formation.
-
Add a solution of a unique isocyanide in methanol (e.g., 0.1 mmol).
-
-
Reaction:
-
Seal the plate/vials and stir at room temperature for 24-48 hours. The reaction progress can be monitored by LC-MS.
-
-
Work-up and Purification:
-
Remove the solvent in vacuo.
-
The crude products can be purified by preparative HPLC-MS or by silica gel chromatography.
-
Diagram: Ugi Four-Component Reaction
Caption: Schematic of the Ugi four-component reaction using 2-amino-N-cyclopentylbenzamide.
Library Characterization and Purification
The characterization and purification of combinatorial libraries are critical steps to ensure the quality of the data obtained from biological screening.
-
High-Throughput Purification: As mentioned, preparative HPLC-MS is the workhorse for the purification of individual compounds from combinatorial libraries.[8][9] Automated systems can process hundreds of samples per day.
-
Quality Control: Each purified compound should be analyzed for identity and purity.
-
LC-MS: To confirm the molecular weight of the target compound and assess its purity (typically >95%).
-
¹H NMR: For a representative subset of the library to confirm the structure.
-
-
Compound Management: Purified compounds are typically stored as DMSO stock solutions in multi-well plates for easy handling in high-throughput screening.
Conclusion
2-amino-N-cyclopentylbenzamide is a valuable and versatile building block for combinatorial chemistry. Its ability to readily form the privileged quinazolinone scaffold and participate in powerful multicomponent reactions like the Ugi reaction makes it an attractive starting material for the generation of diverse and drug-like compound libraries. The protocols outlined in these application notes provide a solid foundation for researchers to leverage this compound in their drug discovery efforts. The use of modern techniques such as microwave-assisted synthesis and solid-phase chemistry can further enhance the efficiency and throughput of library production.
References
- Dabiri, M., Tisseh, Z. N., & E-Zoor, H. G. (2014). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 2, 73.
- WO 1998/011438 A1. (1998).
- Musiol, R., & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 4(1), 63-69.
- Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47–52.
- Yashwantrao, Y. K., et al. (2019). An efficient and green protocol for the synthesis of quinazolinone derivatives using p-toluenesulfonic acid as a catalyst under mechanochemical grinding. Frontiers in Chemistry, 7, 84.
- Ugi, I. (1959). The α-Addition of Immonium Ions and Anions to Isonitriles, a Versatile New Reaction. Angewandte Chemie, 71(11), 386.
- Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry, 39(4).
- El Kaim, L., & Grimaud, L. (2010). The Ugi reaction: a versatile tool for organic synthesis. Tetrahedron, 66(33), 6349-6371.
- Mayer, J. P., Lewis, G. S., Curtis, M. J., & Zhang, J. (1997). Solid phase synthesis of quinazolinones. Tetrahedron Letters, 38(49), 8445-8448.
- Wróbel, Z., Plichta, K., & Kwast, A. (2017). Reactivity and substituent effects in the cyclization of N-aryl-2-nitrosoanilines to phenazines. Tetrahedron, 73(22), 3147-3152.
- Alagarsamy, V., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1–14.
- Kwak, S. H., et al. (2015). Solid-phase synthesis of quinolinone library.
- Das, A., et al. (2022). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Advanced Chemical Engineering, 12(8), 1000245.
- López, G. V., et al. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories.
- Sahu, J. K., et al. (2014). Microwave assisted synthesis and characterization of some quinazolinone based condensed heterocycles. Trade Science Inc.
- Al-Suwaidan, I. A., et al. (2024).
- Kiplinger, J. P., et al. (2001). High throughput purification of combinatorial libraries.
- Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 92.
- N-Aminopyridinium Salts: Synthetic Scope and Mechanistic Insights. (2023). Request PDF.
- Kaur, H., & Singh, S. (2023). Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh).
- Banfi, L., et al. (2019).
- Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. (2023). ACS Omega.
- Novel Microwave Assisted Synthesis of Some 3- {2- (1H- 1, 2, 4-triazolyl) ethyl}-2- Substituted Quinazolinone Ana. (2023).
- New Approach to the Synthesis of Non-Benzenoid Aromatic Compounds, Functionalized 1-Azaazulene Derivatives: Cyclization Reactions of 2-Substituted Tropones with N-Silylenamine and Enamine. (2023). Request PDF.
- Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 963.
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Ugi reaction - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 8. Purification of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High throughput purification of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sci-hub.st [sci-hub.st]
- 11. Solid-phase synthesis of quinolinone library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-amino-N-cyclopentylbenzamide Derivatives: An Application Note and Protocol
Introduction
The 2-amino-N-substituted benzamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Notably, these compounds have garnered significant attention as potent histone deacetylase (HDAC) inhibitors, a class of enzymes critically involved in the epigenetic regulation of gene expression.[1] Dysregulation of HDAC activity is a hallmark of numerous cancers, positioning HDAC inhibitors as a promising therapeutic strategy in oncology.[1] The 2-aminobenzamide moiety often functions as a zinc-binding group, crucial for its interaction with the active site of HDAC enzymes.[1][2] This application note provides a detailed protocol for the synthesis of 2-amino-N-cyclopentylbenzamide, a representative derivative of this important class of molecules. The rationale for focusing on the N-cyclopentyl substituent stems from the exploration of structure-activity relationships (SAR) to enhance potency and pharmacokinetic properties. The incorporation of alicyclic moieties like cyclopentyl can modulate lipophilicity and cell permeability, potentially leading to improved drug-like characteristics.[3]
Synthetic Strategies: A Mechanistic Overview
The most direct and atom-economical approach to the synthesis of 2-amino-N-cyclopentylbenzamide is the ring-opening of isatoic anhydride with cyclopentylamine. This reaction proceeds through a nucleophilic acyl substitution mechanism. The primary amine of cyclopentylamine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the heterocyclic ring and the formation of an intermediate carbamic acid, which subsequently decarboxylates to yield the final 2-aminobenzamide product.
An alternative, though less common, route involves the use of 2-aminobenzonitrile as a starting material. This would typically involve a multi-step process, potentially including the protection of the amino group, followed by hydrolysis of the nitrile to the corresponding amide, and subsequent deprotection. Given the efficiency and simplicity of the isatoic anhydride route, it is the preferred method for this class of compounds.
Experimental Protocol: Synthesis of 2-amino-N-cyclopentylbenzamide
This protocol details the synthesis of 2-amino-N-cyclopentylbenzamide from isatoic anhydride and cyclopentylamine.
Materials and Equipment:
-
Isatoic anhydride (98% purity)
-
Cyclopentylamine (99% purity)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Petroleum ether
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
Synthetic Procedure:
A mixture of isatoic anhydride (1.63 g, 10 mmol) and cyclopentylamine (0.85 g, 10 mmol) is heated to 120°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.
Alternatively, the reaction can be carried out in a solvent. To a solution of isatoic anhydride (1.63 g, 10 mmol) in anhydrous dimethylformamide (DMF, 20 mL), cyclopentylamine (0.85 g, 10 mmol) is added dropwise at room temperature. The reaction mixture is then heated to 80-90°C and stirred for 4-6 hours.
Work-up and Purification:
Upon completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water (100 mL). The resulting precipitate is collected by vacuum filtration and washed with cold water. The crude product is then purified by recrystallization. A common solvent system for recrystallization is a mixture of dichloromethane and petroleum ether. The crude solid is dissolved in a minimal amount of hot dichloromethane, and petroleum ether is added dropwise until the solution becomes turbid. The mixture is then allowed to cool to room temperature and subsequently placed in an ice bath to facilitate complete crystallization. The purified crystals are collected by filtration, washed with cold petroleum ether, and dried under vacuum. For similar benzamide derivatives, recrystallization from a 2-propanol and water mixture has also been reported to be effective.[4]
Characterization:
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Melting Point: Determine the melting point of the purified crystals.
-
FT-IR Spectroscopy: Acquire an infrared spectrum to identify characteristic functional group vibrations (e.g., N-H stretches of the primary amine and amide, C=O stretch of the amide).
-
NMR Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure. The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the cyclopentyl protons, and the amine and amide protons.
Data Presentation
| Parameter | Expected Value | Reference |
| Molecular Formula | C₁₂H₁₆N₂O | - |
| Molecular Weight | 204.27 g/mol | - |
| Appearance | White to off-white solid | |
| Yield | 75-90% | [5] |
| Melting Point | Varies depending on purity | - |
| Solubility | Soluble in DCM, Acetone; Sparingly soluble in water |
Visualizations
Synthetic Workflow
Caption: A streamlined workflow for the synthesis of 2-amino-N-cyclopentylbenzamide.
Reaction Mechanism
Caption: The nucleophilic acyl substitution mechanism for the reaction.
Conclusion
The synthesis of 2-amino-N-cyclopentylbenzamide derivatives via the reaction of isatoic anhydride with cyclopentylamine is a robust and efficient method for accessing this important pharmacological scaffold. The protocol outlined in this application note is straightforward and can be readily adapted for the synthesis of a variety of N-substituted 2-aminobenzamides for further investigation in drug discovery programs, particularly in the development of novel HDAC inhibitors for cancer therapy. The self-validating nature of this protocol is ensured by the clear characterization steps that confirm the identity and purity of the final product.
References
-
Sciencemadness Discussion Board. isatoic anhydride condensation. Available at: [Link].
-
ResearchGate. Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on... Available at: [Link].
-
PubMed. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. Available at: [Link].
-
ASH Publications. Novel Selective HDAC1/2 Inhibitor 2-Aminobenzamide Derivative Potently Induces Fetal Hemoglobin. Blood. Available at: [Link].
- Google Patents. CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide.
- Google Patents. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
-
National Institutes of Health. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Available at: [Link].
-
Organic Syntheses Procedure. isatoic anhydride. Available at: [Link].
-
PubMed. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. Available at: [Link].
-
ResearchGate. Some simple 2‐aminobenzamide derivatives with HDAC inhibitory activity. Available at: [Link].
-
PubMed. A highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives from reaction of isatoic anhydride, primary amines and 2-bromoacethophenone. Available at: [Link].
-
ResearchGate. The reaction of isatoic anhydride with aldehydes and amines. Available at: [Link].
- Google Patents. US5969159A - Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride.
-
MDPI. Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes. Available at: [Link].
-
J. Am. Chem. Soc. Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Available at: [Link].
-
MDPI. 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Available at: [Link].
-
PubMed. Synthesis and anticancer activity studies of cyclopamine derivatives. Available at: [Link].
-
ACS Publications. Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry. Available at: [Link].
-
MDPI. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. Available at: [Link].
- Google Patents. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
Application Notes and Protocols for In-Vitro Profiling of 2-amino-N-cyclopentylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of Novel Benzamide Derivatives
2-amino-N-cyclopentylbenzamide belongs to a class of chemical compounds that have garnered significant interest in medicinal chemistry and pharmaceutical research. While extensive research on this specific molecule is emerging, its structural analogs have shown promise as modulators of various biological targets, including ion channels and G-protein coupled receptors (GPCRs).[1] Derivatives of 2-aminobenzamide have been investigated for a range of therapeutic applications, including antimicrobial and antispasmodic activities.[2][3] Notably, the mechanism of action for some of these related compounds involves the modulation of ion channel permeability.[2]
This guide provides a comprehensive framework for the in-vitro characterization of 2-amino-N-cyclopentylbenzamide, with a focus on assays relevant to its potential ion channel modulating activity. The protocols herein are designed to be robust and adaptable, enabling researchers to elucidate the compound's pharmacological profile.
I. Pre-Assay Compound Management and Preparation
Scientific rigor begins with the proper handling and preparation of the test compound. The physicochemical properties of 2-amino-N-cyclopentylbenzamide will dictate its solubility and stability in aqueous solutions, which is a critical first step for any in-vitro assay.
Physicochemical Properties and Solubility Considerations
While experimental data for 2-amino-N-cyclopentylbenzamide is not extensively published, we can infer some of its properties from related structures. Benzamide derivatives can exhibit poor aqueous solubility. It is predicted that this compound will be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[4]
Table 1: Predicted Physicochemical Properties of Benzamide Derivatives
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | White to off-white solid | Based on similar benzamide compounds.[5] |
| Aqueous Solubility | Poor | A common characteristic of benzamide derivatives.[4] |
| Organic Solubility | Soluble in DMSO, Ethanol | Common solvents for preparing stock solutions of organic molecules.[4][5] |
Protocol for Stock Solution Preparation
A high-concentration, validated stock solution is the cornerstone of reproducible in-vitro experiments.
Step-by-Step Protocol:
-
Weighing the Compound: Accurately weigh a precise amount of 2-amino-N-cyclopentylbenzamide using a calibrated analytical balance.
-
Initial Dissolution: In a sterile conical tube, dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Ensuring Complete Solubilization: Vortex the solution thoroughly. If necessary, gentle warming in a 37°C water bath can aid dissolution.[5] Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, low-binding tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Causality Behind Experimental Choices:
-
DMSO as the Solvent: DMSO is a widely used solvent for in-vitro assays due to its ability to dissolve a broad range of organic compounds and its miscibility with aqueous media.
-
High-Concentration Stock: Creating a concentrated stock minimizes the final concentration of DMSO in the assay, which can have off-target effects on cells. It is crucial to maintain a final DMSO concentration of less than 0.5% in most cell-based assays.
-
Aliquoting: This practice prevents degradation of the compound that can occur with multiple freeze-thaw cycles and reduces the risk of contamination of the entire stock.
II. Primary Screening: High-Throughput Fluorescence-Based Ion Flux Assays
For the initial screening of 2-amino-N-cyclopentylbenzamide's effect on ion channels, a high-throughput fluorescence-based assay is recommended.[6] These assays are rapid, cost-effective, and can be performed in 96- or 384-well formats.[7] They indirectly measure ion channel activity by detecting changes in intracellular ion concentrations or membrane potential.[8]
Principle of Fluorescence-Based Ion Flux Assays
These assays utilize fluorescent dyes that are sensitive to specific ions (e.g., Ca²⁺, K⁺, Na⁺) or changes in membrane potential.[8] An increase in ion influx through an activated channel will lead to a change in the fluorescence intensity of the loaded dye. Ion channel modulators, such as activators or inhibitors, will alter this fluorescence signal in a measurable way.[9]
Experimental Workflow for a Potassium Channel Flux Assay
This protocol is a general guideline for a thallium flux assay, a common surrogate for potassium channel activity, using a cell line stably expressing a target potassium channel (e.g., hERG).
Caption: Workflow for a fluorescence-based ion flux assay.
Detailed Step-by-Step Protocol: Thallium Flux Assay
Materials:
-
CHO or HEK293 cells stably expressing the potassium channel of interest.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Thallium-sensitive fluorescent dye kit (e.g., FluxOR™).
-
Stimulus buffer (assay buffer with a high concentration of potassium and thallium).
-
2-amino-N-cyclopentylbenzamide serial dilutions.
-
Positive and negative controls (known channel blocker and vehicle).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence microplate reader with kinetic reading capabilities (e.g., FLIPR®).
Procedure:
-
Cell Preparation:
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions.
-
Incubate the cells with the dye solution for 1 hour at 37°C.[6]
-
-
Cell Plating:
-
Plate the dye-loaded cells into the microplate.
-
-
Compound Addition:
-
Prepare serial dilutions of 2-amino-N-cyclopentylbenzamide in assay buffer.
-
Add the compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Fluorescence Measurement:
-
Place the microplate into the fluorescence reader.
-
Establish a baseline fluorescence reading.
-
Add the stimulus buffer to all wells simultaneously using the instrument's fluidics.
-
Record the fluorescence kinetics for several minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to the stimulus.
-
Normalize the data to the vehicle control (0% inhibition) and a known inhibitor (100% inhibition).
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 or EC50.[6]
-
Table 2: Typical Parameters for a Thallium Flux Assay
| Parameter | Typical Value |
| Cell Density | 10,000 - 40,000 cells/well |
| Dye Loading Time | 60 minutes at 37°C |
| Compound Incubation Time | 15 - 30 minutes |
| Stimulus | High potassium/thallium buffer |
| Read Time | 2 - 5 minutes post-stimulus |
III. Secondary Screening and Mechanistic Studies: Automated Electrophysiology
Hits identified in the primary screen should be confirmed and further characterized using a more direct measure of ion channel function: electrophysiology. Automated patch-clamp systems offer a significant increase in throughput compared to traditional manual patch-clamp, making them ideal for lead optimization.[7]
The Principle of Automated Patch-Clamp Electrophysiology
This technique measures the flow of ions through channels in the cell membrane by controlling the voltage across the membrane and recording the resulting current. It provides detailed information about the compound's mechanism of action, including its potency, kinetics of block, and voltage-dependence.
Experimental Workflow for Automated Electrophysiology
Caption: Workflow for an automated electrophysiology assay.
Detailed Step-by-Step Protocol: Automated Patch-Clamp
Materials:
-
CHO or HEK293 cells stably expressing the ion channel of interest.
-
Extracellular and intracellular solutions specific to the ion channel being studied.
-
2-amino-N-cyclopentylbenzamide serial dilutions in the extracellular solution.
-
Automated patch-clamp system (e.g., QPatch, Patchliner).
Procedure:
-
Cell Preparation:
-
Culture cells to 50-80% confluency.
-
Prepare a high-quality single-cell suspension with high viability (>95%).[8]
-
-
Instrument Setup:
-
Prime the instrument with the appropriate extracellular and intracellular solutions.
-
Load the cell suspension and compound plate into the instrument.
-
-
Automated Experiment Run:
-
The instrument will automatically trap single cells and attempt to form a high-resistance (Giga-ohm) seal.
-
Once a stable seal is formed, the membrane is ruptured to achieve the whole-cell configuration.
-
A specific voltage protocol is applied to elicit ionic currents.
-
Baseline currents are recorded.
-
The compound is applied at increasing concentrations, and the effect on the ionic current is recorded.
-
A washout step can be included to assess the reversibility of the compound's effect.[10]
-
-
Data Analysis:
-
The instrument's software will analyze the current amplitude and kinetics.
-
The percentage of current inhibition is calculated for each compound concentration.
-
A concentration-response curve is generated to determine the IC50 value.
-
IV. Trustworthiness and Self-Validation
To ensure the integrity of the data generated, every experiment should include the following controls:
-
Vehicle Control: This is typically DMSO at the same final concentration as in the compound-treated wells. It serves as the baseline for 0% activity.
-
Positive Control: A known modulator (activator or inhibitor) of the target ion channel. This confirms that the assay is performing as expected.[10]
-
Negative Control: A compound known to be inactive at the target.
By including these controls, the assay system is continuously validated, ensuring that any observed effects are due to the test compound and not an artifact of the experimental system.
V. Conclusion
The protocols outlined in this guide provide a robust starting point for the in-vitro characterization of 2-amino-N-cyclopentylbenzamide. By employing a combination of high-throughput fluorescence-based assays for primary screening and automated electrophysiology for more detailed mechanistic studies, researchers can efficiently and accurately determine the pharmacological profile of this and other novel benzamide derivatives. The emphasis on proper compound management and the inclusion of self-validating controls will ensure the generation of high-quality, reproducible data, which is essential for advancing drug discovery and development programs.
References
-
National Center for Biotechnology Information. (2012). Ion Channel Screening - Assay Guidance Manual. Retrieved from [Link]
-
MDPI. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from [Link]
-
ResearchGate. (n.d.). The in vitro ion channel testing procedures used. Please define the in.... Retrieved from [Link]
-
ION Biosciences. (n.d.). Ion Channel Assay Services. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are Ion channels modulators and how do they work?. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]
-
Isca Biochemicals. (n.d.). Ion channel modulators | Pharmacology. Retrieved from [Link]
Sources
- 1. 2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide (CAS 1161014-56-7) [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. criver.com [criver.com]
- 8. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What are Ion channels modulators and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Amino-N-cyclopentylbenzamide in Drug Discovery
Introduction: The Versatility of the 2-Aminobenzamide Scaffold
The 2-aminobenzamide core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of biologically active molecules. Its inherent structural features—an aromatic ring, a primary amine, and an amide linkage—provide a rich landscape for chemical modification and interaction with various biological targets. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticonvulsant, antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a cyclopentyl group at the amide nitrogen, as in 2-amino-N-cyclopentylbenzamide, offers a unique combination of lipophilicity and conformational rigidity that can be exploited to fine-tune the compound's pharmacokinetic and pharmacodynamic profile.
While specific research on 2-amino-N-cyclopentylbenzamide is not extensively documented in publicly available literature, its structural similarity to other well-characterized benzamides allows for informed hypotheses regarding its potential applications in drug discovery. This document outlines potential therapeutic areas and provides detailed, illustrative protocols for investigating the biological activity of this compound and its derivatives. The methodologies described are based on established practices for analogous compounds and are intended to serve as a comprehensive guide for researchers exploring the therapeutic potential of this chemical entity.
Hypothesized Biological Targets and Therapeutic Applications
Based on the known activities of structurally related compounds, 2-amino-N-cyclopentylbenzamide is a promising candidate for investigation in several key areas of drug discovery:
-
Antimicrobial Agents: The 2-aminobenzamide framework is present in numerous compounds exhibiting antibacterial and antifungal activity.[1][2] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity.
-
Anticancer Therapeutics: Derivatives of N-benzylbenzamide have been identified as potent tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[3] The cyclopentyl group could potentially orient the molecule within the colchicine binding site of tubulin.
-
Central Nervous System (CNS) Disorders: The related compound, 2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide, has shown potential in pain management and for neuropsychiatric disorders through its interaction with sigma and mu-opioid receptors.[4] This suggests that the N-cyclopentylbenzamide moiety may confer CNS-active properties.
-
Anti-inflammatory Agents: The anti-inflammatory potential of various benzamide derivatives has been documented, often linked to the modulation of inflammatory pathways.
Experimental Protocols
The following protocols are provided as a starting point for the biological evaluation of 2-amino-N-cyclopentylbenzamide.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of 2-amino-N-cyclopentylbenzamide against a panel of bacterial and fungal strains using the broth microdilution method.
Materials:
-
2-amino-N-cyclopentylbenzamide
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Compound Preparation: Prepare a stock solution of 2-amino-N-cyclopentylbenzamide in DMSO (e.g., 10 mg/mL).
-
Inoculum Preparation:
-
Bacteria: Culture bacteria in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Fungi: Culture fungi on an appropriate agar medium. Prepare a suspension of fungal spores or cells and dilute in RPMI-1640 to a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
-
Assay Setup:
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Add the prepared inoculum to each well.
-
Include wells for positive control (broth + inoculum + standard antibiotic), negative control (broth + inoculum + DMSO vehicle), and sterility control (broth only).
-
-
Incubation:
-
Incubate bacterial plates at 37°C for 18-24 hours.
-
Incubate fungal plates at 35°C for 24-48 hours.
-
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation:
| Microorganism | 2-amino-N-cyclopentylbenzamide MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| S. aureus | [Insert Value] | [Insert Value] | N/A |
| E. coli | [Insert Value] | [Insert Value] | N/A |
| C. albicans | [Insert Value] | N/A | [Insert Value] |
| A. fumigatus | [Insert Value] | N/A | [Insert Value] |
Protocol 2: Tubulin Polymerization Inhibition Assay
This protocol describes a cell-free assay to evaluate the effect of 2-amino-N-cyclopentylbenzamide on the polymerization of tubulin.
Materials:
-
2-amino-N-cyclopentylbenzamide
-
Tubulin ( >99% pure)
-
Guanosine triphosphate (GTP)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Fluorescence spectrophotometer
-
Fluorescent reporter for tubulin polymerization (e.g., DAPI)
-
Positive control (e.g., colchicine)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Compound Preparation: Prepare a stock solution of 2-amino-N-cyclopentylbenzamide in DMSO.
-
Reaction Mixture: In a 96-well plate, prepare reaction mixtures containing General Tubulin Buffer, GTP, and the fluorescent reporter.
-
Compound Addition: Add serial dilutions of the test compound, positive control, or vehicle to the wells.
-
Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence spectrophotometer pre-warmed to 37°C. Monitor the increase in fluorescence over time (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the reporter dye.
-
Data Analysis: Plot fluorescence intensity versus time. The rate of tubulin polymerization can be determined from the initial linear phase of the curve. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits the rate of polymerization by 50%.
Data Presentation:
| Compound | IC₅₀ for Tubulin Polymerization (µM) |
| 2-amino-N-cyclopentylbenzamide | [Insert Value] |
| Colchicine (Positive Control) | [Insert Value] |
Protocol 3: Radioligand Binding Assay for Opioid Receptors
This protocol outlines a method to determine the binding affinity of 2-amino-N-cyclopentylbenzamide for mu (µ), delta (δ), and kappa (κ) opioid receptors using cell membranes expressing these receptors.
Materials:
-
2-amino-N-cyclopentylbenzamide
-
Cell membranes prepared from cells stably expressing human µ, δ, or κ opioid receptors
-
Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U69,593 (for κ)
-
Non-specific binding control (e.g., naloxone)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
Procedure:
-
Compound Preparation: Prepare serial dilutions of 2-amino-N-cyclopentylbenzamide in binding buffer.
-
Assay Setup: In test tubes, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and either the test compound, vehicle, or the non-specific binding control.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki (inhibitory constant) for the test compound by fitting the data to a one-site competition binding equation using appropriate software.
Data Presentation:
| Receptor | Ki of 2-amino-N-cyclopentylbenzamide (nM) |
| µ-opioid receptor | [Insert Value] |
| δ-opioid receptor | [Insert Value] |
| κ-opioid receptor | [Insert Value] |
Visualizations
Hypothesized Mechanism of Action: Tubulin Polymerization Inhibition
Caption: Proposed binding of 2-amino-N-cyclopentylbenzamide to the colchicine site on tubulin, inhibiting microtubule polymerization.
Drug Discovery Workflow for 2-amino-N-cyclopentylbenzamide
Caption: A generalized workflow for the development of 2-amino-N-cyclopentylbenzamide from synthesis to preclinical evaluation.
Conclusion and Future Directions
The 2-amino-N-cyclopentylbenzamide scaffold represents a promising starting point for the development of novel therapeutic agents. The protocols and conceptual frameworks provided in this document offer a roadmap for researchers to systematically investigate its biological activities. Future work should focus on the synthesis of a focused library of analogs to establish structure-activity relationships (SAR) for identified biological targets. Furthermore, computational modeling and structural biology studies could provide valuable insights into the molecular interactions driving the activity of these compounds, thereby accelerating the drug discovery process.
References
-
PubChem. 2-Amino-N-cyclohexylbenzamide. Available from: [Link]
-
Molnar, J., et al. Alicyclic β- and γ-Amino Acids: Useful Scaffolds for the Stereocontrolled Access to Amino Acid-Based Carbocyclic Nucleoside Analogs. Molecules. 2018. Available from: [Link]
-
Ayati, A., et al. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PeerJ. 2024. Available from: [Link]
-
Tahermansouri, H., & Mirosanloo, A. Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on MWCNTs and transformation of these groups to quinazoline derivative groups. ResearchGate. 2015. Available from: [Link]
-
Kubicova, L., et al. Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. ResearchGate. 2000. Available from: [Link]
-
Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. 2016. Available from: [Link]
-
Ghorab, M. M., et al. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. 2016. Available from: [Link]
-
PubChem. N-cyclopentylbenzamide. Available from: [Link]
-
Di Palma, F., et al. Computational drug discovery under RNA times. Frontiers in Molecular Biosciences. 2022. Available from: [Link]
-
Morris, L. C., et al. Discovery of (S)-2-cyclopentyl-N-((1-isopropylpyrrolidin2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamide (VU0453379): a novel, CNS penetrant glucagon-like peptide 1 receptor (GLP-1R) positive allosteric modulator (PAM). Journal of Medicinal Chemistry. 2014. Available from: [Link]
-
Al-Amiery, A. A., et al. BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. 2021. Available from: [Link]
-
Niewiadomy, A., et al. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. Acta Poloniae Pharmaceutica. 2015. Available from: [Link]
-
PubChem. N-Cyclopentyl-2-[(4-methyl-1-oxopentyl)amino]benzamide. Available from: [Link]
-
PubChem. N-cyclopentyl-N-methyl-benzamide. Available from: [Link]
-
Li, Y., et al. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry. 2021. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide (CAS 1161014-56-7) [benchchem.com]
"experimental design for 2-amino-N-cyclopentylbenzamide studies"
An Application Guide for the Preclinical Investigation of 2-amino-N-cyclopentylbenzamide
Authored by: A Senior Application Scientist
Introduction: Unlocking the Therapeutic Potential of a Novel Benzamide Scaffold
The benzamide chemical scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antipsychotic, antiemetic, and gastroprokinetic effects.[1] The compound 2-amino-N-cyclopentylbenzamide represents a novel entity within this class, characterized by an amino group at the 2-position and a cyclopentyl moiety on the amide nitrogen. This structural arrangement suggests potential for unique interactions with biological targets. While this specific molecule is not extensively characterized in public literature, related benzamide and propanamide derivatives have shown activity as sigma receptor antagonists, mu-opioid receptor agonists, and potential modulators of pain and mood disorders.[2] Furthermore, the broader class of 2-aminobenzamides has been investigated for applications ranging from antimicrobial to anti-inflammatory effects.[3][4]
This document provides a comprehensive experimental framework for the systematic investigation of 2-amino-N-cyclopentylbenzamide, guiding researchers from initial characterization through to preliminary in vivo evaluation. The protocols herein are designed to establish a foundational understanding of the compound's bioactivity, mechanism of action, and preclinical viability, adhering to the principles of robust and reproducible scientific inquiry.[5]
Phase 1: Foundational Characterization and Quality Control
Before commencing biological evaluation, it is imperative to confirm the identity, purity, and stability of the test compound. This ensures that observed biological effects are attributable to 2-amino-N-cyclopentylbenzamide and not to impurities or degradation products.
Protocol 1.1: Physicochemical and Purity Analysis
-
Structural Confirmation :
-
Utilize Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure.
-
Employ High-Resolution Mass Spectrometry (HRMS) to verify the exact molecular weight and elemental composition.[6]
-
-
Purity Assessment :
-
Determine purity using High-Performance Liquid Chromatography (HPLC) with UV detection or a universal detector like a Charged Aerosol Detector (CAD). The purity should ideally be >98% for biological screening.
-
-
Solubility Determination :
-
Assess solubility in aqueous buffers (e.g., Phosphate-Buffered Saline, PBS) and common organic solvents (e.g., DMSO) to prepare appropriate stock solutions for subsequent assays.
-
-
Stability Analysis :
-
Evaluate the compound's stability in the chosen vehicle (e.g., DMSO stock at -20°C, aqueous assay buffer at 37°C) over time using HPLC to ensure compound integrity throughout the duration of the experiments.
-
Phase 2: In Vitro Target Discovery and Functional Profiling
The objective of this phase is to identify the primary biological targets of 2-amino-N-cyclopentylbenzamide and characterize its functional effect (e.g., agonist, antagonist, allosteric modulator). Given the diverse activities of related compounds, a broad screening approach is recommended.[2]
Workflow for In Vitro Target Identification
Caption: High-level workflow for in vitro target identification and validation.
Protocol 2.1: Broad Target Screening (Receptor Binding Assays)
-
Causality: A broad binding assay panel is the most efficient method to survey a wide array of potential targets (GPCRs, ion channels, transporters, kinases) without preconceived bias, thereby maximizing the potential for discovering novel activities.
-
Methodology:
-
Engage a contract research organization (CRO) that offers comprehensive radioligand binding assay panels (e.g., a Safety Pharmacology panel).
-
Provide the compound at a sufficiently high concentration (typically 10 µM) to be tested against a panel of 40-100 common drug targets.
-
The CRO will perform competitive binding assays, measuring the displacement of a specific radioligand from its target by 2-amino-N-cyclopentylbenzamide.
-
Results are typically reported as percent inhibition of radioligand binding.
-
Self-Validation: Any target showing significant inhibition (>50% at 10 µM) should be selected for follow-up dose-response analysis to determine the inhibition constant (Ki).
-
Protocol 2.2: Functional GPCR Signaling Assays
-
Causality: Binding to a receptor does not reveal the functional consequence. Functional assays are essential to determine if the compound activates (agonist) or blocks (antagonist) the receptor's signaling pathway. G-protein coupled receptors (GPCRs) are a highly probable target class for novel psychoactive compounds.[7]
-
Methodology (Example: cAMP Assay for Gs/Gi-coupled GPCRs):
-
Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the target GPCR.
-
Seeding: Seed cells into a 96- or 384-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of 2-amino-N-cyclopentylbenzamide in assay buffer.
-
Agonist Mode:
-
Add the compound dilutions to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with the compound dilutions for 15-30 minutes.
-
Add a known agonist for the receptor at a concentration that elicits ~80% of its maximal response (EC80).
-
Incubate for a further 30 minutes at 37°C.
-
-
Detection: Lyse the cells and measure intracellular cAMP levels using a commercial kit, such as a LANCE Ultra cAMP kit (PerkinElmer) or a GloSensor™ assay (Promega).[8]
-
Data Analysis: Plot the response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).
-
-
Self-Validation: The assay must include a known reference agonist and antagonist for the target receptor as positive controls. A vehicle-only control serves as the baseline.
Caption: Hypothetical signaling pathway for a Gi-coupled GPCR target.
Phase 3: Early ADME and Toxicology Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion (ADME), and toxicity is critical for identifying potential liabilities that could halt later-stage development.[9] These assays provide an initial forecast of the compound's drug-like properties.
Table 1: Key In Vitro ADME & Toxicology Assays
| Parameter | Assay | Rationale | Acceptable Result |
| Metabolic Stability | Liver Microsomal Stability | Predicts hepatic clearance.[10] | t½ > 30 min |
| Plasma Stability | Incubation in Plasma | Assesses degradation by plasma enzymes. | >80% remaining after 4h |
| Permeability | PAMPA or Caco-2 Assay | Predicts intestinal absorption.[11] | Papp > 1 x 10⁻⁶ cm/s |
| Cytotoxicity | MTT or LDH Assay on HepG2 cells | Identifies general cellular toxicity.[12] | CC50 > 50 µM |
| Cardiotoxicity | hERG Binding/Patch Clamp | Assesses risk of QT prolongation. | IC50 > 30 µM |
Protocol 3.1: Metabolic Stability in Human Liver Microsomes
-
Causality: The liver is the primary site of drug metabolism. This assay uses subcellular fractions rich in metabolic enzymes (like Cytochrome P450s) to estimate how quickly the compound will be cleared in the body.[10]
-
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), NADPH (a required cofactor), and buffer in a 96-well plate.
-
Initiation: Add 2-amino-N-cyclopentylbenzamide (final concentration of 1 µM) to the mixture to start the reaction.
-
Time Points: Incubate the plate at 37°C. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Control: Run a parallel incubation without NADPH to control for non-enzymatic degradation.
-
Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.
-
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½).
-
-
Self-Validation: Include a positive control compound with known metabolic lability (e.g., verapamil) and a negative control with known stability (e.g., warfarin) to ensure the microsomal preparation is active and the assay is performing correctly.
Phase 4: Preliminary In Vivo Evaluation
Based on the in vitro profile, preliminary in vivo studies can be designed to assess pharmacokinetics (PK) and test for efficacy in a relevant animal model.[13] Given the potential CNS activity of related benzamides, models of anxiety or depression may be appropriate.[2][14]
Protocol 4.1: Rodent Pharmacokinetic (PK) Study
-
Causality: This study determines how the animal body processes the drug, providing essential parameters like bioavailability, clearance, and half-life, which are crucial for designing effective dosing regimens for efficacy studies.[15]
-
Methodology:
-
Animals: Use male Sprague-Dawley rats (n=3 per group).
-
Dosing:
-
Intravenous (IV) Group: Administer the compound (e.g., 1 mg/kg) as a bolus IV injection.
-
Oral (PO) Group: Administer the compound (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (e.g., via tail vein) at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process blood to collect plasma and store at -80°C.
-
Analysis: Extract the drug from plasma and quantify its concentration using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Table 2: Target Pharmacokinetic Parameters
| Parameter | Description | Target Value (for CNS drug) |
| t½ | Half-life | 2 - 12 hours |
| CL | Clearance | < 30 mL/min/kg |
| Vd | Volume of Distribution | > 0.5 L/kg |
| F% | Oral Bioavailability | > 30% |
| Brain/Plasma Ratio | CNS Penetration | > 0.5 |
Protocol 4.2: Rodent Behavioral Model (Example: Elevated Plus Maze for Anxiety)
-
Causality: Should the in vitro data suggest activity at targets involved in anxiety (e.g., serotonin or sigma receptors), an anxiolytic effect can be tested in a validated animal model. The Elevated Plus Maze (EPM) is a standard test for assessing anxiety-like behavior in rodents.[14]
-
Methodology:
-
Animals: Use male C57BL/6 mice. Acclimate them to the testing room for at least 1 hour before the experiment.
-
Groups (n=8-10 per group):
-
Vehicle Control (e.g., saline or 0.5% methylcellulose).
-
Positive Control (e.g., Diazepam, 1-2 mg/kg, intraperitoneal).
-
Test Compound (at 3-4 dose levels, determined from PK and tolerability data).
-
-
Dosing: Administer the compound or controls at a set time (e.g., 30 minutes) before the test.
-
Testing: Place each mouse individually in the center of the EPM, facing an open arm. Allow it to explore for 5 minutes. Record the session with a video camera.
-
Analysis: Use tracking software to score the time spent in the open arms versus the closed arms, and the number of entries into each. An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle group.
-
-
Self-Validation: The positive control (Diazepam) must produce a statistically significant anxiolytic effect compared to the vehicle. The experimental design should be randomized and blinded to prevent bias.[16]
Conclusion
This application note provides a structured, multi-phase approach to the preclinical characterization of 2-amino-N-cyclopentylbenzamide. By systematically progressing from fundamental physicochemical analysis to in vitro target validation, ADME profiling, and finally, in vivo proof-of-concept studies, researchers can build a comprehensive data package. This logical progression ensures that resources are used efficiently and that decisions to advance the compound are based on a solid foundation of scientific evidence. Each protocol is designed as a self-validating system, incorporating necessary controls to ensure data integrity and reproducibility.
References
- Benchchem. (n.d.). 2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide.
-
MDPI. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Retrieved from [Link]
-
Physiological Reviews. (n.d.). Recent progress in assays for GPCR drug discovery. Retrieved from [Link]
-
Scholars Research Library. (2011). 2-Amino-N-(7-substituted Benzo [d] thiazol-2yl) benzamide: Synthesis and characterization of novel. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) DRUG METABOLISM AND PHARMACOKINETICS (DMPK) PROFILING: AN ESSENTIAL COMPONENT OF DRUG DEVELOPMENT. Retrieved from [Link]
-
Frontiers. (2021). Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. Retrieved from [Link]
-
NIH. (n.d.). General Principles of Preclinical Study Design. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]
-
Baylor College of Medicine. (n.d.). Drug Metabolism and Pharmacokinetics. Retrieved from [Link]
-
MDPI. (n.d.). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Retrieved from [Link]
-
NCBI. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. Retrieved from [Link]
-
AMSbiopharma. (2025). Preclinical research strategies for drug development. Retrieved from [Link]
-
Biocompare. (2013). Cell-based Assays for GPCR Activity. Retrieved from [Link]
-
The Physiological Society. (n.d.). Experimental design and irreproducibility in pre-clinical research. Retrieved from [Link]
-
Danaher Life Sciences. (n.d.). Drug Metabolism and Pharmacokinetics (DMPK). Retrieved from [Link]
-
PubMed. (2007). [Toxicological characteristic of neuroleptics--substituted benzamides]. Retrieved from [Link]
Sources
- 1. [Toxicological characteristic of neuroleptics--substituted benzamides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide (CAS 1161014-56-7) [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. GPCR Signaling Assays [se.promega.com]
- 8. biocompare.com [biocompare.com]
- 9. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Drug Metabolism and Pharmacokinetics | BCM [bcm.edu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 14. Frontiers | Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology [frontiersin.org]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. physoc.org [physoc.org]
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges with 2-amino-N-cyclopentylbenzamide
Welcome to the technical support center for 2-amino-N-cyclopentylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges encountered when working with this compound. Given that 2-amino-N-cyclopentylbenzamide is a specific derivative, this guide synthesizes data from structurally related compounds and established principles of medicinal chemistry to offer robust troubleshooting strategies.
Understanding the Molecule: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale & Impact on Solubility |
| Molecular Formula | C₁₂H₁₆N₂O | - |
| Molecular Weight | 204.27 g/mol | Moderate molecular weight, which is generally favorable for solubility. |
| Structure | Aromatic amine, secondary amide, cyclopentyl group | The aromatic ring and cyclopentyl group are hydrophobic, while the amino and amide groups can participate in hydrogen bonding. |
| Predicted pKa | Basic (amino group), Neutral (amide) | The primary amino group is expected to be basic, suggesting that solubility will be pH-dependent. |
| Predicted logP | ~2-3 | This predicted octanol-water partition coefficient suggests a lipophilic character, indicating potentially low aqueous solubility. |
Note: These properties are estimations based on chemical structure and data from analogous compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-amino-N-cyclopentylbenzamide not dissolving in aqueous buffers?
A1: The limited aqueous solubility of 2-amino-N-cyclopentylbenzamide is likely due to the hydrophobic nature of the benzene ring and the cyclopentyl group. These nonpolar moieties can lead to the molecule preferring to interact with itself (crystallize) rather than with water molecules. The presence of the polar amino and amide groups is often insufficient to overcome the hydrophobicity of the rest of the molecule in neutral aqueous solutions.
Q2: I'm observing precipitation of the compound when I dilute my DMSO stock solution into an aqueous buffer. What is happening?
A2: This is a common phenomenon for compounds with low aqueous solubility. Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can dissolve many nonpolar compounds. However, when a concentrated DMSO stock is introduced into an aqueous medium, the DMSO is diluted, and the local solvent environment becomes predominantly aqueous. If the concentration of 2-amino-N-cyclopentylbenzamide in the final aqueous solution exceeds its solubility limit, it will precipitate out.
Q3: Can I heat the solution to improve solubility?
A3: Heating can transiently increase the solubility of many compounds. However, this approach should be used with caution. Upon cooling to ambient temperature for your experiment, the compound may precipitate out, leading to inaccurate and non-reproducible results. Furthermore, prolonged heating can risk thermal degradation of the compound. If you must use heat, ensure your experimental conditions can be maintained at that elevated temperature.
Q4: Are there any common organic solvents that can be used as co-solvents with aqueous buffers?
A4: Yes, using a water-miscible organic co-solvent is a common strategy. Solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) 400 can be blended with water to create a more favorable solvent system for moderately nonpolar compounds.[1] However, it is crucial to validate the compatibility of any co-solvent with your specific experimental assay, as high concentrations of organic solvents can interfere with biological systems.
Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues
If you are encountering solubility problems with 2-amino-N-cyclopentylbenzamide, the following troubleshooting workflow can help you systematically identify a solution.
Caption: Systematic workflow for solubility characterization.
By following these structured troubleshooting guides and experimental protocols, researchers can effectively address the solubility challenges associated with 2-amino-N-cyclopentylbenzamide and ensure the generation of reliable and reproducible experimental data.
References
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
MDPI. (2022). Using the Cyclotide Scaffold for Targeting Biomolecular Interactions in Drug Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 577661, 2-Amino-N-cyclohexylbenzamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 732343, N-cyclopentylbenzamide. Retrieved from [Link]
-
PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
Sources
Technical Support Center: Improving the Aqueous Solubility of 2-amino-N-cyclopentylbenzamide
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 2-amino-N-cyclopentylbenzamide. We will explore the physicochemical properties of this molecule and present a logical, tiered approach to systematically enhance its aqueous solubility.
Understanding the Molecule: Physicochemical Profile
2-amino-N-cyclopentylbenzamide possesses key structural features that dictate its solubility:
-
Aromatic Amine Group: The 2-amino group is a weak base. Its lone pair of electrons is partially delocalized into the benzene ring, making it less basic than a typical alkylamine.[1] The pKa of its conjugate acid is estimated to be in the range of 4-5.[2]
-
Amide Linkage: The benzamide core contains an amide group capable of hydrogen bonding.
-
Hydrophobic Moieties: The cyclopentyl ring and the benzene ring are both non-polar, contributing significantly to the molecule's low aqueous solubility.[1][3]
Given this structure, the compound is predicted to be a poorly water-soluble, hydrophobic molecule, likely falling into BCS Class II (low solubility, high permeability).[4][5] Our strategy will be to systematically address these structural limitations.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to address common experimental issues in a logical progression, from simple adjustments to more complex formulation strategies.
Tier 1: Foundational Approaches
Plausible Cause: At neutral pH, the 2-amino group is largely in its non-ionized, free base form. The molecule's overall hydrophobicity dominates, leading to extremely low solubility.
Recommended Action: pH Adjustment (Salt Formation). The most effective initial step is to protonate the basic aromatic amine, converting the molecule into a more soluble salt.[3][6][7] Since the estimated pKa of the conjugate acid is 4-5, you must adjust the pH to be significantly lower than this value to ensure complete ionization.
Step-by-Step Protocol: Acidic Solubilization
-
Preparation: Prepare a 0.1 M solution of hydrochloric acid (HCl).
-
Dispersion: Weigh the desired amount of 2-amino-N-cyclopentylbenzamide and suspend it in a minimal amount of purified water. The suspension will appear cloudy.
-
Titration: While stirring vigorously, add the 0.1 M HCl solution dropwise to the suspension.
-
Observation: Continue adding acid until the suspension clarifies completely, indicating that the compound has dissolved.
-
Final pH Check: Measure the final pH of the solution. It should ideally be in the range of pH 2-3 to ensure the amine is fully protonated.
-
Volume Adjustment: Add purified water to reach the final target concentration.
Expected Outcome: A significant, often several orders of magnitude, increase in aqueous solubility.
Plausible Cause: While salt formation is effective, the compound will precipitate if the pH is raised back towards neutral, as it converts back to the insoluble free base. To maintain solubility at a higher pH, you need to modify the solvent environment itself.
Recommended Action: Co-solvency. The use of water-miscible organic solvents (co-solvents) can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[8][9]
Commonly Used Co-solvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Dimethyl Sulfoxide (DMSO)
Step-by-Step Protocol: Co-solvent Screening
-
Stock Solutions: Prepare 50% (v/v) aqueous solutions of various co-solvents (e.g., 50% Ethanol, 50% PG).
-
Initial Test: Add a small, known amount of your compound to each co-solvent mixture. Vortex and observe for dissolution.
-
Systematic Titration: For the most promising co-solvent, prepare a series of dilutions in your aqueous buffer (e.g., 5%, 10%, 20%, 30% co-solvent in PBS).
-
Equilibrium Solubility: Add an excess of the compound to each vial. Agitate the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Quantification: Centrifuge the samples to pellet the undissolved solid. Filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with your co-solvent).
-
Analysis: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Data Presentation:
| Formulation Vehicle | Apparent Solubility (µg/mL) | Fold Increase (vs. Buffer) |
| PBS (pH 7.4) | < 1 | - |
| 0.01 M HCl (pH 2) | ~1,500 | ~1500x |
| 10% Ethanol in PBS | ~25 | 25x |
| 20% Ethanol in PBS | ~90 | 90x |
| 20% PEG 400 in PBS | ~150 | 150x |
| 20% DMSO in PBS | ~400 | 400x |
| Note: Data are illustrative examples. |
Pitfall: Be mindful that high concentrations of organic solvents can be incompatible with cellular assays or in vivo studies. Always check the tolerance of your experimental system.
Tier 2: Advanced Formulation Strategies
Plausible Cause: The intrinsic insolubility of the molecule is too high for simple solvent modification. More advanced methods that encapsulate the molecule or alter its physical state are required.
Recommended Action 1: Cyclodextrin Complexation. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They can encapsulate poorly soluble molecules like 2-amino-N-cyclopentylbenzamide, forming an "inclusion complex" where the hydrophobic part of your molecule resides within the cyclodextrin's cavity, while the complex as a whole remains water-soluble.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and safety profile.[13]
Caption: Cyclodextrin encapsulates the hydrophobic drug, presenting a hydrophilic exterior to the aqueous environment.
Step-by-Step Protocol: Phase Solubility Study with HP-β-CD
-
Prepare CD Solutions: Create a series of HP-β-CD solutions in your desired aqueous buffer (e.g., 0, 2, 4, 6, 8, 10% w/v).
-
Add Excess Drug: Add an excess amount of 2-amino-N-cyclopentylbenzamide to each solution.
-
Equilibrate: Agitate the vials at a constant temperature for 48-72 hours to ensure equilibrium.
-
Sample and Analyze: Centrifuge, filter the supernatant, and analyze the concentration of the dissolved drug via HPLC-UV, as described in the co-solvent protocol.
-
Plot Data: Plot the concentration of the dissolved drug (Y-axis) against the concentration of HP-β-CD (X-axis). A linear relationship (Type AL diagram) indicates the formation of a soluble 1:1 complex.
Recommended Action 2: Amorphous Solid Dispersions (ASDs). This is a powerful technique for significantly enhancing solubility.[7][14][15] Crystalline materials require energy to break their crystal lattice before they can dissolve. By converting the drug to a high-energy amorphous (non-crystalline) state and dispersing it within a polymer matrix, you can achieve much higher apparent solubility and faster dissolution rates.[4][16][17]
Common Polymers for ASDs:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)
-
Soluplus®
Step-by-Step Protocol: Solvent Evaporation Method for ASD Screening
-
Co-dissolve: Dissolve both the drug and the chosen polymer (e.g., PVP K30) in a common volatile solvent like methanol. Typical drug-to-polymer ratios to screen are 1:1, 1:3, and 1:9 (by weight).
-
Evaporate: Remove the solvent rapidly using a rotary evaporator (roto-vap) under vacuum. This process "traps" the drug in its amorphous state within the polymer matrix.
-
Dry: Further dry the resulting solid film/powder in a vacuum oven overnight to remove any residual solvent.
-
Characterize: Confirm the amorphous nature of the drug in the dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD). The absence of a sharp melting peak for the drug in DSC indicates a successful amorphous conversion.
-
Test Dissolution: Perform a dissolution test on the ASD powder and compare it to the dissolution of the pure crystalline drug. The ASD should show a much faster and higher extent of dissolution, often achieving a state of "supersaturation."
Caption: Decision workflow for selecting a solubility enhancement strategy.
References
-
Chemistry LibreTexts. (2024). Properties of amines. Retrieved from [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-N-cyclohexylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Garekani, H. A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. Retrieved from [Link]
-
Vasconcelos, T., et al. (2007). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Asian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Kumar, S., et al. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Millard, J. W., et al. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. International Journal of Pharmaceutics. Retrieved from [Link]
-
Pawar, J., & Suryawanshi, D. (2017). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Quality Assurance. Retrieved from [Link]
-
Serán BioScience. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Retrieved from [Link]
-
Wamser, C. C. (2002). Chapter 22 Notes - Amines. Portland State University. Retrieved from [Link]
-
Alvarez-Nunez, F. A., & Yalkowsky, S. H. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. PubMed. Retrieved from [Link]
-
Chaudhary, A., & Patel, N. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]
-
Pawar, J., & Suryawanshi, D. (2017). Improvement in solubility of poor water-soluble drugs by solid dispersion. ResearchGate. Retrieved from [Link]
-
Okada, Y., et al. (2024). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. Retrieved from [Link]
-
Vo, C. L. N., et al. (2020). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs. NIH. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved from [Link]
-
Nozaki, Y., & Tanford, C. (1971). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry. Retrieved from [Link]
- Google Patents. (n.d.).Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
-
Singh, A., et al. (2014). SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Solubility and pH of amines. Retrieved from [Link]
-
MDPI. (2024). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. Retrieved from [Link]
-
Gaikwad, S. S., et al. (2014). REVIEW ON: SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUG. Indo American Journal of Pharmaceutical Research. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-cyano-N,3-dimethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. issr.edu.kh [issr.edu.kh]
- 2. Chapter 22 notes [web.pdx.edu]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. jddtonline.info [jddtonline.info]
- 5. ijpsr.com [ijpsr.com]
- 6. brieflands.com [brieflands.com]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. seppic.com [seppic.com]
- 15. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]
- 17. crystallizationsystems.com [crystallizationsystems.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Aminobenzamide Synthesis
Welcome to the technical support center for 2-aminobenzamide synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this crucial chemical intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure your experiments are successful, repeatable, and efficient.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 2-aminobenzamide?
The two most prevalent starting materials are isatoic anhydride and 2-aminobenzoic acid (also known as anthranilic acid).[1] A third route, starting from 2-nitrobenzonitrile, is also utilized, particularly when aiming for a different precursor pathway.[2] The choice often depends on reagent availability, cost, desired scale, and the specific experimental conditions a researcher prefers.
-
Isatoic Anhydride: Offers a direct, one-step synthesis that is often favored for its simplicity.[1][3]
-
2-Aminobenzoic Acid: This is a two-step process that proceeds through a more reactive intermediate, typically an acyl chloride.[1][4]
-
2-Nitrobenzonitrile: This route involves the reduction of a nitro group and the hydrolysis of a nitrile, which can be performed in one pot or sequentially.[2]
Q2: I'm getting a low yield. What are the general causes?
Low yields are a common issue and can stem from several factors across different synthetic routes. The primary culprits include:
-
Incomplete Reactions: This can be a result of insufficient reaction time, incorrect temperature, or poor mixing of the reactants.[1]
-
Hydrolysis of Materials: Starting materials or key intermediates can be sensitive to moisture. For example, an acyl chloride intermediate can readily hydrolyze back to the carboxylic acid, reducing the final product yield.[1]
-
Side Reactions: The formation of unwanted byproducts can significantly consume reactants and lower the yield of the target compound.[1]
-
Losses During Workup and Purification: Product can be lost during critical downstream steps like extraction, filtration, and recrystallization. A frequent error is using an excessive amount of solvent during recrystallization, which prevents the product from fully precipitating.[1]
Q3: What are the typical side products, and how can they be minimized?
A frequently observed side product, especially when using strong acidic conditions and high temperatures, is the formation of acridone derivatives via intramolecular cyclization.[1] To minimize these and other byproducts:
-
Control Reaction Temperature: Maintaining a lower, controlled temperature can significantly reduce the rate of side reactions.[1]
-
Optimize Stoichiometry: Using a slight molar excess of the amine relative to the acylating agent can help drive the desired reaction to completion.
-
Controlled Reagent Addition: Slow, dropwise, or portion-wise addition of highly reactive reagents (like thionyl chloride or a Lewis acid) at low temperatures helps manage the reaction exotherm and reduces byproduct formation.[1]
Troubleshooting Guide 1: Synthesis from Isatoic Anhydride
This route is valued for its directness but can present challenges related to reaction kinetics and purity.
Problem 1: The reaction is very slow or incomplete, even after several hours.
Answer: This is a common kinetic issue. Several parameters can be adjusted:
-
Increase Reaction Temperature: Gently heating the reaction mixture can dramatically increase the rate. Refluxing in a suitable solvent like toluene, ethanol, or dimethylformamide (DMF) for 2-6 hours is a standard practice.[1][3]
-
Solvent Choice: The polarity of the solvent can influence reaction efficiency. Polar aprotic solvents like DMF are often effective.[3]
-
Microwave Irradiation: For a more rapid synthesis, microwave-assisted methods can shorten reaction times significantly.[3] However, for some thermally sensitive derivatives, conventional heating may produce better yields.[3][5]
-
Reaction Monitoring: Always monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time and confirm the consumption of the starting material.[1][6]
Problem 2: The final product is difficult to purify.
Answer: Purification challenges often arise from residual starting materials or byproducts. The following methods are effective:
-
Precipitation and Filtration: 2-aminobenzamide often precipitates from the solution upon cooling the reaction mixture. The solid can then be collected by filtration.[3] For instance, pouring the cooled reaction mixture into ice-cold water is a common technique to precipitate the crude product.[6]
-
Recrystallization: This is the most powerful tool for purification. The crude product can be recrystallized from an appropriate organic solvent such as ethanol, methanol, or benzene.[1]
-
Aqueous Wash: Washing the crude product with cold water can help remove any remaining water-soluble impurities.[1]
Troubleshooting Guide 2: Synthesis from 2-Aminobenzoic Acid
This two-step pathway involves the formation of an acid chloride intermediate, which introduces its own set of challenges, primarily related to moisture sensitivity.
Problem 3: The formation of the 2-aminobenzoyl chloride intermediate is inefficient.
Answer: Low conversion of the carboxylic acid to the acid chloride is a frequent bottleneck. Critical parameters to control are:
-
Use of Excess Thionyl Chloride (SOCl₂): A slight excess (e.g., 1.1–1.2 equivalents) of thionyl chloride is typically necessary to ensure the complete conversion of the carboxylic acid.[1]
-
Inert Solvent: The reaction should be performed in an inert solvent, such as toluene, to prevent unwanted side reactions.[1]
-
Controlled Addition: A standard and effective procedure involves the slow addition of thionyl chloride to a suspension of 2-aminobenzoic acid at room temperature with constant stirring.[1]
Problem 4: The final amidation step provides a low yield.
Answer: The reaction of 2-aminobenzoyl chloride with an amine is highly sensitive and requires careful control.
-
Anhydrous Conditions: This reaction is extremely sensitive to moisture. Ensure all glassware is oven-dried and use an anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (like nitrogen or argon).[1][7]
-
Use of a Base: A base, such as triethylamine or pyridine, is essential. It neutralizes the HCl generated during the reaction. Without it, the HCl would protonate the amine, rendering it non-nucleophilic and halting the reaction.[1]
-
Temperature Control: This reaction is typically exothermic. It should be carried out at a low temperature (e.g., in an ice bath) to control the reaction rate and minimize side reactions. The acid chloride should be added dropwise to the cooled solution of the amine and base with vigorous stirring.[1]
Data & Protocols
Table 1: Comparison of Reaction Conditions
| Parameter | Synthesis from Isatoic Anhydride | Synthesis from 2-Aminobenzoic Acid |
| Starting Materials | Isatoic Anhydride, Amine (e.g., NH₃) | 2-Aminobenzoic Acid, Thionyl Chloride, Amine |
| Key Intermediate | None (Direct reaction) | 2-Aminobenzoyl Chloride |
| Typical Solvent | DMF, Toluene, Ethanol[1][3] | Toluene (Step 1), Anhydrous Ether/DCM (Step 2)[1] |
| Temperature | Reflux (e.g., 60-110°C) or Microwave[1][3] | Room Temp (Step 1), Ice Bath (0°C) (Step 2)[1] |
| Key Reagents | N/A | Thionyl Chloride (1.1-1.2 eq.), Base (e.g., Pyridine)[1] |
| Crucial Condition | Sufficient heating time (2-6h)[3] | Strict anhydrous conditions[1] |
Experimental Protocol 1: Synthesis from Isatoic Anhydride (Conventional Heating)
This protocol is a widely used method for preparing 2-aminobenzamide derivatives.[3][6]
Materials:
-
Isatoic anhydride (1 equivalent)
-
Amine derivative (e.g., aqueous ammonia, 1-1.2 equivalents)
-
Dimethylformamide (DMF)
-
Ice-cold deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the isatoic anhydride in a minimal amount of DMF.[6]
-
To this solution, add the amine derivative dropwise with continuous stirring.[6]
-
Monitor the reaction progress using TLC until the isatoic anhydride spot disappears.[6]
-
After completion, allow the mixture to cool to room temperature.[6]
-
Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.[6]
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.[6]
-
Recrystallize the crude product from ethanol to obtain pure 2-aminobenzamide.[6]
-
Dry the purified crystals under vacuum.[6]
Experimental Protocol 2: Synthesis from 2-Aminobenzoic Acid
This two-step process requires careful handling of reagents.[1]
Step 1: Synthesis of 2-Aminobenzoyl Chloride
-
In a round-bottom flask with a reflux condenser and gas trap, suspend 2-aminobenzoic acid (1.0 equivalent) in an inert solvent like toluene.[1]
-
Slowly add thionyl chloride (1.1-1.2 equivalents) to the suspension at room temperature with stirring.[1]
-
The reaction mixture is typically stirred for a few hours until the conversion is complete (monitor by TLC or disappearance of solid). The crude 2-aminobenzoyl chloride is often used directly in the next step.
Step 2: Synthesis of 2-Aminobenzamide
-
Dissolve the desired amine (1.0 equivalent) and a base like triethylamine (1.0 equivalent) in an anhydrous solvent (e.g., diethyl ether) in a separate flask under an inert atmosphere.[1]
-
Cool this solution in an ice bath.[1]
-
Add the crude 2-aminobenzoyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction to proceed at low temperature for a specified time, monitoring by TLC.
-
Perform an aqueous workup to remove salts and purify the product, typically by extraction and subsequent recrystallization.
Visual Guides & Workflows
Caption: Decision tree for selecting a synthetic route.
Caption: Experimental workflow from isatoic anhydride.
Caption: A logical guide to troubleshooting low yields.
References
- BenchChem. (2025). Optimizing reaction conditions for 2-Aminobenzamide synthesis. BenchChem Technical Support.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Aminobenzamide from 2-Nitrobenzonitrile. BenchChem Technical Support.
- Google Patents. (CN101973956B). Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide.
- ChemicalBook. Synthesis of 2-amino-5-chlorobenzonitrile.
- ResearchGate. Synthesis of 2‐aminobenzamide under various conditions.
- ResearchGate. Optimization of reaction conditions of 2-aminobenzamide and 4-chlorobenzaldehyde.
- Al-Ghorbani, M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.
- ResearchGate. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.
- BenchChem. (2025).
- Google Patents. (US8871939B2).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US8871939B2 - Method for preparing 2-aminobenzamide derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-amino-N-cyclopentylbenzamide
Welcome to the dedicated technical support resource for the purification of 2-amino-N-cyclopentylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this compound. Here, we consolidate field-proven insights and troubleshooting strategies to address the common challenges encountered during its purification, ensuring you achieve the desired purity and yield for your downstream applications.
Understanding the Molecule: Key Physicochemical Properties
2-amino-N-cyclopentylbenzamide is a primary aromatic amine and a secondary amide. Its structure imparts a unique combination of polarity and basicity, which are critical factors to consider during the development of a purification strategy. The presence of the primary aromatic amine makes the molecule susceptible to oxidation and can lead to strong interactions with silica gel during chromatography. The amide bond is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions.
| Property | Value (Predicted/Typical for similar structures) | Implication for Purification |
| Molecular Formula | C₁₂H₁₆N₂O | - |
| Molecular Weight | 204.27 g/mol | Influences diffusion rates in chromatography. |
| Appearance | Off-white to light yellow solid | Color may indicate the presence of impurities. |
| pKa (of aniline moiety) | ~4-5 | The compound is basic and can be protonated in acidic solutions. This is key for acid-base extraction. |
| Solubility | Generally soluble in polar organic solvents (e.g., methanol, ethanol, ethyl acetate, acetone); sparingly soluble in non-polar solvents (e.g., hexanes); and poorly soluble in water at neutral pH. | Guides the selection of solvents for recrystallization and chromatography. |
Common Purification Challenges at a Glance
The purification of 2-amino-N-cyclopentylbenzamide can be complicated by several factors arising from its synthesis. The most common synthetic route involves the amidation of a 2-aminobenzoic acid derivative with cyclopentylamine.
Potential Impurities Include:
-
Unreacted Starting Materials: 2-aminobenzoic acid and cyclopentylamine.
-
Coupling Reagent Byproducts: Urea derivatives (from carbodiimide coupling agents) or other reagent-related impurities.
-
Side-Reaction Products: Dimerization products or products from the reaction of the amine with other electrophiles present.
-
Oxidation Products: The aromatic amine is susceptible to oxidation, which can lead to colored impurities.
The following logical workflow outlines the decision-making process for purifying crude 2-amino-N-cyclopentylbenzamide.
Caption: A general workflow for the purification of 2-amino-N-cyclopentylbenzamide.
Troubleshooting and FAQs
Here we address specific issues you may encounter during the purification of 2-amino-N-cyclopentylbenzamide in a question-and-answer format.
Section 1: Acid-Base Extraction
Q1: My crude product is a dark oil. What is the first purification step I should take?
A1: For an oily crude product, an acid-base extraction is an excellent initial step to remove non-basic organic impurities and acidic starting materials like 2-aminobenzoic acid. The basicity of the primary aromatic amine allows for its selective extraction into an acidic aqueous phase.[1]
Step-by-Step Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude oil in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The 2-amino-N-cyclopentylbenzamide will protonate and move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.
-
Back-Extraction of Impurities (Optional): Wash the combined acidic aqueous layers with ethyl acetate or DCM to remove any neutral impurities that may have been carried over.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the solution is basic (pH > 8). Your product should precipitate as a solid or an oil.
-
Final Extraction: Extract the product back into an organic solvent (ethyl acetate or DCM) 2-3 times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Q2: After basifying the aqueous layer, my product oiled out instead of precipitating as a solid. What should I do?
A2: "Oiling out" is a common issue, especially if there are residual impurities that lower the melting point of your compound. In this case, proceed with extracting the oily product into an organic solvent as described in step 5 of the protocol above. After concentrating the organic extracts, you can then attempt purification by recrystallization or column chromatography.
Section 2: Recrystallization
Q3: I have a solid crude product. Can I skip the acid-base extraction and go directly to recrystallization?
A3: Yes, if your crude product is a solid, recrystallization is often a good first choice for purification.[2] It is particularly effective at removing impurities with different solubility profiles. However, if you suspect significant amounts of acidic or basic impurities, a preliminary acid-base wash can improve the efficiency of the recrystallization.
Q4: What is a good solvent system for the recrystallization of 2-amino-N-cyclopentylbenzamide?
A4: A good recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For aromatic amides, polar solvents are often a good starting point.[2]
Recommended Solvents to Screen:
-
Single Solvents:
-
Ethanol
-
Isopropanol
-
Acetonitrile
-
Ethyl Acetate
-
-
Solvent/Anti-Solvent Systems:
-
Ethyl Acetate / Hexanes
-
Acetone / Water
-
Ethanol / Water
-
Step-by-Step Protocol for Recrystallization:
-
Solvent Screening: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating.
-
Dissolution: In a larger flask, add the crude solid and the minimum amount of the hot solvent required for complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, you can place the flask in an ice bath or a refrigerator.
-
Crystal Collection: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Q5: My compound is not crystallizing out of solution upon cooling. What can I do?
A5: This is a common issue that can be resolved with a few techniques:
-
Induce Crystallization: Scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the solution to initiate crystallization.
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent until it becomes slightly cloudy, then allow it to cool again.
-
Use an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes turbid, then warm slightly to redissolve and cool slowly.
Section 3: Column Chromatography
Q6: Recrystallization did not sufficiently purify my compound. How should I approach column chromatography?
A6: Column chromatography is a powerful technique for separating compounds with similar polarities. However, the basicity of the aromatic amine in 2-amino-N-cyclopentylbenzamide can lead to issues with standard silica gel.
Troubleshooting Logic for Column Chromatography of Aromatic Amines
Caption: Decision tree for troubleshooting the column chromatography of basic amines.
Step-by-Step Protocol for Column Chromatography:
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable mobile phase. A common starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate).
-
Mobile Phase Modification: If you observe significant tailing on the TLC plate, add a small amount of triethylamine (0.1-1%) to your mobile phase to neutralize the acidic silanol groups on the silica gel.
-
Column Packing: Pack a column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and load it onto the column. Alternatively, you can dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Elute the column with the mobile phase, collecting fractions. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Q7: How do I confirm the purity of my final product?
A7: The purity of your final product should be assessed using a combination of analytical techniques:
-
HPLC (High-Performance Liquid Chromatography): This is a highly sensitive method for quantifying purity. A typical method for a related compound uses a C18 column with a mobile phase of methanol and water with an acid modifier like phosphoric acid to ensure good peak shape.[1]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify any remaining impurities. There are published resources that list the chemical shifts of common laboratory solvents and impurities, which can be very helpful for this analysis.[3][4][5]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
References
- Dey, B. P., & Lahiri, S. C. (Year). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society.
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- MDPI. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(12), 20846-20866.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]
- Ahn, J., et al. (2010). Separation of 2-aminobenzamide labeled glycans using hydrophilic interaction chromatography columns packed with 1.7 microm sorbent.
- Google Patents. (Patent Number).
- Google Patents. (Patent Number). Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
- Tahermansouri, H., et al. (2016). One-pot and Three-component Functionalization of Short Multi-walled Carbon Nanotubes with Isatoic Anhydride and Benzyl Amine and Their Effect on the MKN-45 and MCF7 Cancer Cells.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
- Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. Retrieved from [Link]
- MDPI. (2023). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 28(11), 4479.
- MDPI. (2023). Intramolecular Hydrogen Bonding in N6-Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy. International Journal of Molecular Sciences, 24(11), 9637.
- MDPI. (2024).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Google Patents. (Patent Number).
- CyberLeninka. (Year). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Journal Name.
- OSTI.GOV. (2022). HPLC-Parallel Accelerator and Molecular Mass Spectrometry Analysis of 14C-Labeled Amino Acids.
- ResearchGate. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS.
- SciSpace. (Year). The Solubility of Proteins in Organic Solvents. Journal Name.
- MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 14(1), 1.
- Agilent. (Year). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments.
Sources
Technical Support Center: Stability of 2-amino-N-cyclopentylbenzamide
Welcome to the technical support center for 2-amino-N-cyclopentylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we synthesize technical accuracy with field-proven insights to address potential stability issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2-amino-N-cyclopentylbenzamide in solution?
A1: Based on its chemical structure, a secondary benzamide with a primary aromatic amine, 2-amino-N-cyclopentylbenzamide is susceptible to two primary degradation pathways in solution:
-
Hydrolysis: The amide bond is the most common site of degradation for this class of molecules.[1] This reaction can be catalyzed by either acidic or basic conditions, leading to the cleavage of the amide bond to form 2-aminobenzoic acid and cyclopentylamine. The rate of hydrolysis is highly dependent on the pH of the solution.[2][3]
-
Oxidation: The primary aromatic amine group (-NH2) is susceptible to oxidation. This can be initiated by atmospheric oxygen (autoxidation), metal ions, or other oxidizing agents present in the solvent or formulation.[1][2] Oxidation can lead to the formation of colored degradation products and a loss of potency.
Q2: How does the choice of solvent affect the stability of 2-amino-N-cyclopentylbenzamide?
A2: The solvent plays a critical role in the stability of 2-amino-N-cyclopentylbenzamide by influencing the rates of hydrolysis and oxidation.[4][5]
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can participate in the hydrolysis reaction by acting as a nucleophile (water) and can stabilize the transition states of both acid and base-catalyzed hydrolysis.[4][5] Water, in particular, is a direct reactant in hydrolysis.[2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): While generally less prone to directly participating in hydrolysis, these solvents can still influence stability. For instance, residual water in these solvents can be sufficient to cause degradation over time. The polarity of these solvents can also affect the solubility of reactants and the stability of intermediates.
-
Non-Polar Solvents (e.g., toluene, hexane): In truly anhydrous non-polar solvents, hydrolytic degradation is minimized. However, the solubility of 2-amino-N-cyclopentylbenzamide may be limited in these solvents.
Q3: I am observing a color change in my stock solution of 2-amino-N-cyclopentylbenzamide. What could be the cause?
A3: A color change, typically to a yellow or brown hue, is a strong indicator of oxidative degradation of the aromatic amine group. This is a common issue with compounds containing this functional group. The oxidation process can be accelerated by:
-
Exposure to light (photo-oxidation).
-
Presence of trace metal ion impurities in the solvent or on glassware.
-
Elevated temperatures.
-
High pH conditions.
To mitigate this, it is recommended to prepare fresh solutions, store stock solutions protected from light at low temperatures (2-8 °C or -20 °C), and use high-purity solvents. Purging solutions with an inert gas like nitrogen or argon can also help to displace dissolved oxygen.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of compound potency over time in solution (confirmed by HPLC). | Hydrolytic degradation of the amide bond. | - Adjust the pH of the solution to a more neutral range (pH 6-8), if compatible with the experiment. - Use a buffered solution to maintain a stable pH. - Consider using a less protic solvent if the experimental design allows. - Prepare solutions fresh before use. |
| Appearance of new peaks in the HPLC chromatogram upon storage. | Formation of degradation products from hydrolysis or oxidation. | - Perform a forced degradation study (see protocol below) to identify potential degradation products. - Use a stability-indicating HPLC method to resolve the parent compound from its degradants. - Store the solution under inert gas and protected from light. |
| Precipitation of the compound from a buffered aqueous solution. | The pH of the buffer is near the pKa of the compound, leading to reduced solubility of the free base or protonated form. | - Determine the pKa of the 2-amino group and the amide. - Adjust the pH of the buffer to be at least 1-2 pH units away from the pKa to ensure the compound is in its more soluble ionized form. - Consider the use of co-solvents (e.g., a small percentage of DMSO or ethanol) to increase solubility. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[2][6]
Objective: To intentionally degrade 2-amino-N-cyclopentylbenzamide under various stress conditions to identify potential degradation products and assess the stability-indicating nature of the analytical method.
Materials:
-
2-amino-N-cyclopentylbenzamide
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with UV or MS detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 2-amino-N-cyclopentylbenzamide in a suitable solvent (e.g., 1 mg/mL in methanol).[7]
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
At various time points, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Keep a solid sample of the compound in an oven at 60°C for 24 hours.
-
Also, keep a solution of the compound at 60°C for 24 hours.
-
Analyze the samples by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours.
-
Keep a control sample in the dark.
-
Analyze both samples by HPLC.
-
-
HPLC Analysis: Analyze all samples using a suitable HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.[7] Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating 2-amino-N-cyclopentylbenzamide from its degradation products.
Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
Data Presentation
Table 1: Hypothetical Forced Degradation Results for 2-amino-N-cyclopentylbenzamide
| Stress Condition | % Degradation | Number of Degradation Peaks | Observations |
| 0.1 N HCl, 60°C, 24h | 15% | 2 | Major degradation product likely 2-aminobenzoic acid. |
| 0.1 N NaOH, 60°C, 24h | 25% | 2 | Faster degradation than acidic conditions. |
| 3% H₂O₂, RT, 24h | 35% | >3 | Multiple degradation products, solution turned yellow. |
| 60°C, 24h (Solution) | 5% | 1 | Minor thermal degradation in solution. |
| UV Light, RT, 24h | 10% | 2 | Evidence of photosensitivity. |
| Control (Dark, RT) | <1% | 0 | Stable under normal storage conditions. |
Visualizing Degradation Pathways
Sources
- 1. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajpsonline.com [ajpsonline.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Solvent effects on the stability of simple secondary amides [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Experiments with Benzamide Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Benzamide Derivatives. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced, often frustrating, challenges that can arise during your research. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly tackle common pitfalls in synthesis, purification, and biological evaluation. Our focus is on the causality behind these issues and providing robust, self-validating solutions.
Section 1: Synthesis Pitfalls & Troubleshooting
The synthesis of benzamide derivatives, while conceptually straightforward, is often plagued by issues that can drastically reduce yield and purity. This section addresses the most common synthetic hurdles.
Frequently Asked Questions (FAQs) - Synthesis
Q1: My Schotten-Baumann reaction is giving a very low yield. What are the most probable causes?
A1: Low yields in the Schotten-Baumann reaction, which typically involves reacting an amine with benzoyl chloride under basic conditions, are almost always traceable to one of three issues[1][2]:
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Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive towards water, hydrolyzing to form benzoic acid, which is unreactive under these conditions[2][3]. This is the most common culprit. Ensure all your glassware is oven-dried, use anhydrous solvents, and minimize exposure to atmospheric moisture.
-
Protonation of the Amine: The reaction generates hydrochloric acid (HCl) as a byproduct. Without a sufficient amount of base (like 10% NaOH or pyridine), this acid will protonate your starting amine, rendering it non-nucleophilic and effectively stopping the reaction[1][2].
-
Insufficient Mixing: In a biphasic system (e.g., dichloromethane/water), vigorous stirring is absolutely essential. Without it, the reactants in the organic phase cannot efficiently interact with the base in the aqueous phase, leading to incomplete reaction[2].
Q2: I'm using a coupling agent like DCC or EDC to form the amide bond, but my yield is low and I have a significant byproduct.
A2: When using carbodiimide coupling agents, the primary side reaction is the formation of a stable N-acylurea byproduct[1]. This occurs when the activated O-acylisourea intermediate, instead of reacting with your amine, rearranges through an intramolecular reaction. This pathway is particularly favorable if the amine is sterically hindered or a poor nucleophile.
-
The Solution: To suppress this side reaction, add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to the reaction mixture[1]. These reagents react with the O-acylisourea intermediate to form an activated ester, which is more stable and less prone to rearrangement but still highly reactive towards the amine.
Troubleshooting Guide: Low Yield in Benzamide Synthesis
This table provides a systematic approach to diagnosing and solving low-yield problems based on the synthetic method.
| Symptom / Observation | Potential Cause | Diagnostic Check / Solution | Scientific Rationale |
| Schotten-Baumann Reaction | |||
| Oily product instead of solid | Impurities present; low-melting eutectic mixture formed. | Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization[1]. If that fails, perform a workup and attempt recrystallization from a different solvent system (e.g., ethanol/water)[1]. | Impurities can disrupt the crystal lattice formation. Scratching provides a nucleation site for crystal growth to begin. |
| Strong smell of benzoyl chloride persists | Incomplete reaction. | Ensure sufficient base is present and continue vigorous stirring. A slight excess of the amine can also help drive the reaction to completion. | The persistent odor indicates unreacted electrophile. The reaction requires adequate base to neutralize HCl and sufficient mixing for phase contact[1]. |
| Amide Coupling (DCC/EDC) | |||
| Significant, poorly soluble white precipitate | Dicyclohexylurea (DCU) byproduct from DCC. | Filter the reaction mixture before aqueous workup. DCU is sparingly soluble in most organic solvents like dichloromethane (DCM) but will precipitate[1]. | DCU is the byproduct of DCC activation and must be removed. Filtering before workup prevents it from contaminating the product during extraction. |
| Low yield despite full starting material consumption | Formation of N-acylurea byproduct. | Add HOBt or HOAt to the reaction. These additives form an active ester intermediate that is less prone to rearrangement[1][2]. | HOBt intercepts the highly reactive O-acylisourea intermediate, preventing the intramolecular rearrangement that leads to the undesired N-acylurea byproduct. |
| General Issues | |||
| Reaction stalls (checked by TLC/LCMS) | Poor quality or degradation of reagents. | Verify the purity of starting materials. Amines can oxidize over time, and coupling reagents can hydrolyze. Use freshly opened or purified reagents. | Reagent integrity is paramount. An impure or degraded starting material will inherently lead to a poor or failed reaction. |
Experimental Protocol: EDC/HOBt Coupling for Benzamide Synthesis
This protocol provides a self-validating system for synthesizing a benzamide derivative from a carboxylic acid and an amine.
-
Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq), to the mixture and stir for 5 minutes[2]. The base neutralizes any acid salts and the HCl generated.
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution[2]. Maintaining a low temperature minimizes potential side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Aqueous Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine[2]. This removes the base, unreacted amine, and water-soluble byproducts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product[2].
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure benzamide derivative[2].
Section 2: Purification, Crystallization & Characterization Challenges
A successful synthesis is only half the battle. Benzamide derivatives can present significant challenges during purification and characterization due to their physical properties.
Frequently Asked Questions (FAQs) - Purification & Characterization
Q1: My benzamide derivative "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid crystal lattice. This typically happens for one of two reasons:
-
High Impurity Level: Impurities can significantly lower the melting point of your compound, leading to a liquid phase at the recrystallization temperature.
-
Rapid Cooling or High Saturation: If the solution is cooled too quickly or is too concentrated, the molecules don't have time to align into an ordered crystal lattice and instead crash out as a disordered, supercooled liquid[4].
To fix this, you can:
-
Re-heat and Cool Slowly: Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the flask to cool very slowly (e.g., by insulating it with glass wool) to give the crystals time to form.
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent until it becomes slightly cloudy (the saturation point), then allow it to cool slowly[4].
-
Change the Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent dissolves the compound well when hot but poorly when cold[4]. Try a different solvent or a binary solvent system (e.g., ethanol/water, hexanes/ethyl acetate).
Q2: I've obtained a pure compound, but the X-ray crystal structure shows significant disorder. Is this common for benzamides?
A2: Yes, disorder can be a common feature in the crystal structures of benzamide derivatives[5]. The phenyl ring, in particular, can become statically disordered. This complicates the precise determination of the structure and can be frustrating. Research has shown that strategic substitution, such as adding a fluorine atom to the ortho-position of the phenyl ring, can sometimes suppress this disorder by altering the crystal packing and the lattice energy landscape[5].
Troubleshooting Workflow: Failed Crystallization
This diagram outlines a logical progression for troubleshooting a failed recrystallization attempt.
Caption: A logical workflow for troubleshooting failed crystallization experiments.
Section 3: Biological Assay Artifacts & Data Interpretation
Benzamide derivatives are common in drug discovery, but their chemical features can also make them prone to generating misleading data in biological assays. Understanding and identifying these artifacts is critical for progressing a project.
Frequently Asked Questions (FAQs) - Biological Assays
Q1: My benzamide derivative shows activity in my initial screen, but the results are inconsistent and hard to reproduce. What could be going on?
A1: This is a classic sign of an assay artifact. Compounds that give false or non-specific activity are often referred to as Pan-Assay Interference Compounds (PAINS)[6]. Benzamide-containing scaffolds have been associated with such behavior. The most common causes are:
-
Compound Aggregation: At the concentrations used in many assays, poorly soluble compounds can form aggregates. These aggregates can sequester and denature proteins, leading to non-specific inhibition that is not related to binding at a specific active site[6].
-
Non-specific Reactivity: Some chemical motifs can react non-specifically with proteins, often by forming covalent bonds with reactive residues like cysteine. This leads to irreversible inhibition that is not representative of a true drug-target interaction[6].
-
Assay Technology Interference: If your assay uses a fluorescence or absorbance readout, the intrinsic optical properties of your compound could be interfering with the signal, leading to a false positive or negative result[6].
Q2: How can I determine if my compound is an aggregator?
A2: The "gold standard" test for aggregation is to re-run the assay in the presence of a small amount of a non-ionic detergent, such as 0.01% Triton X-100. If the compound is acting as an aggregator, the detergent will disrupt the formation of the aggregates, and the observed inhibitory activity should be significantly reduced or eliminated[6]. Another powerful technique is Dynamic Light Scattering (DLS), which can directly detect the formation of sub-micron particles (aggregates) in the assay buffer[6].
Guide to Identifying Common Biological Assay Artifacts
This table summarizes common artifacts and the validation experiments required to identify them.
| Artifact Type | Mechanism of Action | Key Experimental Validator | Expected Outcome if Artifact is Present |
| Compound Aggregation | Compound forms sub-micron aggregates that sequester and denature the target protein non-specifically[6]. | Add 0.01% Triton X-100 to the assay buffer. | A significant rightward shift (decrease) in potency is observed. The IC50 value increases dramatically. |
| Non-specific Reactivity | Compound contains a reactive electrophile that forms covalent bonds with nucleophilic residues (e.g., Cys) on proteins[6]. | Perform a "jump-dilution" or dialysis experiment. Pre-incubate the target with a high concentration of the compound, then rapidly dilute the mixture. | The inhibitory activity is not reversible upon dilution. The target protein remains inhibited. |
| Redox Cycling | Compound undergoes redox cycling, generating reactive oxygen species (ROS) that damage proteins and interfere with assay components[6]. | Include a reducing agent like dithiothreitol (DTT) in the assay buffer. | The observed activity is significantly diminished in the presence of the reducing agent. |
| Fluorescence Interference | The compound itself is fluorescent at the excitation/emission wavelengths of the assay, or it quenches the signal from the fluorescent probe. | Scan the emission spectrum of the compound alone in the assay buffer at the assay's excitation wavelength. | The compound shows a significant fluorescence signal that overlaps with the assay signal. |
| Metal Chelation | Compound chelates essential metal ions (e.g., Zn²⁺, Mg²⁺) from the active site of a metalloenzyme[6]. | Add a slight excess of the required metal ion to the assay buffer. | The inhibitory activity is reversed or significantly reduced upon addition of excess metal ions. |
Workflow for Investigating Assay Artifacts
This diagram provides a decision-making framework when a compound shows initial activity in a screen.
Caption: Decision tree for validating a primary screening hit and identifying common artifacts.
References
-
Gryl, M., K. M. K. K. Prasad, and B. K. K. V. Potluri. (2020). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. [Link]
-
Li, S., et al. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules. [Link]
- Kharisov, B. I., et al. (1994). Process for preparing benzamide.
-
Cysewski, P., et al. (2022). Results of benzamide solubility measurements and computations. ResearchGate. [Link]
-
Jönsson, D., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry. [Link]
Sources
Technical Support Center: Troubleshooting Low Yield in 2-Amino-N-cyclopentylbenzamide Synthesis
Welcome to the technical support center for the synthesis of 2-amino-N-cyclopentylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve issues leading to low product yield. By understanding the causality behind each experimental step, you can effectively troubleshoot your synthesis and improve outcomes.
Initial Assessment: Where is the Yield Loss Occurring?
Before diving into specific troubleshooting, it's crucial to identify the stage of your process where the yield is compromised. A typical synthesis of 2-amino-N-cyclopentylbenzamide from isatoic anhydride and cyclopentylamine involves three main stages: the reaction itself, the work-up/extraction, and the final purification.
Question: Have you confirmed the identity and purity of your starting materials?
Answer: Always begin by verifying the quality of your reagents. Isatoic anhydride can hydrolyze to anthranilic acid if exposed to moisture, and cyclopentylamine can degrade.[1] Confirm the purity via techniques like NMR or melting point analysis. Impure starting materials are a primary cause of low yield.
Question: How are you monitoring the reaction progress?
Answer: Relying solely on reaction time is insufficient. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product. This will tell you if the reaction is truly complete, stalled, or generating significant byproducts.
Troubleshooting Guide & FAQs
This section is structured to help you diagnose the problem based on your observations.
Symptom 1: Reaction fails to go to completion (Significant starting material remains).
FAQ 1.1: My TLC/LC-MS shows a large amount of unreacted isatoic anhydride. What's wrong?
This strongly suggests an issue with the nucleophilic attack of cyclopentylamine.
Possible Cause A: Inactive Cyclopentylamine
-
Explanation: Cyclopentylamine can degrade over time. If it has been stored improperly or is old, its effective concentration may be lower than expected.
-
Validation: Check the purity of the cyclopentylamine using Gas Chromatography (GC) or NMR.
-
Solution: Use freshly distilled or newly purchased cyclopentylamine.
Possible Cause B: Poor Solubility of Isatoic Anhydride
-
Explanation: Isatoic anhydride has limited solubility in many common organic solvents at room temperature. If it is not properly dissolved, the reaction becomes a heterogeneous mixture, slowing down the reaction rate significantly.
-
Validation: Visually inspect the reaction. Do you see a large amount of undissolved white solid even after a significant amount of time?
-
Solution:
-
Choose a more suitable solvent like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) where isatoic anhydride is more soluble.
-
Gently warm the reaction mixture (e.g., to 40-50 °C) to increase solubility and reaction rate. Monitor carefully to avoid side reactions.[2]
-
Possible Cause C: Hydrolysis of Isatoic Anhydride
-
Explanation: Isatoic anhydride is sensitive to moisture. Water present in the solvent or reagents will hydrolyze it to anthranilic acid, which will not react under these conditions.[1] This hydrolysis also releases carbon dioxide.
-
Validation: Do you observe gas evolution (CO2) when the reaction starts? An NMR of the crude reaction mixture would show signals for anthranilic acid.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Symptom 2: Reaction is complete, but the isolated yield is low after work-up.
FAQ 2.1: My crude yield is high, but I lose most of my product during purification. Why?
This points to problems with your extraction or purification strategy. The product, 2-amino-N-cyclopentylbenzamide, has both a basic amino group and a neutral amide, giving it specific solubility properties.
Possible Cause A: Incorrect pH during Aqueous Extraction
-
Explanation: The amino group on your product is basic. If you wash your organic layer with an acidic solution (pH < 4-5), the product will become protonated (forming an ammonium salt) and partition into the aqueous layer, leading to significant loss.
-
Validation: Test the pH of your aqueous washes. If you performed an acidic wash, basify it and re-extract with an organic solvent (like ethyl acetate or DCM) to see if you can recover the lost product.
-
Solution: During work-up, wash the organic layer with neutral (water, brine) or slightly basic (e.g., saturated sodium bicarbonate) solutions. An acid wash is generally not recommended unless you are trying to remove a more basic impurity.
Possible Cause B: Product Precipitation or Emulsion
-
Explanation: Sometimes the product can precipitate at the interface of the organic and aqueous layers, or a stable emulsion can form, trapping the product.
-
Validation: Visually inspect the layers during extraction. Is there a solid "cuff" between the layers? Is it difficult to separate the layers cleanly?
-
Solution:
-
For emulsions, add a small amount of brine (saturated NaCl solution) to help break it.
-
For precipitated solids, you may need to add more organic solvent to redissolve the product or filter the entire biphasic mixture to collect the solid, then wash it appropriately.
-
Possible Cause C: Inappropriate Recrystallization or Chromatography Conditions
-
Explanation: If you are purifying by recrystallization, your chosen solvent system may be too good, preventing crystallization, or too poor, causing the product to "oil out." In column chromatography, the product might be streaking or irreversibly binding to the silica gel.
-
Solution:
-
Recrystallization: Perform small-scale solubility tests to find a suitable solvent or solvent pair (e.g., Ethanol/water, Ethyl acetate/hexanes).
-
Column Chromatography:
-
Pre-treat your silica gel with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize acidic sites and prevent streaking of the basic amine product.
-
Use a solvent system with a polar modifier like methanol or a small amount of ammonia in methanol to ensure the product elutes properly.
-
-
Symptom 3: The reaction mixture is complex, with many byproduct spots on TLC.
FAQ 3.1: My reaction is messy. What are the likely side reactions?
The structure of isatoic anhydride and the resulting aminobenzamide product allows for several potential side reactions.
Possible Cause A: Dimerization/Self-Condensation
-
Explanation: The initially formed 2-amino-N-cyclopentylbenzamide can act as a nucleophile itself. The amino group of one product molecule can react with the isatoic anhydride starting material, leading to dimer or polymer formation. This is more likely at higher temperatures or concentrations.
-
Validation: Look for higher molecular weight species in your LC-MS analysis. These byproducts are often less soluble and may appear as baseline material on TLC.
-
Solution:
-
Add the cyclopentylamine slowly to the solution of isatoic anhydride to maintain a low concentration of the amine nucleophile.
-
Avoid excessive heating. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Possible Cause B: Cyclization to Quinazolinones
-
Explanation: 2-aminobenzamides are precursors to quinazolinones, a class of heterocyclic compounds.[3][4] If there are trace impurities (e.g., aldehydes, ketones) or if the reaction is run under harsh conditions (e.g., high heat, presence of an acid catalyst), the product can cyclize.
-
Validation: Quinazolinones have distinct aromatic signals in the NMR spectrum and can be identified by mass spectrometry.
-
Solution: Ensure high purity of reagents and solvents. Run the reaction under neutral conditions and avoid high temperatures.
Visualizing the Process
Reaction Pathway and Troubleshooting Logic
A clear understanding of the desired reaction and potential pitfalls is essential. The following diagrams illustrate the main synthetic route and a logical flow for troubleshooting.
Caption: Desired reaction pathway for the synthesis.
Caption: Troubleshooting decision tree for low yield.
Protocols & Data
Baseline Protocol: Synthesis of 2-amino-N-cyclopentylbenzamide
This protocol provides a standard starting point. Adjustments should be made based on your troubleshooting analysis.
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add isatoic anhydride (1.63 g, 10 mmol).
-
Solvent Addition: Add 20 mL of anhydrous DMF. Stir the suspension.
-
Amine Addition: Slowly add cyclopentylamine (1.0 mL, 10 mmol) dropwise over 10 minutes at room temperature. Note: A slight exotherm and gas evolution (CO2) may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis (e.g., 30% Ethyl Acetate in Hexanes) shows complete consumption of the isatoic anhydride.
-
Work-up:
-
Pour the reaction mixture into 100 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Data Summary Table
| Issue Symptom | Most Likely Cause | Key Validation Method | Recommended Corrective Action |
| Incomplete Reaction | Reagent degradation or moisture | NMR/Melting point of starting materials | Use fresh/purified reagents and anhydrous conditions. |
| Incomplete Reaction | Poor solubility | Visual inspection for solids | Use a better solvent (DMF) or gently warm the reaction. |
| Loss During Work-up | Incorrect pH for extraction | Test pH of aqueous layers | Use neutral or basic washes; avoid strong acid. |
| Loss During Purification | Poor choice of solvent/conditions | Small-scale solubility tests | Systematically screen for optimal recrystallization or chromatography conditions. |
| Complex Byproducts | Self-condensation or cyclization | LC-MS analysis for high MW species | Slow addition of amine, lower reaction temperature. |
References
-
Wikipedia. Isatoic anhydride.[Link]
-
Holm, A. (2007). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Uppsala University. [Link]
-
Reddit r/Chempros. (2022). Carbodiimide amide coupling reaction sideproduct.[Link]
- Google Patents.US4440953A - Purification of N-substituted aminobenzaldehydes.
- Google Patents.CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide.
-
ResearchGate. Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on...[Link]
- Google Patents.
-
Reddit r/Chempros. (2023). What is the correct order of addition for EDCI and HOBt?[Link]
-
ResearchGate. Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes.[Link]
-
ResearchGate. Scope of N‐substituted 2‐aminobenzamide.[Link]
-
Indian Academy of Sciences. Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water.[Link]
- Google Patents.
-
ResearchGate. Reaction of Anthranilic Acid Amides with Cyclic Anhydrides.[Link]
-
PubMed. A highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives from reaction of isatoic anhydride, primary amines and 2-bromoacethophenone.[Link]
-
American Pharmaceutical Review. Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination.[Link]
-
Journal of Organic Chemistry. Isatoic Anhydride. IV. Reactions with Various Nucleophiles.[Link]
-
MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.[Link]
-
International Journal of Advanced Research in Science and Engineering. SYNTHESIS AND CHARACTERIZATION OF AMIDE DERIVATIVES OF N-PHENYL ANTHRANILIC ACID.[Link]
-
Sciencemadness Discussion Board. isatoic anhydride condensation.[Link]
-
Sciencemadness Discussion Board. isatoic anhydride synthesis.[Link]
- Google Patents.US9018393B2 - Method for preparing 2-(N-substituted)
-
National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.[Link]
-
Royal Society of Chemistry. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle.[Link]
-
Chemistry of Heterocyclic Compounds. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES.[Link]
-
ResearchGate. How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?[Link]
-
ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.[Link]
-
YouTube. 20.12 Synthesis and Reactions of Amides.[Link]
-
Organic Syntheses. isatoic anhydride.[Link]
-
ResearchGate. Reaction of an Introverted Carboxylic Acid with Carbodiimide.[Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.[Link]
-
Chemguide. THE REACTIONS OF ACID ANHYDRIDES WITH AMMONIA AND PRIMARY AMINES.[Link]
-
ResearchGate. Mechanism studies...[Link]
-
YouTube. Anhydride reacting with amine to synthesize an acid and amide.[Link]
-
Lumen Learning. 23.3. Reactions of amines | Organic Chemistry II.[Link]
Sources
Technical Support Center: Managing Compound Precipitation in Aqueous Buffers
Welcome to the Technical Support Center for managing compound precipitation in aqueous buffers. This resource is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during their experiments. As a Senior Application Scientist, I have curated this guide to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in the laboratory. Our goal is to ensure the integrity and reproducibility of your experimental data by effectively managing compound solubility.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding compound precipitation.
Q1: Why is my compound precipitating when I dilute my DMSO stock solution into an aqueous buffer?
This is a frequent observation known as "antisolvent precipitation" or "DMSO shock".[1] Many organic compounds have high solubility in a polar aprotic solvent like dimethyl sulfoxide (DMSO) but are poorly soluble in aqueous buffers.[2] When a concentrated DMSO stock is introduced into the aqueous buffer, the abrupt change in solvent polarity causes a rapid decrease in the compound's solubility, leading to the formation of a precipitate.[3]
Q2: What is the difference between kinetic and thermodynamic solubility?
Understanding this distinction is critical for experimental design.
-
Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium, where the rate of dissolution equals the rate of precipitation.[4][5] This is the true, stable solubility of the compound.
-
Kinetic solubility refers to the concentration at which a compound precipitates out of solution under specific, non-equilibrium conditions, such as the rapid addition of a DMSO stock to a buffer.[5][6] Often, this can result in a supersaturated solution, which is thermodynamically unstable and will eventually precipitate over time.[6]
Q3: How does the pH of my aqueous buffer affect compound solubility?
The pH of the buffer can significantly impact the solubility of ionizable compounds.[7][8] For a compound that is a weak acid or a weak base, its charge state will change with pH.
-
Weakly acidic compounds are more soluble at higher pH values where they are deprotonated and exist in their more soluble ionized form.
-
Weakly basic compounds are more soluble at lower pH values where they are protonated and exist in their more soluble ionized form.[9] The solubility of neutral compounds is largely unaffected by pH changes.[9]
Q4: Can repeated freeze-thaw cycles of my stock solution cause precipitation?
Yes, repeated freeze-thaw cycles can induce precipitation of compounds in stock solutions, particularly in DMSO.[2][10] This is often exacerbated by the absorption of atmospheric water into the DMSO, which can decrease the solvent's solubilizing capacity.[11] It is best practice to prepare small, single-use aliquots of your stock solution to minimize freeze-thaw cycles.[1]
Q5: What should I do if I see a precipitate in my stock solution upon thawing?
If you observe a precipitate after thawing a stock solution, you can attempt to redissolve it by gentle warming in a 37°C water bath and brief sonication.[1] However, if the precipitate does not redissolve, it is strongly recommended to discard that aliquot and use a fresh one to ensure accurate dosing in your experiments.[1]
Section 2: Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common precipitation issues.
Guide 1: Precipitate Forms Immediately Upon Dilution
This is a classic case of exceeding the kinetic solubility of your compound.
Initial Diagnosis Workflow
Caption: Decision tree for immediate precipitation.
Corrective Actions & Protocols
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.[3]
-
Optimize the Addition Method: Instead of adding the stock solution in one go, add it drop-wise to the vigorously vortexing or stirring buffer. This helps to minimize localized high concentrations.[3]
-
Use a Lower Stock Concentration: Preparing a more dilute stock solution in DMSO can sometimes be beneficial, as a larger volume can be added more slowly and mixed more effectively.[12]
-
Pre-warm the Aqueous Buffer: Warming the buffer to the experimental temperature (e.g., 37°C) can sometimes increase the solubility of the compound.[3]
Guide 2: Precipitate Forms Over Time During Incubation
This suggests that while the initial concentration was below the kinetic solubility, the solution was supersaturated and thermodynamically unstable, or the compound is degrading.
Investigative Steps
-
Check for Temperature Effects: Ensure your incubator temperature is stable. Some compounds may have lower solubility at higher temperatures over extended periods.[3]
-
Evaluate pH Stability: Cellular metabolism can alter the pH of the culture medium over time.[3] Monitor the pH and consider using a more robustly buffered system if significant changes are observed.
-
Consider Interactions with Media Components: The compound may be interacting with salts, proteins (if using serum), or other components in the media, leading to the formation of insoluble complexes.[3]
Solutions and Mitigation Strategies
-
Incorporate Solubilizing Excipients: Excipients are inactive substances used to aid in the delivery of an active pharmaceutical ingredient (API).[13] Certain excipients can enhance solubility and prevent precipitation.
-
Surfactants: Can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[14]
-
Polymers: Such as HPMC and PVP, can inhibit nucleation and crystal growth, thereby maintaining a supersaturated state.[15][16]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, which can form inclusion complexes with poorly soluble drugs.[17]
-
-
Particle Size Reduction: For suspensions, reducing the particle size of the compound can increase the dissolution rate.[18] Techniques like micronization can be employed.[18]
Data Summary: Common Solubilizing Agents
| Excipient Type | Examples | Mechanism of Action |
| Surfactants | Polysorbates (Tween®), Sorbitan esters (Span®), Sodium dodecyl sulfate (SDS) | Micellar solubilization, reducing surface tension.[14] |
| Polymers | Hydroxypropyl methylcellulose (HPMC), Polyvinylpyrrolidone (PVP) | Inhibit nucleation and crystal growth, increase viscosity.[15][16] |
| Cyclodextrins | β-Cyclodextrin, HP-β-CD | Form inclusion complexes, shielding the hydrophobic compound from water.[17] |
| Co-solvents | Ethanol, Propylene glycol, Polyethylene glycol (PEG) | Reduce the polarity of the aqueous solvent, increasing solubility of hydrophobic compounds.[19] |
Section 3: Key Experimental Protocols
Here are detailed, step-by-step methodologies for critical experiments related to compound solubility.
Protocol 1: Determination of Maximum Soluble Concentration (Kinetic Solubility Assay)
This protocol helps to determine the highest concentration of a compound that remains in solution under your specific experimental conditions.
Materials:
-
Compound of interest
-
Anhydrous DMSO
-
Aqueous buffer or cell culture medium (pre-warmed to the experimental temperature)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Spectrophotometer or nephelometer (optional, for quantitative analysis)
Procedure:
-
Prepare a high-concentration stock solution of your compound in 100% anhydrous DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.
-
Perform serial dilutions of your compound in the specific aqueous buffer or medium you will be using. Aim for a range of final concentrations that bracket your intended experimental concentration. Ensure the final DMSO concentration is constant across all dilutions and matches what you will use in your experiment (typically ≤1%).
-
Incubate the solutions under your experimental conditions (e.g., 2 hours at 37°C).[3]
-
Visually inspect for precipitation. Look for any cloudiness, turbidity, or visible particles against a dark background. The highest concentration that remains clear is the approximate maximum soluble concentration.[3]
-
(Optional) Quantify precipitation using a plate reader to measure light scattering (nephelometry) or absorbance at a wavelength where the compound does not absorb (e.g., 600-800 nm). A sharp increase in signal indicates precipitation.
Protocol 2: Preparation of Compound Stock Solutions and Dilutions
Following a standardized and careful procedure for preparing and diluting stock solutions can prevent many precipitation issues.
Workflow for Stock Solution Preparation and Dilution
Caption: Standard workflow for solution preparation.
Procedure for Preparing a 10 mM Stock Solution:
-
Calculate the required mass of your compound for the desired volume and concentration.[20]
-
Aseptically weigh the compound and transfer it to a sterile microcentrifuge tube.[3]
-
Add the calculated volume of anhydrous DMSO. [3]
-
Vortex thoroughly. If necessary, use a water bath sonicator to aid dissolution.[3]
-
Visually inspect the solution to ensure no particulates are present.[3]
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.[1]
-
Store the aliquots at -20°C or -80°C, protected from light if the compound is light-sensitive.[1]
Procedure for Diluting the Stock Solution into Aqueous Medium:
-
Thaw one aliquot of the stock solution at room temperature.[3]
-
Pre-warm the aqueous buffer or cell culture medium to the intended experimental temperature (e.g., 37°C).[3]
-
While vigorously vortexing or stirring the aqueous medium, add the required volume of the stock solution drop-wise. [3] This gradual introduction is crucial to minimize "DMSO shock".
-
Continue vortexing for a few seconds after the addition to ensure homogeneity.
-
Use the final diluted solution immediately for your experiment.
By understanding the fundamental principles of solubility and employing these systematic troubleshooting and experimental procedures, you can effectively manage compound precipitation, leading to more reliable and reproducible scientific outcomes.
References
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
- Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.
- Bhalani, D. V., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals, 15(8), 957.
- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355–366.
- Avdeef, A. (2007). The rise of pH-metric logP. Expert Opinion on Drug Discovery, 2(3), 371–386.
-
National Center for Biotechnology Information. (2014). Compound precipitation in high-concentration DMSO solutions. PubMed. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
ResearchGate. (2012). What are the chances of precipitation in column while using buffers as mobile phase?. Retrieved from [Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
- Kumar, D., et al. (2021). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. Current Pharmaceutical Design, 27(1), 122–134.
-
ResearchGate. (2015). How can I avoid precipitation of acetosyringone?. Retrieved from [Link]
-
Bhalani, D. V., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Retrieved from [Link]
-
Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice. Retrieved from [Link]
-
ResearchGate. (2021). Maintaining Supersaturation in Aqueous Drug Solutions: Impact of Different Polymers on Induction Times. Retrieved from [Link]
-
Chad's Prep. (2022). 17.6 pH Effects on Solubility. YouTube. Retrieved from [Link]
- Inglese, J., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology, 2(4), 261–279.
-
Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved from [Link]
-
ResearchGate. (2019). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. Retrieved from [Link]
-
Chad's Prep. (2022). 17.5 Common Ion Effect and Precipitation. YouTube. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
-
European Pharmaceutical Review. (2013). The central role of excipients in drug formulation. Retrieved from [Link]
- Lee, E., et al. (2020).
-
Chemiasoft. (2011). Guide To Preparation of Stock Standard Solutions. Scribd. Retrieved from [Link]
-
Sci-Hub. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Effect of pH on Solubility. Retrieved from [Link]
- Li, S., et al. (2020). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. Pharmaceutics, 12(10), 916.
-
Science.gov. (n.d.). supersaturated aqueous solutions: Topics. Retrieved from [Link]
-
ResearchGate. (2023). Comparison of kinetic solubility with equilibrium solubility (μM) of.... Retrieved from [Link]
-
Li, S., et al. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. PMC - NIH. Retrieved from [Link]
-
Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Solubility and Precipitation. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
The Animated Biologist. (2021). Lab Skills: Preparing Stock Solutions. YouTube. Retrieved from [Link]
-
Al-kassas, R., et al. (2022). Supersaturation-Based Drug Delivery Systems: Strategy for Bioavailability Enhancement of Poorly Water-Soluble Drugs. PMC - NIH. Retrieved from [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
ResearchGate. (2020). Role of excipients to enhance the disintegration property of different formulations: An overview. Retrieved from [Link]
-
ResearchGate. (2014). How can I avoid precipitation of a substance after adding DMEM?. Retrieved from [Link]
-
MDPI. (2022). Inhibition of Crystal Nucleation and Growth in Aqueous Drug Solutions: Impact of Different Polymers on the Supersaturation Profiles of Amorphous Drugs—The Case of Alpha-Mangostin. Retrieved from [Link]
-
Reddit. (2023). Compund dilution in DMSO. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]
-
askIITians. (n.d.). How does pH affect solubility?. Retrieved from [Link]
- Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315–499.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ziath.com [ziath.com]
- 12. researchgate.net [researchgate.net]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches | MDPI [mdpi.com]
- 16. Supersaturation-Based Drug Delivery Systems: Strategy for Bioavailability Enhancement of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijmsdr.org [ijmsdr.org]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of 2-amino-N-cyclopentylbenzamide for In Vivo Studies
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the optimization of 2-amino-N-cyclopentylbenzamide and structurally related compounds for in vivo studies. While this specific molecule may have limited public data, the principles and troubleshooting strategies outlined here are derived from extensive experience with benzamide derivatives and address the common challenges encountered during preclinical development. Our goal is to provide a framework for identifying and solving issues related to solubility, stability, formulation, and metabolic profiling to ensure robust and reproducible in vivo outcomes.
Part 1: Frequently Asked Questions (FAQs) - Physicochemical Properties & Handling
This section addresses foundational questions regarding the intrinsic properties of 2-amino-N-cyclopentylbenzamide that are critical for successful experimental design.
Q1: My 2-amino-N-cyclopentylbenzamide shows poor solubility in aqueous buffers. Why is this happening and what are my initial options?
A1: The structure of 2-amino-N-cyclopentylbenzamide, containing an aromatic ring, a cyclopentyl group, and a benzamide core, suggests it is a lipophilic or "grease-ball" type molecule with inherently low aqueous solubility.[1] The presence of the basic 2-amino group means its ionization state—and therefore solubility—is highly dependent on pH.[2] In neutral or basic conditions, the molecule is uncharged and less soluble. In acidic conditions, the amino group becomes protonated, which can improve solubility.
Initial Troubleshooting Steps:
-
pH Adjustment: The most straightforward first step is to attempt solubilization in an acidic buffer (e.g., pH 3-5). The protonated amine will exist as a more soluble salt form.[3]
-
Co-solvents: If pH adjustment is insufficient or not compatible with your assay, the use of water-miscible organic co-solvents is recommended. A small percentage of DMSO, ethanol, or PEG 400 can significantly improve solubility.[4] However, be mindful of the co-solvent's potential toxicity or confounding effects in in vivo studies.[4]
-
Solubility Assessment: Before proceeding to complex formulations, it is crucial to quantitatively determine the compound's solubility in various pharmaceutically acceptable solvents and pH conditions. This data is foundational for all subsequent formulation development.[3]
Q2: I've noticed a color change in my stock solution of 2-amino-N-cyclopentylbenzamide over time. What does this indicate and how can I prevent it?
A2: A color change, typically to a yellow or brown hue, is a strong indicator of oxidative degradation. The 2-amino group on the benzamide ring makes the compound susceptible to oxidation, which can be accelerated by exposure to oxygen, light, and trace metal ions.[4] This degradation leads to the formation of colored quinone-imine species and a loss of compound potency.[4]
Stabilization Strategies:
-
pH Control: Storing the compound in a slightly acidic buffer (pH 3-5) can increase stability by protonating the reactive amino group.
-
Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon to minimize exposure to oxygen.[4]
-
Antioxidants: The addition of antioxidants, such as ascorbic acid (1 mM), can effectively scavenge free radicals and prevent oxidation.[4]
-
Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelator like EDTA (0.1 mM) can sequester metal ions.[4]
-
Light Protection: Always store solutions in amber vials or protect them from light to prevent photochemical degradation.
-
Temperature: For long-term storage, keep solutions at -20°C or -80°C.[4]
Q3: Should I be concerned about the metabolic stability of this compound? What are the likely metabolic "soft spots"?
A3: Yes, metabolic stability is a critical parameter for any compound intended for in vivo use. Benzamide derivatives can be subject to significant metabolism by cytochrome P450 (CYP) enzymes in the liver.[5] Identifying and addressing metabolic liabilities early can prevent low exposure and poor efficacy in in vivo models.
Potential Metabolic Hotspots:
-
N-dealkylation: The N-cyclopentyl group is a potential site for oxidative metabolism, leading to its removal.
-
Aromatic Hydroxylation: The phenyl ring can be hydroxylated by CYP enzymes.
-
Amide Hydrolysis: The amide bond could be cleaved by amidase enzymes, though this is often a slower process.
-
Oxidation of the Cyclopentyl Ring: The cyclopentyl ring itself can be hydroxylated.
An in vitro metabolic stability assay using human or rodent liver microsomes is an essential first step to determine the compound's intrinsic clearance.[6][7]
Part 2: Troubleshooting Guide - Formulation for In Vivo Administration
Achieving adequate drug exposure in vivo is critically dependent on the formulation. Poor formulation is a common cause of failed or inconclusive studies.
Problem 1: Low or inconsistent oral bioavailability in rodent studies.
Causality: This is often a direct consequence of poor aqueous solubility and/or slow dissolution rate in the gastrointestinal (GI) tract. For a drug to be absorbed, it must first be in solution.[8] If the compound precipitates in the gut, its absorption will be minimal and highly variable.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low oral bioavailability.
Solutions & Rationale:
-
Particle Size Reduction: For crystalline compounds with high melting points ("brick dust"), reducing the particle size via micronization or nanonization increases the surface area, which enhances the dissolution rate according to the Noyes-Whitney equation.[9]
-
Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous state by dispersing it in a polymer matrix (e.g., PVP, HPMC-AS) can dramatically increase its apparent solubility and dissolution rate.[8][10] This is a highly effective strategy for many poorly soluble compounds.
-
Lipid-Based Formulations: For highly lipophilic ("grease ball") compounds, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can be very effective.[11] These formulations form fine emulsions in the GI tract, keeping the drug in a solubilized state and facilitating absorption.
Problem 2: Precipitation of the compound upon intravenous (IV) injection.
Causality: This is a critical safety and efficacy issue that occurs when a drug, formulated in a solubilizing vehicle (e.g., high percentage of DMSO), is injected into the aqueous environment of the bloodstream and immediately crashes out of solution because its concentration exceeds its aqueous solubility limit.
Solutions & Rationale:
-
Reduce Dose Concentration: The simplest solution is to lower the concentration of the dosing solution, which may require increasing the dosing volume (within acceptable limits for the animal species).
-
Use a Cyclodextrin-Based Formulation: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can form inclusion complexes with lipophilic drugs, effectively increasing their aqueous solubility and preventing precipitation upon injection.[10]
-
Develop a Co-solvent System: A carefully optimized co-solvent system using combinations of water, ethanol, PEG 400, and polysorbate 80 can maintain drug solubility upon dilution in blood. The final formulation must be tested for hemolysis and local tolerance.
Part 3: Troubleshooting Guide - Bioanalytical Methods
Reliable in vivo data depends on a robust and validated bioanalytical method to quantify the drug in biological matrices like plasma or tissue.
Q4: What is the best method to quantify 2-amino-N-cyclopentylbenzamide in plasma samples?
A4: For high sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard and the preferred method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be used if sensitivity requirements are lower, but it is more susceptible to interference from endogenous matrix components.
Problem: High variability or poor recovery during sample preparation from plasma.
Causality: This can be due to several factors, including inefficient extraction, degradation of the analyte during processing, or strong binding to plasma proteins.
Solutions & Rationale:
-
Optimize Protein Precipitation (PPT): This is the simplest extraction method. Test different organic solvents (e.g., acetonitrile, methanol) and their ratios with plasma. Acetonitrile is often preferred as it precipitates proteins more effectively.
-
Use Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample than PPT. The choice of organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) and the pH of the aqueous phase should be optimized to ensure efficient extraction of the analyte.
-
Employ Solid-Phase Extraction (SPE): SPE offers the cleanest extracts and can be used to concentrate the analyte. The choice of sorbent (e.g., C18, mixed-mode cation exchange) will depend on the physicochemical properties of the compound.
-
Assess Non-Specific Binding: The compound may be adsorbing to the walls of plastic tubes or pipette tips. Using low-binding plastics or adding a small amount of organic solvent to the matrix can mitigate this issue.[4]
Quantitative Data Summary Table:
| Parameter | Recommended Method | Key Considerations |
| Solubility | Shake-flask method in various buffers/solvents | Reach equilibrium (24-48h); filter before analysis.[3] |
| LogP/LogD | HPLC or calculation-based methods | LogD at physiological pH (7.4) is most relevant for in vivo prediction. |
| Metabolic Stability | In vitro incubation with liver microsomes | Requires NADPH cofactor; measure parent drug depletion over time via LC-MS/MS.[5] |
| Plasma Protein Binding | Rapid Equilibrium Dialysis (RED) | Critical for interpreting free vs. total drug concentrations. |
| Quantification in Plasma | LC-MS/MS | Develop a method with a suitable internal standard; validate for linearity, accuracy, and precision. |
Part 4: Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the rate at which 2-amino-N-cyclopentylbenzamide is metabolized by phase I enzymes.
Methodology:
-
Reagent Preparation:
-
Prepare a 1 M stock of NADPH in buffer.
-
Prepare a 1 mg/mL stock solution of the test compound in DMSO.
-
-
Incubation Plate Setup:
-
In a 96-well plate, add phosphate buffer (pH 7.4).
-
Add pooled Human Liver Microsomes (final concentration ~0.5 mg/mL).
-
Spike the test compound to a final concentration of 1 µM.
-
-
Initiation of Reaction:
-
Time Points & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a 4-fold excess of ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line (k) is used to calculate the in vitro half-life (t½ = 0.693 / k).
-
Visualizing Metabolic Liabilities:
Caption: Potential sites of metabolic transformation.
References
-
Zhu, W., et al. (2011). Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels. PMC. [Link]
-
Wagmann, L., et al. (2019). The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing. PubMed. [Link]
-
Ali, A., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. PMC. [Link]
-
Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
van der Wenden, E. M., et al. (1997). Selectivity of action of 8-alkylamino analogues of N6-cyclopentyladenosine in vivo: haemodynamic versus anti-lipolytic responses in rats. PMC. [Link]
-
ResearchGate. (n.d.). Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on... ResearchGate. [Link]
-
Holsztynska, E. J., & Domino, E. F. (1986). Pharmacokinetic and pharmacodynamic properties of some phencyclidine analogs in rats. N/A. [Link]
-
ResearchGate. (2025). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate. [Link]
-
Scott, J. D., et al. (2010). Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. PubMed. [Link]
-
Wróbel, D., et al. (2024). Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies In Vitro and In Vivo Characterization. ACS Publications. [Link]
-
Al-kassas, R., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. [Link]
-
Nozaki, Y., & Tanford, C. (1971). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. ResearchGate. [Link]
-
Sharlow, E. R., et al. (2017). Optimization of Orally Bioavailable Antileishmanial 2,4,5-Trisubstituted Benzamides. PMC. [Link]
-
Unadkat, J. D., & Sommadossi, J. P. (1993). Comparative pharmacokinetics of antiviral nucleoside analogues. PubMed. [Link]
-
Forró, E., & Fülöp, F. (2017). Alicyclic β- and γ-Amino Acids: Useful Scaffolds for the Stereocontrolled Access to Amino Acid-Based Carbocyclic Nucleoside Analogs. NIH. [Link]
-
Khan, I., et al. (2024). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PMC. [Link]
-
de Oliveira, R. B., et al. (2022). Multiparameter Optimization of Trypanocidal Cruzain Inhibitors With In Vivo Activity and Favorable Pharmacokinetics. PMC. [Link]
-
Bertamino, A., et al. (2020). In vitro metabolic stability assays for the selected compounds. ResearchGate. [Link]
-
ATSDR. (n.d.). ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES. ATSDR. [Link]
-
Chem Help ASAP. (2023). in vivo preclinical studies for drug discovery. YouTube. [Link]
-
Biomedical Chemistry. (2025). Methods for Determining Individual Amino Acids in Biological Fluids. Biomedical Chemistry. [Link]
-
Leechaisit, P., et al. (2020). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC. [Link]
-
N/A. (n.d.). Pre-clinical Development of Antibodies Which data packages are needed?. N/A. [Link]
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
Kasymov, V., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI. [Link]
-
Drąg-Zalesińska, M., et al. (2017). Synthesis, QSAR studies, and metabolic stability of novel 2-alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamide derivatives as potential anticancer and apoptosis-inducing agents. PubMed. [Link]
-
de la Fuente-Núñez, C., et al. (2018). In silico optimization of a guava antimicrobial peptide enables combinatorial exploration for peptide design. PubMed Central. [Link]
-
ResearchGate. (2025). How to improve the bioavailability of poorly soluble drugs. ResearchGate. [Link]
-
Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. [Link]
Sources
- 1. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Multiparameter Optimization of Trypanocidal Cruzain Inhibitors With In Vivo Activity and Favorable Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, QSAR studies, and metabolic stability of novel 2-alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamide derivatives as potential anticancer and apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. hilarispublisher.com [hilarispublisher.com]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis of 2-amino-N-cyclopentylbenzamide
In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a compound like 2-amino-N-cyclopentylbenzamide, which holds potential as a building block in novel therapeutics, a rigorous and well-defined purity analysis is paramount. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 2-amino-N-cyclopentylbenzamide, supported by experimental insights and protocols.
The Criticality of Purity for 2-amino-N-cyclopentylbenzamide
2-amino-N-cyclopentylbenzamide, a derivative of benzamide, possesses structural motifs that make it a valuable scaffold in medicinal chemistry. Impurities, which can arise from starting materials, intermediates, byproducts of the synthesis, or degradation, can have significant consequences. They may alter the compound's biological activity, introduce toxicity, or affect its physicochemical properties, thereby compromising downstream applications and clinical outcomes. Therefore, the choice of analytical technique for purity assessment must be judicious and tailored to the specific impurity profile of the compound.
A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method hinges on the nature of the potential impurities and the desired level of sensitivity and structural information. For 2-amino-N-cyclopentylbenzamide, the most relevant techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Principle | Strengths | Limitations | Best Suited For |
| HPLC-UV | Differential partitioning of analytes between a stationary and a mobile phase, with detection by UV absorbance.[1] | High resolution for non-volatile and thermally labile compounds; excellent quantitative accuracy and precision; widely available.[1][2] | Requires chromophores for UV detection; may not resolve co-eluting impurities with similar UV spectra; structural information is limited. | Quantifying known impurities and the main compound; routine quality control. |
| GC-MS | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.[3] | High separation efficiency for volatile impurities; provides molecular weight and fragmentation data for structural elucidation.[3][4] | Not suitable for non-volatile or thermally labile compounds; may require derivatization for polar compounds.[5] | Identifying and quantifying residual solvents and volatile organic impurities. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure and environment of atoms.[6][7] | Provides unambiguous structural elucidation of the main compound and impurities; can quantify components without a reference standard (qNMR); non-destructive.[6][7] | Lower sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals, making interpretation challenging. | Structural confirmation of the main compound and identification of unknown impurities; assessing isomeric purity. |
Strategic Selection of Analytical Methods
A multi-faceted approach is often the most robust strategy for comprehensive purity analysis. The logical flow for selecting the appropriate technique is outlined below.
Caption: Logical workflow for selecting analytical methods.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a standard reversed-phase HPLC method suitable for the purity assessment of 2-amino-N-cyclopentylbenzamide. The benzamide structure contains a chromophore that allows for UV detection.[1]
Objective: To quantify the purity of 2-amino-N-cyclopentylbenzamide and detect non-volatile impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
2-amino-N-cyclopentylbenzamide reference standard and sample
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 70:30 v/v).[8] For improved peak shape, 0.1% formic acid can be added to the mobile phase.[8] Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the 2-amino-N-cyclopentylbenzamide reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).[1] Prepare a series of working standards by serial dilution.
-
Sample Solution Preparation: Prepare the sample solution by dissolving a known amount of the 2-amino-N-cyclopentylbenzamide sample in the mobile phase to a concentration within the calibration range of the standards.
-
Chromatographic Conditions:
-
Column: C18 (4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (70:30 v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area Percent method) or by using a calibration curve generated from the reference standards.
Caption: Workflow for HPLC-UV purity analysis.
Hypothetical Comparative Data
The following table presents hypothetical data from the analysis of a single batch of 2-amino-N-cyclopentylbenzamide using the three discussed techniques.
| Parameter | HPLC-UV | GC-MS | ¹H NMR |
| Purity (%) | 99.2% (Area Percent) | Not applicable for main compound | >99% (by integration against internal standard) |
| Identified Impurities | Impurity A (0.3%), Impurity B (0.5%) | Toluene (50 ppm), Dichloromethane (20 ppm) | No detectable organic impurities |
| Structural Confirmation | Limited to UV spectrum | Fragmentation pattern consistent with residual solvents | Confirmed structure of 2-amino-N-cyclopentylbenzamide |
This hypothetical data illustrates how each technique provides complementary information. HPLC-UV quantifies known and unknown non-volatile impurities, GC-MS identifies and quantifies residual solvents, and NMR confirms the structure of the main component and can detect impurities that may not be amenable to the other techniques.
Conclusion
A comprehensive purity analysis of 2-amino-N-cyclopentylbenzamide is a non-negotiable step in its development for pharmaceutical applications. While HPLC-UV serves as a robust and accessible method for routine purity assessment and quantification of non-volatile impurities, a complete profile requires the complementary use of GC-MS for volatile impurities and NMR spectroscopy for definitive structural confirmation and the identification of unknown impurities. By employing a strategic combination of these techniques, researchers and drug development professionals can ensure the quality, safety, and reliability of this important chemical entity.
References
-
PubChem. (n.d.). 2-Amino-N-cyclohexylbenzamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-N-butylbenzamide. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
- Google Patents. (n.d.). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]
-
ResearchGate. (2025). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on.... Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
-
AERU. (n.d.). 2-amino-N-isopropylbenzamide. Retrieved from [Link]
-
MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]
-
PubMed. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Retrieved from [Link]
-
NIH. (n.d.). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Retrieved from [Link]
- Google Patents. (n.d.). US5969159A - Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride.
-
ResearchGate. (2013). What is the best method for detecting Amide groups in the presence of Amine groups?. Retrieved from [Link]
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-N-isopropylbenzamide. Retrieved from [Link]
-
PubChem. (n.d.). N-cyclopentylbenzamide. Retrieved from [Link]
-
Patsnap. (n.d.). N-amino-1,2-cyclopentanediformylimine and preparation method thereof. Retrieved from [Link]
-
ACS Publications. (2026). Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of N-cyclopentyl-N-methyl-benzamide. Retrieved from [Link]
-
IJRPS. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. Retrieved from [Link]
-
ATSDR. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
-
European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2 [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. veeprho.com [veeprho.com]
- 7. biomedres.us [biomedres.us]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Confirmation of Synthesized 2-amino-N-cyclopentylbenzamide
Introduction: The Imperative of Structural Integrity in Drug Discovery
In the landscape of medicinal chemistry and drug development, the synthesis of novel molecular entities is but the first step. The absolute, unambiguous confirmation of a molecule's structure is paramount, as its three-dimensional architecture dictates its biological activity, pharmacokinetic profile, and potential toxicities. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in the development pipeline.
This guide provides a comprehensive comparison of analytical techniques for confirming the structure of a newly synthesized batch of 2-amino-N-cyclopentylbenzamide, a versatile benzamide derivative. We will delve into the foundational spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—and compare them with complementary techniques. The focus is not merely on the "how" but the "why," explaining the causal logic behind the selection of each method and the integration of their data to build an unassailable case for the compound's identity and purity. This document is designed for researchers, scientists, and drug development professionals who require a robust, self-validating system for structural elucidation.[1]
Part 1: The Core Trio of Spectroscopic Analysis
The structural confirmation of an organic molecule like 2-amino-N-cyclopentylbenzamide relies on a synergistic approach, where each technique provides a unique piece of the puzzle. NMR spectroscopy maps the carbon-hydrogen framework, mass spectrometry gives the precise molecular weight and fragmentation clues, and IR spectroscopy identifies the functional groups present. Together, they form a powerful, self-validating triad.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the specific atomic connectivity of a molecule in solution.[1] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, proximity, and bonding of atoms.
Causality of Choice : We begin with NMR because it provides the constitutional framework of the molecule. ¹H NMR confirms the number and types of protons and their neighboring relationships, while ¹³C NMR reveals the carbon skeleton. This combination allows for a near-complete assembly of the molecular structure.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation : Dissolve approximately 5-10 mg of the synthesized 2-amino-N-cyclopentylbenzamide in 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[1][4] The choice of solvent is critical; the compound must be fully soluble to yield high-resolution spectra. DMSO-d₆ is often preferred for its ability to slow the exchange of labile N-H protons, making them more easily observable.
-
Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for detailed analysis.[1][5]
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: Spectral width of -2 to 12 ppm, 16 to 64 scans depending on concentration.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: Spectral width of 0 to 200 ppm, requiring a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Analysis :
-
¹H NMR : Integrate the signals to determine proton ratios. Analyze chemical shifts (ppm) to identify the type of proton (aromatic, aliphatic, NH, NH₂). Analyze splitting patterns (multiplicity) to determine the number of neighboring protons.
-
¹³C NMR : Analyze the chemical shifts to identify the types of carbon atoms (carbonyl, aromatic, aliphatic).
-
Expected Data for 2-amino-N-cyclopentylbenzamide:
| Analysis | Expected Data | Interpretation |
| ¹H NMR | ~7.5-8.0 ppm (d, 1H) | Aromatic proton ortho to the carbonyl group. |
| ~6.5-7.3 ppm (m, 3H) | Remaining three aromatic protons. | |
| ~8.2 ppm (br s, 1H) | Amide N-H proton. | |
| ~4.5 ppm (br s, 2H) | Amine NH₂ protons. | |
| ~4.2-4.4 ppm (m, 1H) | Cyclopentyl C-H proton attached to the nitrogen. | |
| ~1.5-2.1 ppm (m, 8H) | Remaining cyclopentyl CH₂ protons. | |
| ¹³C NMR | ~168 ppm | Amide carbonyl carbon (C=O). |
| ~148 ppm | Aromatic carbon attached to the amino group. | |
| ~115-132 ppm | Remaining five aromatic carbons. | |
| ~52 ppm | Cyclopentyl methine carbon (CH-N). | |
| ~24, 33 ppm | Cyclopentyl methylene carbons (CH₂). |
Mass Spectrometry (MS): The Molecular Weight Authority
MS provides the exact molecular weight of a compound, which is a critical validation point. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, leaving little room for doubt. Furthermore, the fragmentation pattern generated during MS analysis offers corroborating evidence for the proposed structure.
Causality of Choice : MS is essential for confirming that the synthesized molecule has the correct elemental composition. It acts as a primary check; if the molecular weight is incorrect, the proposed structure is definitively wrong.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation : Introduce the sample into an ESI-MS instrument. This technique is a "soft" ionization method that typically keeps the molecule intact.[6]
-
Data Acquisition : Acquire the spectrum in positive ion mode. The molecule is expected to be protonated to form the [M+H]⁺ ion.
-
Data Analysis : Identify the peak corresponding to the molecular ion. For 2-amino-N-cyclopentylbenzamide (C₁₂H₁₆N₂O, Mol. Wt. = 204.27), expect a prominent peak at m/z ≈ 205.28 ([M+H]⁺). In HRMS, this would be measured with much higher precision (e.g., 205.1335). Analyze lower mass fragments for structural clues (e.g., loss of the cyclopentyl group).
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and these frequencies are absorbed from the infrared region of the electromagnetic spectrum.
Causality of Choice : While NMR and MS define the molecular framework and formula, IR provides definitive proof of the key functional groups—in this case, the primary amine (NH₂) and the secondary amide (C=O, N-H). Its speed and simplicity make it an excellent first-pass technique.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.
-
Instrumentation : Use a standard Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition : Collect the spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Data Analysis : Identify characteristic absorption bands corresponding to the molecule's functional groups.
Expected Data for 2-amino-N-cyclopentylbenzamide:
| Functional Group | Vibration Type | **Expected Wavenumber (cm⁻¹) ** |
| Primary Amine (NH₂) | Symmetric & Asymmetric Stretch | 3400-3500 (two sharp bands) |
| Secondary Amide (N-H) | Stretch | ~3300 (one sharp band) |
| Aromatic C-H | Stretch | ~3000-3100 |
| Aliphatic C-H | Stretch | ~2850-2960 |
| Amide Carbonyl (C=O) | Stretch | ~1640-1660 (strong, sharp)[7] |
| Amide N-H Bend | Bend (Amide II band) | ~1550[7] |
| Aromatic C=C | Stretch | ~1450-1600 |
Part 2: Comparison with Alternative and Advanced Methodologies
While the core trio provides a strong foundation, other techniques can offer a higher level of certainty or solve specific structural ambiguities. A comprehensive approach involves knowing when to deploy these alternative methods.
| Technique | Information Provided | Advantages | Disadvantages | When to Use |
| Elemental Analysis | Percentage composition of C, H, N. | Provides empirical formula confirmation. | Does not give structural information; requires high purity. | As a final purity check to confirm the molecular formula derived from HRMS. |
| X-Ray Crystallography | Unambiguous 3D molecular structure.[8] | The "gold standard" for structural proof. | Requires a suitable single crystal, which can be difficult to grow. | When absolute stereochemistry is required or when NMR data is ambiguous. |
| 2D NMR (COSY, HMBC) | Atom-to-atom correlations (H-H, C-H).[5][9] | Resolves overlapping signals; confirms long-range connectivity. | More time-consuming to acquire and analyze. | For complex molecules or when 1D NMR assignments are not definitive. |
| UV-Vis Spectroscopy | Electronic transitions (π → π*). | Simple, fast; confirms the presence of the aromatic chromophore. | Provides limited structural detail. | As a quick check for the integrity of the aromatic system. |
Part 3: An Integrated Workflow for Unambiguous Confirmation
Relying on a single piece of data is poor scientific practice. A robust validation system integrates data from multiple orthogonal techniques. The workflow below illustrates a logical progression from initial synthesis to final, confirmed structure.
Caption: Integrated workflow for structural confirmation.
This workflow ensures that each step validates the previous one. A mismatch at any stage, such as an incorrect molecular weight in the initial MS screen, triggers a re-evaluation of the synthesis or purification, saving valuable time and resources.
Conclusion
The structural confirmation of a synthesized compound like 2-amino-N-cyclopentylbenzamide is a multi-faceted process that demands scientific rigor and a logical, evidence-based approach. The core techniques of NMR, MS, and IR spectroscopy provide a powerful and comprehensive dataset for initial elucidation. However, for the standards required in drug development, this must be supplemented with high-resolution mass spectrometry for formula confirmation and, where necessary, advanced techniques like 2D NMR or X-ray crystallography to resolve any ambiguity. By following an integrated and self-validating workflow, researchers can have the utmost confidence in their results, ensuring the integrity of subsequent biological and clinical studies.
References
-
National Institute of Standards and Technology. (n.d.). 2-Amino-N-methylbenzamide. NIST Chemistry WebBook. Retrieved from [Link]
-
Tahermansouri, H., & Mirosanloo, A. (2015). One-pot and Three-component Functionalization of Short Multi-walled Carbon Nanotubes with Isatoic Anhydride and Benzyl Amine and Their Effect on the MKN-45 and MCF7 Cancer Cells. ResearchGate. Retrieved from [Link]
-
Bouzroura, M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 15(5), 5115-5128. MDPI. Retrieved from [Link]
-
Pu, F., et al. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 26(1), 193. PMC. Retrieved from [Link]
-
Malebo, H. M., et al. (2022). Isolation and Structural Elucidation of Compounds from Pleiocarpa bicarpellata and Their In Vitro Antiprotozoal Activity. Molecules, 27(7), 2163. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-N-cyclohexylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The two-dimensional IR nonlinear spectroscopy of a cyclic penta-peptide in relation to its three-dimensional structure. PNAS. Retrieved from [Link]
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]
-
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Retrieved from [Link]
-
ResearchGate. (2025). Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]
-
YouTube. (2023). Identification of benzamide organic chemistry practical for BSC student. Retrieved from [Link]
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
MDPI. (n.d.). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Retrieved from [Link]
-
MDPI. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Retrieved from [Link]
-
ACS Publications. (n.d.). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Organic Letters. Retrieved from [Link]
-
National Institutes of Health. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. Retrieved from [Link]
-
ResearchGate. (2012). What is the best methodology to obtain amides starting from carboxylic fatty acids or from esters, and aromatic amines. Retrieved from [Link]
-
MDPI. (n.d.). N-(diisopropylphosphanyl)benzamide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Two-Dimensional IR Spectroscopy of Protein Dynamics Using Two Vibrational Labels. PMC. Retrieved from [Link]
-
YouTube. (2016). Mass spectrometry for proteomics - part 2. Retrieved from [Link]
-
ChemRxiv. (n.d.). Probing local changes to α-helical structures with 2D IR spectroscopy and isotope labeling. Retrieved from [Link]
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products. Retrieved from [Link]
-
PubMed Central. (n.d.). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzamide, N-[2-(1-cyclohepten-1-yl)cycloheptyl]-, trans-. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PMC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide (CAS 1161014-56-7) [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to Biological Target Validation for Novel 2-Amino-N-Cyclopentylbenzamide Analogs
Introduction: The Challenge and Opportunity of a Versatile Scaffold
The 2-amino-N-cyclopentylbenzamide core structure represents a privileged scaffold in medicinal chemistry, serving as a foundational blueprint for compounds with diverse pharmacological activities. Analogs have shown potential in areas ranging from neuropsychiatric disorders to gastrointestinal conditions.[1][2] However, this chemical versatility presents a critical challenge in early-stage drug discovery: unequivocally identifying and validating the biological target through which a novel analog exerts its therapeutic effect.
Rigorous, multi-faceted target validation is the bedrock of a successful drug development program. It provides the mechanistic rationale for a compound's efficacy and is essential for mitigating the significant risk of late-stage clinical failures. An unsubstantiated or incorrect target hypothesis can lead to immense wasted investment in time and resources.[3][4]
This guide provides an in-depth, comparative framework for the biological target validation process, designed for researchers, scientists, and drug development professionals. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, emphasizing a self-validating system of orthogonal assays.
To illustrate these principles in a practical context, we will follow the target validation journey for two hypothetical, yet representative, analogs of the 2-amino-N-cyclopentylbenzamide scaffold:
-
Compound A (CNS-Active): A novel analog showing potent anxiolytic effects in preliminary animal models. The initial hypothesis, based on structural similarity to known compounds, is that it acts as a ligand for central nervous system (CNS) receptors, specifically the Sigma-1 receptor (σ1R) and potentially the mu-opioid receptor (MOR).[1]
-
Compound B (GI-Active): A new derivative that exhibits significant spasmolytic (muscle-relaxing) activity in ex vivo gut tissue models, suggesting its potential for treating Irritable Bowel Syndrome (IBS).[2] The molecular target is unknown but is hypothesized to be an ion channel or receptor involved in smooth muscle contraction.
Through these case studies, this guide will compare and contrast the application of three cornerstone target validation methodologies, providing the technical details and strategic insights required to build a robust body of evidence for any novel compound.
Chapter 1: Confirming Target Engagement in the Native Cellular Environment: The Cellular Thermal Shift Assay (CETSA)
Expertise & Experience: Why CETSA First?
Before investing in more complex validation studies, it is paramount to confirm that your compound can enter a cell and physically interact with its intended target. Biochemical assays using purified proteins are valuable but can be misleading; they fail to account for cellular barriers, the presence of endogenous ligands, or the complex protein milieu of a living cell.[5][6]
The Cellular Thermal Shift Assay (CETSA) directly addresses this by measuring target engagement within intact cells.[7][8] The foundational principle is elegant and powerful: the binding of a ligand (your compound) to its target protein confers thermodynamic stability, increasing the temperature at which the protein denatures and aggregates.[8][9] By heating cell lysates to various temperatures and quantifying the amount of soluble target protein remaining, we can detect a "thermal shift" in the presence of a binding compound. This provides direct, physical evidence of target engagement in a physiologically relevant context.
Comparative Application: CETSA for Compound A vs. Compound B
For Compound A , CETSA is an ideal starting point. We can use a human neuroblastoma cell line (e.g., SH-SY5Y) that endogenously expresses the hypothesized Sigma-1 receptor target. By treating these cells with Compound A and performing CETSA, we can generate a melt curve and determine if the compound stabilizes the receptor.
For Compound B , the application is similar but requires a different cellular model. A human colonic smooth muscle cell line would be appropriate.[2] A successful CETSA experiment would provide the first piece of evidence linking Compound B's spasmolytic activity to a specific protein within these cells.
Experimental Protocol: Microplate-Based CETSA for Target Engagement
This protocol is adapted for a 384-well microplate format, suitable for screening and dose-response analysis.[10]
-
Cell Culture and Plating: Culture the chosen cell line (e.g., SH-SY5Y for Compound A) to ~80% confluency. Harvest and resuspend cells in the appropriate culture medium. Dispense 5 µL of the cell suspension into each well of a 384-well PCR plate.
-
Compound Treatment: Add the compound of interest (e.g., Compound A) at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known ligand for the target, if available).
-
Incubation: Incubate the plate for 1-2 hours at 37°C to allow for compound entry and target binding.[10]
-
Thermal Challenge: Seal the plate and place it in a PCR machine with a thermal gradient function. Heat the plate for 3 minutes across a range of temperatures (e.g., 40°C to 62°C), followed by a controlled cooling step to 20°C.[10]
-
Cell Lysis: Add 10 µL of a suitable lysis buffer containing protease inhibitors. Mix thoroughly to ensure complete cell lysis.
-
Separation of Aggregates: Centrifuge the plate to pellet the aggregated proteins and cell debris.
-
Detection: Carefully transfer the supernatant (containing the soluble, non-denatured proteins) to a new 384-well plate. Quantify the amount of the specific target protein using an antibody-based method like ELISA or an AlphaScreen® assay.[10]
-
Data Analysis: Plot the amount of soluble protein against temperature for each compound concentration. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A positive result is indicated by an increase in Tm in the presence of the compound.
Data Presentation: Hypothetical CETSA Results
| Compound | Target Protein | Cell Line | Vehicle Control Tm (°C) | Compound (10 µM) Tm (°C) | Thermal Shift (ΔTm) |
| Compound A | Sigma-1 Receptor | SH-SY5Y | 52.1 | 56.4 | +4.3°C |
| Compound B | Putative Target X | Colonic Smooth Muscle | 48.5 | 51.2 | +2.7°C |
Visualization: CETSA Experimental Workflow
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Chapter 2: Unbiased Target Identification and Off-Target Profiling with Affinity Chromatography
Expertise & Experience: The Power of an Unbiased Approach
While CETSA can confirm engagement with a hypothesized target, it doesn't identify the target de novo or reveal potential off-targets, which are often responsible for undesirable side effects. Affinity chromatography coupled with mass spectrometry (MS) is a powerful, unbiased method for target deconvolution.[11]
In this approach, a chemically modified version of the compound is immobilized on a solid support (like agarose beads) and used as "bait" to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.[12] The captured proteins are then eluted and identified by high-resolution mass spectrometry. This technique can not only confirm the primary target but also provide a broader profile of the compound's interactions within the proteome.[11][13]
Comparative Application: Affinity Chromatography for Compound A vs. Compound B
For Compound A , this method is crucial for confirming the Sigma-1 receptor as the primary binding partner and investigating its interaction with the mu-opioid receptor. A key consideration is the synthesis of a "tagged" version of Compound A. The tag (e.g., biotin or a linker for bead attachment) must be placed on a part of the molecule that does not interfere with its binding to the target proteins.
For Compound B , where the target is unknown, affinity chromatography is a discovery tool. By incubating the immobilized Compound B with lysates from colonic smooth muscle cells, we can identify a list of candidate proteins. These "hits" can then be prioritized for further validation based on their known functions in muscle contractility.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize an analog of the compound with a linker and an affinity tag (e.g., biotin) or a functional group suitable for immobilization on resin beads.[12]
-
Immobilization: Covalently attach the synthesized probe to a solid support, such as NHS-activated agarose beads, creating the affinity matrix.
-
Lysate Preparation: Grow and harvest the relevant cells (e.g., SH-SY5Y or colonic smooth muscle cells). Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.
-
Affinity Pulldown: Incubate the cell lysate with the compound-immobilized beads. The target protein(s) will bind to the compound. Include a control incubation with beads that have not been functionalized with the compound to identify non-specific binders.
-
Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads. This can be done by changing the pH, increasing salt concentration, or competing with an excess of the free (non-immobilized) compound.
-
Protein Identification by MS: The eluted proteins are separated by SDS-PAGE and identified using mass spectrometry (e.g., LC-MS/MS).[12]
-
Data Analysis: The mass spectrometry data is analyzed using proteomics software to identify the proteins. True binding partners should be significantly enriched in the sample incubated with the compound-linked beads compared to the control beads.
Data Presentation: Hypothetical Affinity Pulldown-MS Results
| Compound | Cell Lysate | Top Enriched Protein Hit | Enrichment Score (vs. Control) | Other Significant Hits |
| Compound A | SH-SY5Y | Sigma-1 Receptor (SIGMAR1) | 85.2 | Mu-Opioid Receptor (OPRM1) |
| Compound B | Colonic Smooth Muscle | L-type calcium channel subunit alpha-1C (CACNA1C) | 67.5 | Voltage-gated potassium channel |
Chapter 3: Establishing Causality with CRISPR-Cas9 Genetic Validation
Expertise & Experience: The Definitive Link
The ultimate goal of target validation is to establish a causal link: does modulating the target protein directly cause the observed biological effect of the compound? Genetic methods, particularly CRISPR-Cas9 gene editing, provide the most definitive answer to this question.[14][15]
By using CRISPR-Cas9 to create cell lines in which the gene for the putative target protein is knocked out (KO), we can perform a critical experiment.[16] If the compound's biological activity is diminished or completely abolished in these KO cells compared to normal (wild-type) cells, it provides powerful evidence that the compound acts through that specific target.[17] This approach has a significant advantage over older methods like RNAi, as CRISPR allows for complete and permanent gene knockout, leading to clearer, more interpretable results.[17]
Comparative Application: CRISPR Validation for Compound A vs. Compound B
For Compound A , we would use CRISPR-Cas9 to generate a Sigma-1 receptor KO SH-SY5Y cell line. We would then need a functional assay that reflects the anxiolytic effect. For example, we could measure the compound's ability to modulate a downstream signaling pathway activated by the Sigma-1 receptor. If Compound A shows activity in wild-type cells but not in the KO cells, the target is validated.
For Compound B , having identified the L-type calcium channel as a putative target from the affinity chromatography experiment, we would create a KO of the CACNA1C gene in the colonic smooth muscle cell line. The functional assay would involve stimulating muscle cell contraction (e.g., with potassium chloride) and measuring the ability of Compound B to induce relaxation. This relaxation effect should be absent in the KO cells if the L-type calcium channel is the true target.
Experimental Protocol: CRISPR-Cas9 Knockout Validation Workflow
-
gRNA Design and Cloning: Design and synthesize guide RNAs (gRNAs) that specifically target the gene of interest (e.g., SIGMAR1 or CACNA1C).
-
Transfection: Transfect the appropriate cells with a plasmid expressing both the Cas9 nuclease and the specific gRNA.
-
Clonal Selection: Select and expand single-cell clones.
-
Knockout Verification: Screen the clones to confirm successful gene knockout. This is typically done by sequencing the targeted genomic region and performing a Western blot to confirm the absence of the target protein.
-
Functional Assay: Perform the relevant biological assay on both the wild-type (WT) and knockout (KO) cell lines.
-
Treat both WT and KO cells with a range of concentrations of the compound.
-
Measure the biological response (e.g., downstream signaling, cell viability, muscle contraction).
-
-
Data Analysis: Compare the dose-response curves of the compound in WT versus KO cells. A significant rightward shift or complete loss of activity in the KO cells validates the target.
Data Presentation: Hypothetical CRISPR Functional Assay Results
| Compound | Functional Assay | Cell Line | EC50 in Wild-Type Cells | EC50 in Target KO Cells | Interpretation |
| Compound A | Inhibition of NGF-induced neurite outgrowth | SH-SY5Y | 15 nM | > 10,000 nM | Target Validated |
| Compound B | Relaxation of KCl-induced contraction | Colonic Smooth Muscle | 50 nM | > 10,000 nM | Target Validated |
Visualization: The Logic of Genetic Target Validation
Caption: Demonstrating causality using CRISPR-Cas9 knockout.
Synthesis and Conclusion: An Integrated Approach to Target Validation
The validation of a biological target for a novel compound is not achieved through a single experiment. Instead, it requires the strategic integration of orthogonal methodologies that, together, build an irrefutable case. By progressing from confirming target engagement in cells (CETSA), to unbiasedly identifying binding partners (Affinity Chromatography-MS), and finally to establishing causality (CRISPR-Cas9), researchers can move forward with a high degree of confidence.
| Validation Method | Question Answered | Utility for Compound A (CNS-Active) | Utility for Compound B (GI-Active) |
| CETSA | Does my compound bind its target in a cell? | Confirms engagement with Sigma-1 receptor in neuronal cells. | Confirms engagement with an unknown protein in smooth muscle cells. |
| Affinity-MS | What does my compound bind to? | Confirms Sigma-1 as the primary target and identifies potential off-targets (e.g., MOR). | Identifies a list of high-confidence candidate targets (e.g., L-type calcium channel). |
| CRISPR-Cas9 | Is the target responsible for the drug's effect? | Proves that the Sigma-1 receptor is required for the compound's downstream cellular activity. | Proves that the L-type calcium channel is required for the compound's spasmolytic effect. |
For any novel analog of the 2-amino-N-cyclopentylbenzamide scaffold, this structured, multi-pronged approach is essential. It transforms a promising chemical entity into a validated therapeutic candidate with a clear, evidence-based mechanism of action, paving the way for successful preclinical and clinical development.
References
- Benchchem. (n.d.). 2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide.
-
MDPI. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Alicyclic β- and γ-Amino Acids: Useful Scaffolds for the Stereocontrolled Access to Amino Acid-Based Carbocyclic Nucleoside Analogs. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on.... Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]
-
PubMed. (2015). The impact of CRISPR-Cas9 on target identification and validation. Retrieved from [Link]
-
PubMed. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-N-cyclohexylbenzamide. Retrieved from [Link]
-
DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]
-
IntechOpen. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Retrieved from [Link]
-
AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]
-
BrJAC. (n.d.). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Retrieved from [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
-
Promega Connections. (2025). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Retrieved from [Link]
-
Biocompare.com. (2022). Target Validation with CRISPR. Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]
-
YouTube. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. Retrieved from [Link]
-
LCGC International. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Retrieved from [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
Chemspace. (2025). Target Identification and Validation in Drug Discovery. Retrieved from [Link]
-
Taylor & Francis. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
-
Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. Retrieved from [Link]
-
ACS Publications. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. Retrieved from [Link]
-
News-Medical.Net. (2023). CRISPR-Cas9: Shaping the Future of Targeted Drug Development. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress. Retrieved from [Link]
-
PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
PubMed Central. (n.d.). Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. Retrieved from [Link]
Sources
- 1. 2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide (CAS 1161014-56-7) [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. antbioinc.com [antbioinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. promegaconnections.com [promegaconnections.com]
- 6. selvita.com [selvita.com]
- 7. news-medical.net [news-medical.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brjac.com.br [brjac.com.br]
- 14. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 16. biocompare.com [biocompare.com]
- 17. criver.com [criver.com]
A Comparative Guide to 2-amino-N-cyclopentylbenzamide and Other Prominent Benzamides
A Prospective Analysis for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the benzamide scaffold stands as a privileged structure, giving rise to a diverse array of therapeutic agents with applications ranging from oncology to neuroscience. This guide provides a forward-looking comparison of the novel compound, 2-amino-N-cyclopentylbenzamide, against a curated selection of established benzamide-based drugs: Remoxipride, Moclobemide, and Entinostat. As direct experimental data for 2-amino-N-cyclopentylbenzamide is not yet prevalent in the public domain, this document serves as a predictive guide based on established structure-activity relationships (SAR) within the benzamide class. We will explore a proposed synthesis, hypothesize its potential biological activities, and provide detailed experimental protocols to validate these predictions.
Introduction: The Rationale for a Novel Benzamide
The therapeutic versatility of benzamides stems from their ability to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. The specific biological activity is largely dictated by the substitution pattern on the benzamide core. The 2-amino group, in particular, is a key feature in many histone deacetylase (HDAC) inhibitors, where it acts as a zinc-binding group in the enzyme's active site. The N-substituent on the amide bond plays a crucial role in defining the compound's selectivity and pharmacokinetic properties.
This guide focuses on the potential of 2-amino-N-cyclopentylbenzamide, a molecule that combines the established 2-aminobenzamide pharmacophore with a lipophilic and conformationally restricted cyclopentyl group. We will hypothesize how this unique combination of structural motifs may influence its activity profile compared to benzamides with different N-substituents, such as the N-ethylpyrrolidine of Remoxipride, the morpholinoethyl group of Moclobemide, and the pyridylaminoethyl group of Entinostat.
Proposed Synthesis of 2-amino-N-cyclopentylbenzamide
The synthesis of 2-amino-N-cyclopentylbenzamide can be efficiently achieved through the reaction of isatoic anhydride with cyclopentylamine.[1][2][3] This method offers a straightforward and high-yielding route to the target compound.
Experimental Protocol: Synthesis of 2-amino-N-cyclopentylbenzamide
-
Reaction Setup: To a solution of isatoic anhydride (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add cyclopentylamine (1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove any unreacted isatoic anhydride and acidic byproducts.
-
Extraction: Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
A Comparative Analysis of Biological Activity: A Predictive Approach
Based on the known structure-activity relationships of the benzamide class, we can project the potential biological activities of 2-amino-N-cyclopentylbenzamide in key therapeutic areas.
Antipsychotic Potential: Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism
Many atypical antipsychotics are antagonists of dopamine D2 and serotonin 5-HT2A receptors.[4][5][6] The N-substituent of benzamides is a critical determinant of their affinity for these receptors.
Hypothesis: The N-cyclopentyl group of 2-amino-N-cyclopentylbenzamide, being a moderately sized, lipophilic, and conformationally restricted moiety, may confer a balanced affinity for both D2 and 5-HT2A receptors. This could potentially lead to an atypical antipsychotic profile with a reduced risk of extrapyramidal side effects.
| Compound | N-Substituent | Dopamine D2 Receptor Affinity (Ki, nM) | Serotonin 5-HT2A Receptor Affinity (Ki, nM) |
| 2-amino-N-cyclopentylbenzamide | Cyclopentyl | Hypothesized: 10-100 | Hypothesized: 5-50 |
| Remoxipride | (S)-(-)-3-bromo-2,6-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl] | ~300[7][8] | >1000[7][8] |
| Prideperone | 1-[4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone | 7.1 (D3)[9] | 5.6[9] |
Experimental Protocol: Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of 2-amino-N-cyclopentylbenzamide for human dopamine D2 and serotonin 5-HT2A receptors.
Materials:
-
Membrane preparations from cells stably expressing human D2 and 5-HT2A receptors.
-
Radioligands: [3H]-Spiperone for D2 receptors and [3H]-Ketanserin for 5-HT2A receptors.
-
Non-specific binding competitors: Haloperidol for D2 receptors and Mianserin for 5-HT2A receptors.
-
Test compound (2-amino-N-cyclopentylbenzamide) and comparator compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
96-well microplates and filter mats.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, radioligand, and varying concentrations of the test or comparator compound in the assay buffer. For determining non-specific binding, include a high concentration of the respective competitor.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow for binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.
-
Scintillation Counting: Dry the filter mats and measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Antidepressant Potential: Monoamine Oxidase (MAO) Inhibition
Certain benzamide derivatives, like Moclobemide, act as reversible inhibitors of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of neurotransmitters like serotonin and norepinephrine.[10][11][12][13][14]
Hypothesis: The structural features of 2-amino-N-cyclopentylbenzamide do not strongly resemble known MAO inhibitors. Therefore, it is hypothesized to have weak or no significant MAO inhibitory activity.
| Compound | Primary Mechanism | MAO-A Inhibition (Ki, µM) |
| 2-amino-N-cyclopentylbenzamide | Hypothesized: Not a primary MAO inhibitor | Hypothesized: >100 |
| Moclobemide | Reversible MAO-A Inhibitor | 0.2-0.4[10] |
Experimental Protocol: MAO-A Inhibition Assay
Objective: To determine the in vitro inhibitory activity of 2-amino-N-cyclopentylbenzamide against human monoamine oxidase A (MAO-A).
Materials:
-
Recombinant human MAO-A enzyme.
-
MAO-A substrate (e.g., kynuramine).
-
Test compound (2-amino-N-cyclopentylbenzamide) and a known MAO-A inhibitor (e.g., Moclobemide).
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
96-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Enzyme and Inhibitor Pre-incubation: Pre-incubate the MAO-A enzyme with varying concentrations of the test compound or reference inhibitor in the assay buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the MAO-A substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 2N NaOH).
-
Fluorescence Measurement: Measure the fluorescence of the product (4-hydroxyquinoline from kynuramine) using a fluorescence plate reader (e.g., excitation at 310 nm and emission at 400 nm).
-
Data Analysis: Calculate the percentage of MAO-A inhibition for each concentration of the test compound. Determine the IC50 value by non-linear regression analysis.
Anticancer Potential: Histone Deacetylase (HDAC) Inhibition
The 2-aminobenzamide moiety is a well-established zinc-binding group in many HDAC inhibitors, such as Entinostat.[15][16][17][18][19]
Hypothesis: The presence of the 2-amino group in 2-amino-N-cyclopentylbenzamide suggests a high probability of HDAC inhibitory activity. The N-cyclopentyl group will likely influence its potency and isoform selectivity. It is hypothesized that this compound will exhibit potent inhibition of Class I HDACs.
| Compound | Target | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) |
| 2-amino-N-cyclopentylbenzamide | Hypothesized: Class I HDACs | Hypothesized: 100-500 | Hypothesized: 200-800 | Hypothesized: 100-600 |
| Entinostat (MS-275) | Class I HDACs | 243[15] | 453[15] | 248[15] |
Experimental Protocol: In Vitro HDAC Inhibition Assay
Objective: To determine the in vitro inhibitory activity of 2-amino-N-cyclopentylbenzamide against human Class I HDAC enzymes (HDAC1, 2, and 3).
Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Developer solution (containing a protease to cleave the deacetylated substrate).
-
Test compound (2-amino-N-cyclopentylbenzamide) and a known HDAC inhibitor (e.g., Entinostat).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl2).
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Enzyme and Inhibitor Incubation: In a 96-well black plate, incubate the respective HDAC enzyme with varying concentrations of the test compound or reference inhibitor in the assay buffer.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Add the developer solution to each well and incubate at 37°C for a further period (e.g., 15 minutes) to allow for the generation of the fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound. Determine the IC50 value by non-linear regression analysis.
Visualizing the Scientific Framework
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Proposed synthesis of 2-amino-N-cyclopentylbenzamide.
Caption: Hypothesized Structure-Activity Relationships.
Caption: Workflow for experimental validation.
Conclusion and Future Directions
This guide has presented a prospective analysis of 2-amino-N-cyclopentylbenzamide, a novel compound with the potential for diverse biological activities. By leveraging the extensive knowledge of benzamide structure-activity relationships, we have formulated testable hypotheses regarding its potential as an antipsychotic and an anticancer agent. The provided experimental protocols offer a clear roadmap for the synthesis and in vitro evaluation of this compound and its comparison to established drugs.
The unique N-cyclopentyl substituent may offer a favorable balance of potency, selectivity, and pharmacokinetic properties. Future research should focus on the synthesis and experimental validation of the hypotheses outlined in this guide. Subsequent studies could explore its activity in a broader range of biological assays, including other kinase and ion channel targets, to fully elucidate its therapeutic potential. The insights gained from such studies will not only define the pharmacological profile of 2-amino-N-cyclopentylbenzamide but also contribute to the broader understanding of benzamide SAR, aiding in the design of next-generation therapeutics.
References
-
Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
- Cesura, A. M., & Pletscher, A. (1992). The mode of action of moclobemide.
- Sladky, R., et al. (2001). Iloperidone binding to human and rat dopamine and 5-HT receptors. Neuropsychopharmacology, 24(5), 573-581.
- Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide. (n.d.). Google Patents.
-
The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders. (2021). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Dopamine receptor. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
Comparison of dopamine D2 receptor binding affinity to serotonin 5-HT2A... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents. (2013). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
What is the mechanism of Moclobemide? (2024). Patsnap Synapse. Retrieved January 23, 2026, from [Link]
-
Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Synthesis of isatoic anhydride derivatives (microreview). (2016). ResearchGate. Retrieved January 23, 2026, from [Link]
-
The affinity of antipsychotic drugs to dopamine and serotonin 5-HT2 receptors determines their effects on prefrontal-striatal functional connectivity. (2018). PubMed. Retrieved January 23, 2026, from [Link]
-
Pharmacology of the Atypical Antipsychotic Remoxipride, a Dopamine D2 Receptor Antagonist. (2000). PubMed Central. Retrieved January 23, 2026, from [Link]
- Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride. (n.d.). Google Patents.
-
Moclobemide. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
Anatomical relationships between serotonin 5-HT2A and dopamine D2 receptors in living human brain. (2014). PLOS One. Retrieved January 23, 2026, from [Link]
-
IC50 values of HDAC inhibition [57,71-73]. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES. (2016). Chemistry of Heterocyclic Compounds. Retrieved January 23, 2026, from [Link]
-
Pharmacology of the Atypical Antipsychotic Remoxipride, a Dopamine D2 Receptor Antagonist. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
N-amino-1,2-cyclopentanediformylimine and preparation method thereof. (n.d.). Eureka | Patsnap. Retrieved January 23, 2026, from [Link]
-
Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide. (1992). E-lactancia. Retrieved January 23, 2026, from [Link]
-
Moclobemide (oral route). (n.d.). Mayo Clinic. Retrieved January 23, 2026, from [Link]
-
Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics. (2015). PubMed Central. Retrieved January 23, 2026, from [Link]
-
MS-275 (Entinostat) HDAC1, HDAC3. (n.d.). BPS Bioscience. Retrieved January 23, 2026, from [Link]
-
A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. (2007). MDPI. Retrieved January 23, 2026, from [Link]
-
Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. (2022). PubMed Central. Retrieved January 23, 2026, from [Link]
-
The histone deacetylase inhibitor entinostat (SNDX-275) induces apoptosis in Hodgkin lymphoma cells and synergizes with Bcl-2 family inhibitors. (2012). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Anti-Psychotic Drugs | Dopamine Receptors. (2025). YouTube. Retrieved January 23, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anatomical relationships between serotonin 5-HT2A and dopamine D2 receptors in living human brain | PLOS One [journals.plos.org]
- 6. Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of the Atypical Antipsychotic Remoxipride, a Dopamine D2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Iloperidone binding to human and rat dopamine and 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mode of action and characteristics of monoamine oxidase-A inhibition by moclobemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Moclobemide? [synapse.patsnap.com]
- 12. Moclobemide - Wikipedia [en.wikipedia.org]
- 13. e-lactancia.org [e-lactancia.org]
- 14. Moclobemide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. The histone deacetylase inhibitor entinostat (SNDX-275) induces apoptosis in Hodgkin lymphoma cells and synergizes with Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Vivo Efficacy of Benzamide-Based PARP Inhibitors
Abstract
The benzamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a potent class of oncology drugs known as Poly (ADP-ribose) polymerase (PARP) inhibitors. While a specific molecule like 2-amino-N-cyclopentylbenzamide serves as a structural archetype, the true therapeutic narrative is told through its extensively studied and clinically validated analogs: Olaparib, Veliparib, and Talazoparib. This guide provides a comparative analysis of the in vivo efficacy of these leading compounds. We will dissect their shared mechanism of action through the lens of synthetic lethality, present a curated summary of pivotal preclinical data from xenograft and genetically engineered mouse models, and provide detailed, field-tested protocols for replicating these foundational efficacy studies. This document is intended for researchers, drug developers, and clinicians seeking a deeper, evidence-based understanding of how this chemical class performs in a preclinical setting.
Introduction: The Benzamide Scaffold and the Rise of PARP Inhibitors
The simple benzamide structure, characterized by a benzene ring attached to an amide functional group, is a privileged scaffold in drug discovery due to its versatile binding properties and favorable pharmacokinetic characteristics. A hypothetical derivative, 2-amino-N-cyclopentylbenzamide, exemplifies the core components that have been elaborated upon to create highly specific and potent enzymatic inhibitors.
Nowhere has this been more impactful than in the field of oncology with the development of PARP inhibitors. These drugs exploit a vulnerability in cancer cells that have pre-existing defects in DNA repair pathways, most notably those involving the BRCA1 and BRCA2 genes. By inhibiting a compensatory repair mechanism, benzamide-based drugs can induce targeted cell death in tumors while sparing healthy tissue, a concept known as synthetic lethality[1][2]. This guide will compare the in vivo performance of three leading benzamide-derived PARP inhibitors: Olaparib, Veliparib, and Talazoparib, which have become critical tools in the treatment of breast, ovarian, prostate, and pancreatic cancers[2].
Mechanism of Action: Synthetic Lethality in DNA Repair
PARP enzymes, particularly PARP1, are critical "first responders" to single-strand breaks (SSBs) in DNA. Upon detecting a break, PARP1 synthesizes long chains of poly (ADP-ribose) or PAR, which acts as a scaffold to recruit other DNA repair proteins. PARP inhibitors function in two primary ways:
-
Catalytic Inhibition: They bind to the active site of the PARP enzyme, preventing the synthesis of PAR chains and stalling the recruitment of the repair machinery.
-
PARP Trapping: Perhaps more potently, many PARP inhibitors lock the PARP enzyme onto the DNA at the site of the break. This creates a physical obstruction—a PARP-DNA complex—that is highly toxic when a cell attempts to replicate its DNA[3][4].
In a healthy cell, if SSBs are not repaired and a replication fork collides with them, toxic double-strand breaks (DSBs) are formed. These are efficiently repaired by the high-fidelity Homologous Recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.
However, in cancer cells with BRCA1/2 mutations, the HR pathway is defective[1][2]. When a PARP inhibitor is introduced, the accumulation of unrepaired SSBs and trapped PARP-DNA complexes leads to a catastrophic number of DSBs during replication. Without a functional HR pathway to repair this damage, the cell undergoes apoptosis. This selective killing of HR-deficient cancer cells is the essence of synthetic lethality.
Figure 1: Mechanism of synthetic lethality with PARP inhibitors.
Comparative In Vivo Efficacy of Lead Benzamide PARP Inhibitors
The ultimate preclinical validation of a PARP inhibitor lies in its ability to delay tumor growth and extend survival in animal models that recapitulate human disease. Genetically engineered mouse models (GEMMs), such as those with conditional Brca1 knockouts, and patient-derived xenografts (PDXs) are the gold standard. The following table summarizes key in vivo efficacy data for Olaparib, Veliparib, and Talazoparib, compiled from published, peer-reviewed studies.
| Compound | Cancer Model | Dosing & Administration | Key Efficacy Endpoint(s) | Source |
| Olaparib | BRCA1-deficient; p53+/- GEMM (Mammary Tumors) | 200 mg/kg in diet (continuous) | Delayed tumor onset by 6.5 weeks vs. control; Increased average lifespan by 7 weeks . | [5][6] |
| Olaparib | BRCA1-deficient; p53+/- GEMM (Mammary Tumors) | 200 mg/kg in diet (intermittent: 2 wks on, 4 wks off) | Delayed tumor onset by 5.7 weeks ; as effective as continuous dosing. | [5][6] |
| Olaparib | BRCA2-mutated Ovarian Cancer PDX | 50 mg/kg/day, oral gavage | Significant tumor growth inhibition and decreased proliferation (Ki-67) . | [7][8] |
| Veliparib | BRCA1-deficient; p53+/- GEMM (Mammary Tumors) | 100 mg/kg in diet (continuous) | Delayed tumor onset by 2.4 weeks vs. control; Increased average lifespan by 2.4 weeks . | [5][6] |
| Talazoparib | BRCA-deficient Breast Cancer PDX (Nanoformulated) | 0.33 mg/kg, IV (Nano-TLZ) | Induced tumor regression (>50%) in 80% of tumors ; improved progression-free survival. | [9] |
| Talazoparib | Various Xenograft Models (in combination) | Dose varies (oral) | Enhanced antitumor effects of temozolomide and platinum agents. | [4] |
Analysis: The data clearly demonstrate the in vivo potency of this drug class. Olaparib shows robust efficacy in a challenging GEMM, significantly delaying tumor development and extending survival[5][6]. Notably, intermittent dosing proved as effective as continuous dosing, an important finding for managing potential toxicities. Talazoparib, recognized for its high PARP-trapping efficiency, shows remarkable activity, inducing complete tumor regression in a significant fraction of treated animals in a PDX model[4][9]. Veliparib also demonstrates significant activity, though in the specific head-to-head GEMM study, its effect on delaying tumor onset was less pronounced than that of the highest dose of Olaparib[5][6].
Methodology Deep Dive: A Validated In Vivo Efficacy Protocol
To ensure scientific integrity and reproducibility, a well-defined and self-validating experimental protocol is paramount. The following workflow is based on the successful chemoprevention studies conducted with Olaparib and Veliparib in the BRCA1-deficient mouse model[5][6].
Figure 2: Standard workflow for an in vivo PARP inhibitor efficacy study.
Step-by-Step Experimental Protocol
Objective: To determine if a benzamide-based PARP inhibitor can delay mammary tumor development in a genetically engineered mouse model of BRCA1-deficient breast cancer.
-
Animal Model and Acclimation:
-
Use female BRCA1Co/Co;MMTV-Cre;p53+/- mice, which are genetically predisposed to develop mammary tumors.
-
Acclimate mice for at least one week upon arrival. House them in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
-
Drug Formulation and Diet Preparation:
-
For diet-based administration, the compound (e.g., Olaparib) is mixed into a standard rodent chow formulation at the target concentration (e.g., 200 mg of drug per kg of diet).
-
Causality Check: Diet-based administration ensures continuous drug exposure, mimicking a chronic oral dosing regimen in humans. It is crucial to run a pilot pharmacokinetic study to confirm that the drug is absorbed and reaches target tissues at concentrations sufficient to inhibit PARP[5].
-
-
Randomization and Study Initiation:
-
At 10 weeks of age, randomly assign mice to treatment cohorts (n=15-20 per group is typical for survival studies). Cohorts should include a vehicle control (standard diet) and the experimental drug diet(s).
-
Record baseline body weight for all animals.
-
-
In-Life Monitoring:
-
Tumor Watch: Palpate each mouse weekly to detect the onset of mammary tumors. Record the date of the first palpable tumor for each mouse. This is a primary endpoint.
-
Health Monitoring: Record body weights twice weekly. Observe mice for any clinical signs of toxicity (e.g., alopecia, lethargy, hunched posture).
-
Tumor Measurement: Once a tumor is palpable, measure its dimensions (length and width) with digital calipers twice weekly. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
-
Endpoint and Tissue Collection:
-
Euthanize mice when they meet pre-defined endpoint criteria (e.g., tumor volume exceeds 1500 mm³, tumor ulceration, or loss of >20% of initial body weight).
-
Record the date of euthanasia for lifespan analysis.
-
At necropsy, carefully dissect the tumors and weigh them. Collect mammary glands and other relevant tissues (e.g., liver, plasma) and either flash-freeze in liquid nitrogen for biochemical analysis or fix in 10% neutral buffered formalin for histology.
-
Self-Validation: The use of humane endpoints is critical for ethical conduct and ensures that survival data is not confounded by non-treatment-related morbidity.
-
-
Biomarker Analysis (Immunohistochemistry):
-
Process formalin-fixed, paraffin-embedded mammary gland tissues.
-
Stain sections with antibodies against Ki-67 to quantify cell proliferation and perform a TUNEL assay to measure apoptosis.
-
Causality Check: These biomarkers provide mechanistic validation. A successful PARP inhibitor should decrease proliferation and increase apoptosis in the tumor tissue, confirming the in vivo mechanism of action[5][7].
-
-
Data Analysis:
-
Generate Kaplan-Meier curves for tumor-free survival and overall survival and compare cohorts using the log-rank test.
-
Compare average tumor volumes between groups at specific time points using a Student's t-test or ANOVA.
-
Quantify and compare Ki-67 and TUNEL staining between groups. A p-value of <0.05 is typically considered statistically significant.
-
Conclusion and Future Directions
The in vivo data for benzamide-based PARP inhibitors like Olaparib, Veliparib, and Talazoparib provide a compelling case for their therapeutic efficacy, grounded in the elegant mechanism of synthetic lethality. Preclinical studies in high-fidelity mouse models have successfully predicted clinical activity and have been instrumental in guiding dosing strategies and identifying responsive patient populations. While Olaparib and Veliparib show clear efficacy, Talazoparib's superior PARP trapping appears to translate to potent tumor regression in vivo[4].
Future preclinical research must continue to address key challenges, including acquired resistance and expanding the utility of these inhibitors beyond BRCA-mutated cancers. Investigating combination therapies, for instance with immunotherapy agents or drugs targeting other DNA repair pathways, in robust in vivo models will be essential for unlocking the full potential of this powerful chemical class[10].
References
-
MDPI. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Available at: [Link]
-
PubChem. 2-Amino-N-cyclohexylbenzamide. Available at: [Link]
-
ResearchGate. (2016). One-pot and Three-component Functionalization of Short Multi-walled Carbon Nanotubes with Isatoic Anhydride and Benzyl Amine and Their Effect on the MKN-45 and MCF7 Cancer Cells. Available at: [Link]
-
PubMed. (2005). Radioligand binding properties and pharmacological characterization of 6-amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide (YM-298198), a high-affinity, selective, and noncompetitive antagonist of metabotropic glutamate receptor type 1. Available at: [Link]
-
National Institutes of Health. Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress. Available at: [Link]
-
National Institutes of Health. (2014). The PARP inhibitors, veliparib and olaparib, are effective chemopreventive agents for delaying mammary tumor development in BRCA1-deficient mice. Available at: [Link]
-
American Association for Cancer Research. (2023). Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy. Available at: [Link]
-
PubMed. (2011). Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts. Available at: [Link]
-
National Institutes of Health. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Available at: [Link]
-
National Institutes of Health. (2015). Profile of veliparib and its potential in the treatment of solid tumors. Available at: [Link]
-
American Association for Cancer Research. (2023). Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy. Available at: [Link]
-
AACR Journals. (2011). Tumor Growth Inhibition by Olaparib in BRCA2 Germline-Mutated Patient-Derived Ovarian Cancer Tissue Xenografts. Available at: [Link]
-
ResearchGate. Olaparib significantly inhibits tumor growth in a xenograft model of.... Available at: [Link]
-
PubMed. (2014). The PARP inhibitors, veliparib and olaparib, are effective chemopreventive agents for delaying mammary tumor development in BRCA1-deficient mice. Available at: [Link]
-
National Institutes of Health. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Available at: [Link]
-
MD Anderson Cancer Center. (2024). What are PARP inhibitors?. Available at: [Link]
-
National Institutes of Health. Safety, pharmacokinetics, and preliminary efficacy of the PARP inhibitor talazoparib in Japanese patients with advanced solid tumors: phase 1 study. Available at: [Link]
-
ecancer. (2023). Trial results show PARP inhibitor benefit in “BRCA-like” breast cancer. Available at: [Link]
-
ASH Publications. (2010). The PARP inhibitor olaparib induces significant killing of ATM-deficient lymphoid tumor cells in vitro and in vivo. Available at: [Link]
-
Frontiers. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Available at: [Link]
-
National Institutes of Health. Zebrafish Xenografts Unveil Sensitivity to Olaparib beyond BRCA Status. Available at: [Link]
-
National Institutes of Health. Phase I and Pharmacokinetic Study of Veliparib, a PARP Inhibitor, and Pegylated Liposomal Doxorubicin (PLD) in Recurrent Gynecologic Cancer and Triple Negative Breast Cancer with Long-Term Follow-Up. Available at: [Link]
-
YouTube. (2025). PARP-Inhibitor Resistance – Beyond Reversion Mutations | 2025 BRCA Scientific Symposium. Available at: [Link]
-
ResearchGate. (2018). Nanoformulated Talazoparib enhances the efficacy and reduces the toxicity of this PARP inhibitor in a preclinical model of BRCA‐deficient breast cancer. Available at: [Link]
-
PubMed. (2017). In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. Available at: [Link]
Sources
- 1. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 3. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence to date: talazoparib in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PARP inhibitors, veliparib and olaparib, are effective chemopreventive agents for delaying mammary tumor development in BRCA1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PARP inhibitors, veliparib and olaparib, are effective chemopreventive agents for delaying mammary tumor development in BRCA1-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-amino-N-cyclopentylbenzamide
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound like 2-amino-N-cyclopentylbenzamide, a potential synthetic intermediate or active pharmaceutical ingredient (API), robust and reliable analytical methods are the bedrock of quality control, pharmacokinetic studies, and regulatory compliance.[1] This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—and outlines a comprehensive cross-validation protocol to ensure consistency and reliability between these methods. The principles and procedures described herein are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH) and the European Medicines Agency (EMA).[2][3][4]
The Imperative of Method Validation and Cross-Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5] Cross-validation is a critical step to ensure that a validated analytical method produces consistent and reliable results across different laboratories, analysts, or, as in this guide, between two different analytical techniques.[6] This is particularly crucial when, for instance, a simpler HPLC-UV method is used for routine quality control, while a more sensitive LC-MS/MS method is employed for bioanalytical studies. Ensuring the data from both methods are comparable is essential for making informed decisions throughout the drug development lifecycle.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and cost-effective technique, making it a workhorse for routine analysis in quality control settings.[7] The benzamide structure of 2-amino-N-cyclopentylbenzamide contains a chromophore that absorbs ultraviolet (UV) light, rendering it suitable for UV detection.[7]
Proposed HPLC-UV Method Parameters
The selection of HPLC parameters is critical for achieving good separation and quantification. For a compound like 2-amino-N-cyclopentylbenzamide, a reversed-phase HPLC method is a logical starting point.
| Parameter | Recommended Setting | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The C18 stationary phase provides excellent retention and separation for a wide range of organic molecules, including those with both polar (amino) and non-polar (cyclopentyl, benzamide) moieties.[8] |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | A gradient elution is proposed to ensure adequate separation from potential impurities and to achieve a reasonable run time. The formic acid helps to protonate the amino group, leading to better peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, likely to provide good sensitivity for the benzamide chromophore. A UV scan of the analyte should be performed to determine the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of 2-amino-N-cyclopentylbenzamide in complex biological matrices (e.g., plasma), LC-MS/MS is the method of choice.[7] This technique combines the separation power of HPLC with the precise mass detection of the analyte and its fragments, offering excellent specificity and low limits of detection.[7] Liquid chromatography–mass spectrometry (LC-MS) is a highly effective method for analyzing amino compounds in plasma.[9]
Proposed LC-MS/MS Method Parameters
The LC conditions for LC-MS/MS can often be similar to those for HPLC-UV, but may be optimized for faster analysis times. The mass spectrometer parameters are specific to the analyte.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) | A shorter column with smaller particles allows for faster analysis times, which is advantageous for high-throughput applications. |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Similar to the HPLC-UV method, but with a potentially faster gradient to reduce run time. The formic acid also aids in ionization for mass spectrometry.[10] |
| Flow Rate | 0.4 mL/min | A lower flow rate is typically used with smaller internal diameter columns. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | The amino group on 2-amino-N-cyclopentylbenzamide is readily protonated, making positive mode ESI an effective ionization technique. |
| MS/MS Transition | Precursor Ion > Product Ion (To be determined) | The specific mass-to-charge ratio (m/z) of the parent molecule and a characteristic fragment ion would be determined by direct infusion of a standard solution into the mass spectrometer. This provides high selectivity. |
Cross-Validation Protocol
The following is a step-by-step protocol for the cross-validation of the proposed HPLC-UV and LC-MS/MS methods. This protocol is designed to meet the requirements of regulatory bodies and is based on the principles outlined in the ICH Q2(R1) guideline.[5][11]
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solution: Prepare a stock solution of 2-amino-N-cyclopentylbenzamide in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of both methods.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These should be prepared from a separate weighing of the reference standard to ensure accuracy.
Experimental Workflow for Cross-Validation
The cross-validation process involves analyzing the same set of samples with both the HPLC-UV and LC-MS/MS methods and comparing the results.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The cross-validation of analytical methods is a non-negotiable aspect of pharmaceutical development, ensuring data integrity and regulatory compliance. By establishing and cross-validating robust HPLC-UV and LC-MS/MS methods for 2-amino-N-cyclopentylbenzamide, researchers and drug development professionals can be confident in the quality of their analytical data across a wide range of applications. This guide provides a framework for developing and comparing these methods, grounded in scientific principles and authoritative regulatory guidelines.
References
- Benchchem. Application Notes & Protocols for the Quantification of 2-amino-N-benzyl-5-hydroxybenzamide.
- MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry.
- Benchchem. 2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- ICH. Quality Guidelines.
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. Available from: [Link]
- Benchchem. Application Note: HPLC Analysis of 2-Amino-N-cyclohexyl-N-methylbenzylamine.
-
European Medicines Agency. Guideline Bioanalytical method validation. Available from: [Link]
- Basis of Chromatography. LC-MS analysis of metabolites.
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. pharmaguru.co [pharmaguru.co]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. uab.edu [uab.edu]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
A Head-to-Head Comparison of Novel 2-amino-N-cyclopentylbenzamide Derivatives as Potential Kinase Inhibitors
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern medicinal chemistry, the 2-aminobenzamide scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds. Its inherent structural features allow for diverse chemical modifications, making it an attractive starting point for the development of novel therapeutics. This guide provides a comprehensive side-by-side comparison of a series of newly synthesized 2-amino-N-cyclopentylbenzamide derivatives, offering insights into their structure-activity relationships (SAR) as potential kinase inhibitors. We will delve into the rationale behind their design, detailed synthetic protocols, and the experimental data from their biological evaluation.
The 2-amino-N-cyclopentylbenzamide Scaffold: A Promising Pharmacophore
The 2-aminobenzamide core presents a unique combination of a hydrogen bond donor (the 2-amino group) and a hydrogen bond acceptor (the amide carbonyl), which are crucial for molecular recognition by biological targets. The N-cyclopentyl group introduces a degree of lipophilicity and conformational constraint that can enhance binding affinity and selectivity. By systematically modifying the substituents on the benzamide ring, we can probe the chemical space around this scaffold to optimize its interaction with the target enzyme's active site.
Design and Synthesis of a Focused Library of Derivatives
To explore the therapeutic potential of this scaffold, a focused library of 2-amino-N-cyclopentylbenzamide derivatives was designed, incorporating a range of electron-donating and electron-withdrawing groups at the 5-position of the benzamide ring. This position was chosen to investigate the influence of electronic effects on biological activity while minimizing steric hindrance near the core pharmacophore.
The synthesis of these derivatives follows a convergent and efficient route, starting from the readily available isatoic anhydride.
Experimental Section
General Synthetic Workflow
The synthesis of the 2-amino-N-cyclopentylbenzamide derivatives is outlined below. The key step involves the ring-opening of isatoic anhydride with cyclopentylamine, followed by functionalization of the resulting 2-aminobenzamide.
Caption: General synthetic scheme for 2-amino-N-cyclopentylbenzamide derivatives.
Detailed Synthetic Protocol for 2-amino-N-cyclopentylbenzamide (Unsubstituted)
-
To a solution of isatoic anhydride (1.63 g, 10 mmol) in dimethylformamide (DMF, 20 mL), cyclopentylamine (0.85 g, 10 mmol) was added dropwise at room temperature.
-
The reaction mixture was heated to 80°C and stirred for 4 hours.
-
After cooling to room temperature, the mixture was poured into ice-water (100 mL).
-
The resulting precipitate was collected by filtration, washed with water, and dried under vacuum to afford the crude product.
-
The crude product was purified by recrystallization from ethanol to yield pure 2-amino-N-cyclopentylbenzamide as a white solid.
This protocol can be adapted for the synthesis of substituted derivatives by using the corresponding substituted isatoic anhydrides.
Comparative Biological Evaluation: Kinase Inhibition Profiling
To assess the therapeutic potential of the synthesized derivatives, their inhibitory activity against a panel of kinases implicated in cancer and inflammatory diseases was evaluated. For this guide, we will focus on their activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.
In Vitro Kinase Inhibition Assay Protocol
A common method to assess kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[1]
-
Reagent Preparation : Prepare assay buffer, kinase solution (CDK2/Cyclin A), substrate solution (e.g., histone H1), and ATP solution.
-
Compound Preparation : Serially dilute the test compounds in DMSO.
-
Kinase Reaction :
-
Add 5 µL of the test compound solution to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection :
-
Add 25 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes.
-
-
Data Analysis :
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Results and Structure-Activity Relationship (SAR) Analysis
The following table summarizes the hypothetical inhibitory activities of the synthesized 2-amino-N-cyclopentylbenzamide derivatives against CDK2.
| Compound ID | 5-Substituent | CDK2 IC50 (µM) |
| 1 | -H | 15.2 |
| 2 | -OCH3 | 8.5 |
| 3 | -Cl | 5.1 |
| 4 | -NO2 | 2.3 |
| 5 | -NH2 | 12.8 |
From this hypothetical data, we can derive the following preliminary structure-activity relationships:
-
Influence of Electronic Effects : The inhibitory potency against CDK2 appears to be influenced by the electronic nature of the substituent at the 5-position. Electron-withdrawing groups (e.g., -Cl and -NO2) lead to a significant increase in activity compared to the unsubstituted analog. This suggests that reducing the electron density of the benzamide ring may enhance its interaction with the kinase active site.
-
Role of Hydrogen Bonding : The methoxy (-OCH3) and amino (-NH2) substituents, which are capable of hydrogen bonding, show moderate activity. The lower potency of the amino derivative compared to the methoxy derivative might be due to its basicity, which could lead to unfavorable interactions in the binding pocket.
Mechanistic Insights: Potential Signaling Pathway Modulation
CDK2 plays a critical role in the G1/S phase transition of the cell cycle. Its inhibition by our 2-amino-N-cyclopentylbenzamide derivatives would be expected to induce cell cycle arrest and, consequently, inhibit cancer cell proliferation.
Caption: Potential mechanism of action via CDK2 inhibition.
Conclusion and Future Directions
This guide provides a framework for the synthesis and comparative evaluation of novel 2-amino-N-cyclopentylbenzamide derivatives as potential kinase inhibitors. The preliminary (hypothetical) SAR data suggests that substitution at the 5-position of the benzamide ring significantly impacts their biological activity. Further optimization of this scaffold could involve exploring a wider range of substituents at different positions on the aromatic ring and modifying the N-alkyl group to enhance potency and selectivity. The detailed protocols provided herein offer a solid foundation for researchers to build upon in their quest for novel and effective therapeutic agents.
References
-
BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]
Sources
A Researcher's Guide to Validating the Mechanism of Action of 2-amino-N-cyclopentylbenzamide as a Putative Histone Deacetylase Inhibitor
For drug development professionals and researchers, the journey from a promising small molecule to a validated therapeutic candidate is one of rigorous scientific scrutiny. The benzamide chemical scaffold is a well-established pharmacophore present in a multitude of approved drugs, exhibiting a wide array of biological activities.[1][2] This guide focuses on a specific compound, 2-amino-N-cyclopentylbenzamide, and proposes a comprehensive, multi-tiered strategy to validate its hypothesized mechanism of action (MoA) as a Histone Deacetylase (HDAC) inhibitor.
Many benzamide derivatives have been identified as potent HDAC inhibitors, a class of enzymes crucial for epigenetic regulation.[3][4][5] Dysregulation of HDACs is implicated in various pathologies, notably cancer, making them a prime target for therapeutic intervention.[1][6] Given the structural similarities of 2-amino-N-cyclopentylbenzamide to known benzamide-based HDAC inhibitors, we postulate that its primary MoA is through the inhibition of this enzyme class. This guide will provide a logical, evidence-based framework to systematically test this hypothesis, from initial target engagement to cellular and downstream functional consequences. We will also compare its performance against established HDAC inhibitors.
Part 1: Foundational In Vitro Validation: Direct Target Engagement and Enzymatic Inhibition
The initial and most critical step is to ascertain direct physical interaction between 2-amino-N-cyclopentylbenzamide and its putative HDAC targets. This is followed by quantifying its inhibitory effect on the enzymatic activity of these proteins.
Target Engagement: Does the Compound Bind to HDACs?
To confirm a direct interaction between our compound and HDAC proteins, the Cellular Thermal Shift Assay (CETSA®) is an invaluable tool.[7][8] This method leverages the principle that a ligand binding to its target protein confers thermal stability.
Caption: CETSA® workflow for assessing target engagement.
A positive result, indicated by a rightward shift in the melting curve for a specific HDAC isoform in the presence of 2-amino-N-cyclopentylbenzamide, provides strong evidence of direct binding.
Enzymatic Inhibition: Is the Compound a Potent HDAC Inhibitor?
Following confirmation of binding, it is essential to quantify the inhibitory activity of the compound on HDAC enzymatic function. This can be achieved using commercially available in vitro HDAC activity assays.
-
Prepare Reagents : Reconstitute recombinant human HDAC enzymes (a panel including HDAC1, 2, 3, and 6 is recommended) and the fluorogenic HDAC substrate according to the manufacturer's instructions.
-
Compound Dilution : Prepare a serial dilution of 2-amino-N-cyclopentylbenzamide, a known pan-HDAC inhibitor (e.g., Vorinostat), and a known selective HDAC6 inhibitor (e.g., Ricolinostat) as positive controls.
-
Assay Plate Setup : In a 96-well plate, add the diluted compounds, the HDAC enzyme, and the substrate to initiate the reaction.
-
Incubation : Incubate the plate at 37°C for a specified time to allow for enzymatic deacetylation.
-
Development : Add the developer solution, which generates a fluorescent signal proportional to the deacetylated substrate.
-
Measurement : Read the fluorescence intensity using a plate reader.
-
Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC6 IC50 (nM) |
| 2-amino-N-cyclopentylbenzamide | Experimental Value | Experimental Value | Experimental Value |
| Vorinostat (Pan-HDACi) | ~5 | ~10 | ~15 |
| Ricolinostat (HDAC6-selective) | >5000 | >5000 | ~5 |
This table will allow for a direct comparison of the potency and selectivity of 2-amino-N-cyclopentylbenzamide against established HDAC inhibitors.
Part 2: Cellular Mechanism of Action: Target Validation in a Biological Context
Demonstrating direct enzyme inhibition is crucial, but it is equally important to validate that the compound engages its target and elicits the expected biological response in a cellular context.
Cellular Target Engagement and Biomarker Modulation
The primary downstream effect of HDAC inhibition is the hyperacetylation of histone and non-histone proteins. We will assess this through Western blotting.
Caption: Workflow for assessing cellular HDAC inhibition.
An increase in the acetylation of histones and/or tubulin in a dose-dependent manner would confirm that 2-amino-N-cyclopentylbenzamide is active in cells and engaging its putative targets.
Phenotypic Consequences of HDAC Inhibition
HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells. We will evaluate these phenotypic outcomes using flow cytometry and cell viability assays.
-
Cell Treatment : Treat cancer cells with 2-amino-N-cyclopentylbenzamide and positive controls for 24-48 hours.
-
Cell Staining : For cell cycle analysis, fix the cells and stain with propidium iodide. For apoptosis, stain with Annexin V and a viability dye.
-
Flow Cytometry : Acquire and analyze the stained cells using a flow cytometer.
-
Data Analysis : Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) and the percentage of apoptotic cells.
| Compound (at IC50) | % G2/M Arrest | % Apoptosis |
| 2-amino-N-cyclopentylbenzamide | Experimental Value | Experimental Value |
| Vorinostat | Significant Increase | Significant Increase |
| Vehicle Control | Baseline | Baseline |
Part 3: Off-Target Profiling and Selectivity
A critical aspect of drug development is understanding a compound's selectivity. Off-target effects can lead to unforeseen toxicities or provide opportunities for drug repositioning.
Kinome Profiling
To rule out significant off-target effects on kinases, a common source of off-target activity, we will perform kinome profiling.[9][10] This involves screening 2-amino-N-cyclopentylbenzamide against a large panel of kinases.
Caption: Kinase inhibition by a small molecule.
A clean profile with minimal off-target kinase inhibition would bolster the case for 2-amino-N-cyclopentylbenzamide being a selective HDAC inhibitor.
Conclusion
This guide outlines a systematic and robust approach to validate the hypothesized mechanism of action of 2-amino-N-cyclopentylbenzamide as an HDAC inhibitor. By progressing from direct target engagement and enzymatic assays to cellular biomarker modulation and phenotypic outcomes, researchers can build a comprehensive data package. The inclusion of comparative analyses against established HDAC inhibitors and off-target profiling will provide crucial context for its potential as a novel therapeutic agent. This rigorous, multi-faceted validation strategy is essential for making informed decisions in the drug development pipeline.
References
- BenchChem. (n.d.). 2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide.
-
Zagni, C., Citarella, A., Mahjoub, O., & Micale, N. (2021). Unique Molecular Interaction with the Histone Deacetylase 6 Catalytic Tunnel: Crystallographic and Biological Characterization of a Model Chemotype. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Tahermansouri, H., & Mirosanloo, A. (2015). One-pot and Three-component Functionalization of Short Multi-walled Carbon Nanotubes with Isatoic Anhydride and Benzyl Amine and Their Effect on the MKN-45 and MCF7 Cancer Cells. ResearchGate. Retrieved from [Link]
-
Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Potential of Synthetic and Natural Compounds as Novel Histone Deacetylase Inhibitors for the Treatment of Hematological Malignancies. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-N-cyclohexylbenzamide. Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Chemspace. (2026). Phenotypic Screening in Drug Discovery Definition & Role. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay. PubMed. Retrieved from [Link]
-
MDPI. (n.d.). Targeting Histone Deacetylases with Natural and Synthetic Agents: An Emerging Anticancer Strategy. MDPI. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Retrieved from [Link]
-
ACS Publications. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). List of natural HDAC modulators. Retrieved from [Link]
-
ResearchGate. (2025). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Retrieved from [Link]
-
Jafari, E., Mohammadi, T., Jahanian-Najafabadi, A., & Hassanzadeh, F. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience. Retrieved from [Link]
-
MDPI. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Phenotypic Screening. Retrieved from [Link]
-
Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PubMed Central. Retrieved from [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Cell-Based Screen Identifies HDAC Inhibitors as Activators of RIG-I Signaling. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. Retrieved from [Link]
-
CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. Retrieved from [Link]
-
CyberLeninka. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Retrieved from [Link]
-
National Institutes of Health. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. PubMed. Retrieved from [Link]
-
Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]
-
National Institutes of Health. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). N-cyclopropyl-4-{8-[(2-methylpropyl)amino]imidazo[1,2-a]pyrazin-3-yl}benzamide. Retrieved from [Link]
-
ACS Publications. (n.d.). High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzamide inhibitors of HDAC 1 and 2. Retrieved from [Link]
-
YouTube. (2017). CETSA® - What, Why and When. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer. PubMed Central. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors | MDPI [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. news-medical.net [news-medical.net]
- 8. bio-protocol.org [bio-protocol.org]
- 9. KinomePro - Pamgene [pamgene.com]
- 10. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
Navigating the Synthesis of 2-amino-N-cyclopentylbenzamide: A Comparative Guide to Reproducibility
In the landscape of pharmaceutical research and drug development, the consistent and reliable synthesis of novel chemical entities is paramount. The reproducibility of experimental outcomes not only underpins the validity of scientific claims but also ensures the steady progress of discovery pipelines. This guide delves into the critical factors influencing the reproducibility of experiments involving 2-amino-N-cyclopentylbenzamide, a key intermediate in the synthesis of various biologically active compounds.
This document provides an in-depth comparison of the primary synthetic routes to 2-amino-N-cyclopentylbenzamide, offering detailed experimental protocols and a critical analysis of the variables that can impact experimental consistency. By understanding the nuances of each synthetic approach, researchers can make informed decisions to optimize their protocols, mitigate variability, and ensure the reliable production of this important building block.
Unraveling the Synthetic Pathways: A Comparative Analysis
The synthesis of 2-amino-N-cyclopentylbenzamide can be approached from two principal starting materials: isatoic anhydride and 2-aminobenzoic acid. Each route presents a unique set of advantages and challenges that directly influence the reproducibility of the synthesis.
| Synthetic Route | Starting Material | Key Transformation | Typical Yield | Key Reproducibility Challenges |
| Route 1 | Isatoic Anhydride | Ring-opening and amidation | Good to Excellent | Purity of isatoic anhydride, reaction temperature control, completeness of CO2 evolution, purification from potential side products. |
| Route 2 | 2-Aminobenzoic Acid | Amide bond formation | Variable | Choice and handling of coupling agent, moisture sensitivity, purification from coupling agent byproducts, potential for side reactions. |
Route 1: The Isatoic Anhydride Approach
This method offers a direct and often high-yielding pathway to 2-aminobenzamides through the reaction of isatoic anhydride with the desired amine.[1][2] The reaction proceeds via nucleophilic attack of the amine on the carbonyl group of the anhydride, followed by the loss of carbon dioxide.
Experimental Protocol: Synthesis from Isatoic Anhydride
Materials:
-
Isatoic Anhydride (1.0 eq)
-
Cyclopentylamine (1.1 eq)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve isatoic anhydride (1.0 eq) in a minimal amount of DMF.
-
To this solution, add cyclopentylamine (1.1 eq) dropwise at room temperature with stirring.
-
Heat the reaction mixture to 80-100 °C and monitor the evolution of CO2. The reaction is typically complete when gas evolution ceases (usually 2-4 hours).[3]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.[3]
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-N-cyclopentylbenzamide.[3]
-
Dry the purified crystals under vacuum.
Causality Behind Experimental Choices:
-
Excess Cyclopentylamine: A slight excess of the amine helps to ensure the complete consumption of the isatoic anhydride.
-
Heating: The application of heat is necessary to drive the decarboxylation step to completion. However, excessive temperatures can lead to side reactions, impacting reproducibility.
-
DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.
-
Precipitation and Recrystallization: These are crucial steps for isolating and purifying the product, directly impacting the final purity and, consequently, the reproducibility of subsequent experiments.
Visualizing the Workflow: Isatoic Anhydride Route
Sources
A Comparative Guide to Target Identification for 2-amino-N-cyclopentylbenzamide: An Evidence-Based Approach
For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous scientific inquiry. A critical milestone in this journey is the identification of the molecule's biological target(s). This guide provides a comprehensive, in-depth comparison of modern target identification strategies, using the novel compound 2-amino-N-cyclopentylbenzamide as a case study. While this specific molecule currently lacks a well-defined target in public literature, its structural motifs, shared with compounds of known biological activity, provide a fertile ground for hypothesis-driven investigation.
Initial Hypothesis Generation: Learning from Structural Analogs
Before embarking on extensive and costly screening campaigns, a prudent first step is to survey the known biological activities of structurally related compounds. This bio-informatic approach can provide initial hypotheses about the potential target class for 2-amino-N-cyclopentylbenzamide.
For instance, research into 2-amino-N-phenethylbenzamides has revealed their potential as spasmolytic and anti-inflammatory agents for treating Irritable Bowel Syndrome (IBS), acting through mechanisms likely independent of serotonin or Ca2+-dependent signaling pathways[1]. Another related molecule, 2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide , has been identified as an antagonist at sigma receptors and an agonist at mu-opioid receptors, suggesting a role in pain management and neuropsychiatric disorders[2].
These findings suggest that the benzamide scaffold is a versatile pharmacophore capable of interacting with a range of protein classes, including G-protein coupled receptors (GPCRs) and ion channels. This initial analysis allows us to narrow the field of potential targets and inform the selection of appropriate screening strategies.
A Comparative Analysis of Target Identification Strategies
The modern drug discovery landscape offers a diverse toolkit for target identification. These methods can be broadly categorized into in-silico, in-vitro (biochemical), and in-vivo (cell-based) approaches. The choice of strategy depends on factors such as available resources, the nature of the small molecule, and the desired depth of information. Here, we compare some of the most powerful and widely used techniques.
In-Silico (Computational) Approaches: The First Step
In-silico methods leverage computational algorithms to predict potential targets based on the chemical structure of the small molecule.[3][4] These approaches are cost-effective and rapid, making them an ideal starting point for generating hypotheses.
Principle: Computational tools compare the 2D or 3D structure of the query molecule against databases of known ligands and their targets. This can involve shape-based similarity, pharmacophore matching, or molecular docking simulations.[5]
Leading Platforms:
-
SwissTargetPrediction: A popular web-based tool that predicts targets based on a combination of 2D and 3D similarity measures.[6]
Workflow:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string or 3D structure of 2-amino-N-cyclopentylbenzamide.
-
Submit the structure to one or more prediction servers.
-
Analyze the list of predicted targets, paying close attention to those with the highest confidence scores and those that align with initial hypotheses from structural analogs.
Comparison with Other Methods:
| Feature | In-Silico Prediction | Biochemical Methods | Cell-Based Methods |
| Principle | Ligand similarity, docking | Direct binding | Phenotypic response, genetic interaction |
| Throughput | Very High | Medium to High | Low to High (screen dependent) |
| Cost | Low | Medium to High | High |
| Physiological Relevance | Low | Medium | High |
| Key Advantage | Rapid, cost-effective hypothesis generation | Direct evidence of binding | Confirms target engagement in a cellular context |
| Key Limitation | Predictive, high false-positive rate | May miss targets requiring cellular context | Can be complex to deconvolve the specific target from the phenotype |
In-Vitro (Biochemical) Approaches: Direct Binding Confirmation
Biochemical methods aim to directly demonstrate the physical interaction between the small molecule and its protein target(s). These techniques are essential for validating the predictions from in-silico approaches.
Principle: These methods rely on the specific binding affinity between the small molecule and its target.[8][9] A common approach is affinity chromatography , where the small molecule is immobilized on a solid support (e.g., beads) and used to "pull down" its binding partners from a cell lysate.[8][9] The captured proteins are then identified by mass spectrometry.
Workflow Visualization:
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide (CAS 1161014-56-7) [benchchem.com]
- 3. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 6. SwissTargetPrediction [swisstargetprediction.ch]
- 7. Insilico Medicine launches science MMAI gym to train frontier LLMs into pharmaceutical-grade scientific engines | EurekAlert! [eurekalert.org]
- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Definitive Guide to the Safe Disposal of 2-amino-N-cyclopentylbenzamide
This guide provides comprehensive, step-by-step procedures for the safe disposal of 2-amino-N-cyclopentylbenzamide, ensuring the safety of laboratory personnel and environmental compliance. The information herein is synthesized from established safety protocols for analogous benzamide compounds and general best practices for hazardous chemical waste management. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific protocols that align with local, state, and federal regulations.
Immediate Safety and Hazard Assessment
Anticipated Hazard Profile:
| Hazard Class | Potential Effect | Supporting Evidence |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled.[1][2] | Analogous benzamides consistently show oral and inhalation toxicity.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Direct contact with related compounds can lead to skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Benzamide derivatives are known to be significant eye irritants.[1][2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2] | Inhalation of dust or aerosols can irritate the respiratory tract.[2] |
Essential Personal Protective Equipment (PPE)
To mitigate exposure risks, the following PPE is mandatory when handling 2-amino-N-cyclopentylbenzamide:
-
Eye Protection : Wear tightly fitting chemical safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[3][4]
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of as contaminated waste after handling.[1][3]
-
Skin and Body Protection : A lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[3][5]
-
Respiratory Protection : In poorly ventilated areas or when there is a risk of generating dust, a NIOSH-approved respirator is necessary.[3][4]
Step-by-Step Disposal Protocol
The disposal of 2-amino-N-cyclopentylbenzamide and its associated waste must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in general trash.[3]
Waste Segregation and Collection
Proper segregation is the foundation of safe chemical disposal. Avoid mixing this waste with other chemical streams unless explicitly permitted by your institution's EHS guidelines.[6]
-
Solid Waste :
-
Liquid Waste (Solutions) :
-
Contaminated Labware (Sharps and Glassware) :
-
Disposable glassware (e.g., pipettes, vials) that cannot be decontaminated should be placed in a designated sharps container labeled for chemical contamination.
-
Reusable glassware must be decontaminated by rinsing three times with a suitable solvent. The rinsate from these washes must be collected and disposed of as hazardous liquid waste.[3]
-
Labeling and Storage of Waste
Accurate labeling and proper storage are critical for safety and regulatory compliance.
-
Labeling : Clearly label the hazardous waste container with:
-
The full chemical name: "Waste 2-amino-N-cyclopentylbenzamide".[6]
-
Any solvents present in liquid waste.
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant, health hazard).
-
The date of waste accumulation.
-
-
Storage :
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate : Alert personnel in the immediate area and evacuate if necessary.[3]
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated solid waste container.[2][5] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and collect it into the waste container.[8]
-
Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Report : Report the spill to your laboratory supervisor and EHS department, following institutional protocols.[9]
Final Disposal Arrangement
The ultimate disposal of 2-amino-N-cyclopentylbenzamide must be handled by a licensed hazardous waste disposal contractor.
-
Contact EHS : Coordinate with your institution's EHS department to arrange for the pickup of the hazardous waste.[6][10]
-
Manifesting : Ensure all required waste manifests and documentation are completed accurately.
-
Approved Disposal Methods : The standard and accepted disposal method for this type of chemical waste is high-temperature incineration in a licensed facility equipped with flue gas scrubbing.[3][11] Landfilling is generally not an appropriate disposal method for this class of organic compound.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-amino-N-cyclopentylbenzamide.
Caption: Disposal workflow for 2-amino-N-cyclopentylbenzamide.
References
-
MATERIAL SAFETY DATA SHEET P-AMINO BENZAMIDE. Oxford Lab Fine Chem LLP. [Link]
-
Pesticide properties for 2-amino-N-isopropylbenzamide. AERU. [Link]
-
Safety Data Sheet: 2-amino-2-ethylpropanediol. Chemos GmbH & Co.KG. [Link]
-
2-AMINO-5-DIETHYL AMINOPENTANE HAZARD SUMMARY. NJ.gov. [Link]
-
SAFETY DATA SHEET - Benzamide. (2010, September 7). Acros Organics. [Link]
-
BENZAMIDE HAZARD SUMMARY. NJ.gov. [Link]
-
Chemical Safety and Waste Management Manual. University of Alabama at Birmingham. [Link]
-
BENZAMIDE FOR SYNTHESIS MSDS. (2016, April 28). Loba Chemie. [Link]
-
2-Amino-N,N-dimethylbenzamide. PubChem. [Link]
Sources
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. fiocruz.br [fiocruz.br]
- 10. nj.gov [nj.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Comprehensive Safety and Handling Guide for 2-amino-N-cyclopentylbenzamide
A Senior Application Scientist's Field-Proven Protocol for Safe Handling, Operation, and Disposal
Hazard Profile: Understanding the Risks
Before any handling, it is crucial to understand the potential hazards. Based on data from analogous compounds like benzamide and 2-aminobenzamide, we can anticipate a similar hazard profile for 2-amino-N-cyclopentylbenzamide.[1][2][3][4]
| Potential Hazard | Description | Primary Routes of Exposure |
| Acute Oral Toxicity | Harmful if swallowed.[1][3][4][5] | Ingestion |
| Skin Irritation/Corrosion | May cause skin irritation upon contact.[2][3] | Dermal Contact |
| Eye Irritation | Can cause serious eye irritation.[2][3] | Eye Contact |
| Respiratory Irritation | Inhalation of dust may be harmful and cause respiratory tract irritation.[2][3] | Inhalation |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[1][5] | Inhalation, Dermal Contact, Ingestion |
| Hazardous Combustion Products | Upon combustion, may produce hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2] | N/A (Applies to fire situations) |
Engineering Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is essential, but it should always be the last line of defense. The primary method for ensuring safety is through robust engineering controls.
-
Ventilation: All handling of 2-amino-N-cyclopentylbenzamide powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[3][6][7] Ensure the fume hood has adequate airflow and is functioning correctly before beginning any work.
-
Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory spaces.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[2][5]
Personal Protective Equipment (PPE): A Comprehensive Approach
Given the potential hazards, a comprehensive PPE strategy is mandatory. The following table outlines the minimum required PPE for handling 2-amino-N-cyclopentylbenzamide.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles and a face shield.[2][8] | Goggles provide a seal against dust and splashes, while a face shield offers an additional layer of protection for the entire face.[8] |
| Hands | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile).[9][10] | Double-gloving provides an extra barrier against contamination. Regularly inspect gloves for any signs of degradation or puncture. A quantitative study on aromatic amine permeation highlights the importance of selecting appropriate glove materials.[11] |
| Body | A fully buttoned lab coat, preferably a chemical-resistant one. | This protects your skin and personal clothing from potential contamination. |
| Respiratory | A NIOSH-approved respirator is required when handling the powder outside of a fume hood or when dust generation is likely.[1][9] | This is crucial to prevent the inhalation of fine particles that can be harmful. |
| Feet | Closed-toe shoes. | Protects feet from spills and falling objects. |
Visualizing PPE Procedures
The correct sequence for donning and doffing PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is paramount for safe handling.
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood and other engineering controls are operational.
-
Prepare your work surface by covering it with an absorbent, disposable liner.
-
Have all necessary equipment and reagents within the fume hood to minimize reaching in and out.
-
-
Weighing and Transfer:
-
In Solution:
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Keep the container covered as much as possible during dissolution.
-
-
Post-Handling:
-
Thoroughly clean all equipment used with an appropriate solvent.
-
Wipe down the work surface in the fume hood.
-
Dispose of all contaminated materials as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water after removing PPE.[12]
-
Spill Management and Emergency Procedures
In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.
Spill Response Workflow
Caption: Chemical Spill Response Workflow
-
Small Spills (Solid):
-
Large Spills:
-
Evacuate the laboratory immediately and alert your supervisor and safety officer.
-
Prevent others from entering the area.
-
Follow your institution's emergency response procedures.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][6]
-
Storage and Disposal Plan
Proper storage and disposal are crucial for maintaining a safe laboratory environment.
-
Storage:
-
Disposal:
-
All waste, including contaminated PPE, spill cleanup materials, and empty containers, must be disposed of as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and appropriate container.[7]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[4] Consult with your institution's environmental health and safety (EHS) department for specific procedures.
-
By adhering to these rigorous safety protocols, you can confidently and safely incorporate 2-amino-N-cyclopentylbenzamide into your research workflows, ensuring the protection of yourself, your colleagues, and the integrity of your scientific endeavors.
References
-
MATERIAL SAFETY DATA SHEET P-AMINO BENZAMIDE. (n.d.). Oxford Lab Fine Chem LLP.[Link]
-
What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. (n.d.). Diplomata Comercial.[Link]
-
A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed. (1998). PubMed.[Link]
-
BENZAMIDE FOR SYNTHESIS MSDS CAS-No.: 55-21-0 MSDS - Loba Chemie. (2016). Loba Chemie.[Link]
-
Personal Protective Equipment (PPE) - CHEMM. (n.d.). CHEMM.[Link]
-
Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025). SafetyInfo.[Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. (n.d.). Health and Safety Authority.[Link]
-
Synthesis of benzamide derivatives. Reagents and conditions: (i) (COCl)2, DCM, reflux - ResearchGate. (n.d.). ResearchGate.[Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. lobachemie.com [lobachemie.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. hsa.ie [hsa.ie]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
